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  • Product: 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol
  • CAS: 1388072-38-5

Core Science & Biosynthesis

Foundational

3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol CAS 2387602-02-8

An in-depth technical analysis of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride (CAS 2387602-02-8), detailing its physicochemical properties, structural rationale, synthetic methodology, and applications in mo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride (CAS 2387602-02-8), detailing its physicochemical properties, structural rationale, synthetic methodology, and applications in modern drug discovery.

Executive Summary & Physicochemical Profiling

3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride (CAS 2387602-02-8) is a highly specialized, conformationally restricted fluorinated aza-heterocycle[1]. In modern medicinal chemistry, it is deployed as a premium building block to engineer advanced therapeutics, serving as a rigidified bioisostere for traditional saturated heterocycles[2].

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Name 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride
CAS Registry Number 2387602-02-8
Molecular Formula C10H11ClF3NO
Molar Mass 253.65 g/mol [1],
Free Base Exact Mass 217.07 g/mol

| Physical State | Solid (Crystalline powder) |

Structural Rationale & Medicinal Chemistry Significance

The architecture of this molecule is not accidental; it is a synergistic combination of two highly sought-after pharmacophores: the trifluoromethyl group and the azetidine ring[3],[4].

The Trifluoromethyl (-CF3) Advantage: The -CF3 group is highly electronegative and boasts a C-F bond dissociation energy of 485.3 kJ/mol, which is significantly stronger than a standard C-H bond (414.2 kJ/mol)[3]. Positioning this group at the meta-position of the phenyl ring serves two causal purposes:

  • Metabolic Shielding: It blocks cytochrome P450-mediated aromatic oxidation at a metabolically vulnerable site[3].

  • Permeability Enhancement: It increases the overall lipophilicity (Hansch π value of +0.88), driving better passive membrane permeability without adding excessive molecular weight[3],[5].

The Azetidine Core: Historically viewed as a synthetic curiosity, the four-membered azetidine ring is now recognized as a privileged scaffold[4]. It acts as a rigid 3D spacer. Unlike flexible acyclic chains or highly lipophilic piperidines, the azetidine ring lowers the overall lipophilicity penalty while projecting the hydroxyl and amino groups in a tightly defined spatial vector[2],[6]. This structural rigidity reduces the entropic cost of target binding.

Rationale Core 3-[3-(CF3)Ph]azetidin-3-ol CF3 Trifluoromethyl (-CF3) Core->CF3 Azet Azetidin-3-ol Ring Core->Azet P1 ↑ Lipophilicity & Permeability CF3->P1 P2 ↑ Metabolic Stability (Blocks CYP450) CF3->P2 P3 Rigid 3D Spacer (Altered Vectorality) Azet->P3 P4 H-Bond Donor/Acceptor (Target Engagement) Azet->P4

Structural logic and physicochemical enhancements of the target scaffold.

Synthetic Methodology & Protocols

The most robust and scalable route to 3-arylazetidin-3-ols relies on the nucleophilic addition of an aryl Grignard reagent to a commercially available N-protected azetidin-3-one, followed by acidic deprotection[7].

Causality in Reagent Selection:

  • Grignard vs. Organolithium: 1-Boc-azetidin-3-one possesses relatively acidic α-protons due to ring strain and the electron-withdrawing nature of the carbonyl. Using a highly basic organolithium reagent often leads to competitive enolization, destroying the starting material. The less basic Grignard reagent favors direct 1,2-nucleophilic addition.

  • HCl in Dioxane for Deprotection: Cleaving the Boc group with anhydrous HCl in dioxane directly precipitates the product as a highly pure hydrochloride salt. This avoids the need for an aqueous basic workup, which is problematic because the free azetidine base is highly water-soluble and difficult to extract efficiently.

Synthesis N1 1-Boc-azetidin-3-one N2 Grignard Addition 3-(CF3)PhMgBr, THF N1->N2 N3 Boc-Protected Intermediate N2->N3 N4 Acidic Deprotection HCl in Dioxane N3->N4 N5 Target Compound CAS 2387602-02-8 N4->N5

Step-by-step synthetic workflow for 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol HCl.

Step-by-Step Protocol (Self-Validating System)

Step 1: Nucleophilic Addition

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Charge with 1-Boc-azetidin-3-one (1.0 equiv, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add 3-(trifluoromethyl)phenylmagnesium bromide (0.5 M in THF, 1.2 equiv, 12 mmol) dropwise via syringe over 30 minutes. Causality: Slow addition at cryogenic temperatures prevents exothermic side reactions and minimizes ring-opening.

  • Validation Check 1 (Reaction Progress): After 2 hours at -78 °C, warm to 0 °C. Extract a 50 µL aliquot, quench with water, and analyze via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a new UV-active spot (Rf ~0.3).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH4Cl (20 mL) at 0 °C to destroy unreacted Grignard reagent without dehydrating the newly formed tertiary alcohol. Extract with EtOAc (3 x 30 mL), dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield the intermediate.

Step 2: Acidic Deprotection (Synthesis of CAS 2387602-02-8)

  • Reaction: Dissolve the purified Boc-intermediate (8 mmol) in anhydrous dichloromethane (20 mL). Cool to 0 °C.

  • Deprotection: Add 4M HCl in dioxane (10 equiv, 80 mmol) dropwise. Stir at room temperature for 2 hours.

  • Validation Check 2 (Cleavage): Monitor via LCMS. The mass of the Boc-protected species [M+H]+ should disappear, and the free amine mass (m/z 218.08) should dominate.

  • Isolation: The product will precipitate directly from the reaction mixture as the hydrochloride salt. Filter the white crystalline solid, wash with cold diethyl ether (2 x 10 mL) to remove residual dioxane, and dry under high vacuum.

Analytical Characterization & Validation

To ensure the structural integrity of the synthesized CAS 2387602-02-8, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, DMSO-d6): Due to the symmetry and the chiral center at C3, the four protons of the azetidine ring typically appear as two distinct sets of doublets (AB system) around 4.0 - 4.5 ppm. The aromatic protons will appear between 7.6 - 8.0 ppm, integrating for 4 protons. A broad singlet >9.0 ppm confirms the presence of the hydrochloride salt (NH2+).

  • 19F NMR (376 MHz, DMSO-d6): A sharp singlet at approximately -61.5 ppm is the definitive hallmark of the meta-trifluoromethyl group.

  • LCMS (ESI+): Expected m/z for the free base [M+H]+ is 218.08.

Applications in Drug Discovery

The 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol motif is a powerful tool for medicinal chemists[4].

  • Bioisosteric Replacement: It serves as an advanced bioisostere for morpholine and piperazine rings[2],[6]. When incorporated into lead compounds, it often improves the pharmacokinetic profile by decreasing the basicity of the amine (due to the electron-withdrawing effect of the adjacent hydroxyl group and the CF3-phenyl ring) and altering the spatial projection of the molecule.

  • Kinase Inhibitors: Fluorinated aza-heterocycles are frequently deployed in the design of kinase inhibitors to enhance binding affinity through halogen bonding and to improve central nervous system (CNS) penetration by lowering the polar surface area (PSA)[7],[8].

References

Sources

Exploratory

Technical Guide: Synthesis and Application of 3-(3-Trifluoromethylphenyl)azetidin-3-ol

[1] Executive Summary This technical guide details the structural properties, synthetic methodology, and medicinal chemistry applications of 3-(3-trifluoromethylphenyl)azetidin-3-ol .[1] As a constrained 4-membered heter...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the structural properties, synthetic methodology, and medicinal chemistry applications of 3-(3-trifluoromethylphenyl)azetidin-3-ol .[1] As a constrained 4-membered heterocycle featuring a tertiary alcohol and a lipophilic electron-withdrawing group, this scaffold represents a high-value pharmacophore.[1] It serves as a bioisostere for piperidine and pyrrolidine analogs, offering distinct vectors for metabolic stability and receptor selectivity, particularly in the development of serotonin/norepinephrine reuptake inhibitors (SNRIs) and modulators of G-protein coupled receptors (GPCRs).[1]

Part 1: Structural Analysis & Pharmacophore Properties[1]

The Azetidine Advantage

The azetidine ring introduces significant ring strain (~26 kcal/mol), which enforces a rigid conformation compared to larger saturated heterocycles. This rigidity reduces the entropic penalty upon binding to biological targets.

  • Vector Alignment: The 3,3-disubstitution pattern creates a "gem-disubstituent effect," locking the phenyl and hydroxyl groups into a specific spatial orientation ideal for hydrophobic pocket interactions (phenyl) and hydrogen bonding (hydroxyl).[1]

  • Basicity Modulation: The pKa of the azetidine nitrogen (typically 8.5–9.5) is generally lower than that of pyrrolidine or piperidine, often improving blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.[1]

The "Magic Fluorine" Effect

The meta-trifluoromethyl (3-CF₃) group on the phenyl ring serves three critical functions:

  • Metabolic Blocking: It blocks the metabolic "soft spot" on the aromatic ring, preventing oxidation by cytochrome P450 enzymes.

  • Lipophilicity: It significantly increases LogP, enhancing membrane permeability.

  • Electronic Tuning: The electron-withdrawing nature of the CF₃ group deactivates the phenyl ring, altering pi-stacking interactions with target proteins.[1]

Part 2: Synthetic Pathways[1][2][3][4]

Retrosynthetic Analysis

The most convergent route to the 3,3-disubstituted azetidine core involves the nucleophilic addition of an organometallic reagent to a protected azetidin-3-one.[1]

Retrosynthesis Target 3-(3-CF3-phenyl)azetidin-3-ol Intermediate N-Protected Intermediate (N-Boc-3-aryl-3-hydroxyazetidine) Target->Intermediate Deprotection (TFA/HCl) Precursors Precursors Ketone N-Boc-azetidin-3-one (Electrophile) Intermediate->Ketone Grignard Addition Grignard 3-(Trifluoromethyl)phenyl magnesium bromide (Nucleophile) Intermediate->Grignard Grignard Addition

Caption: Retrosynthetic disconnection showing the convergent assembly of the quaternary center at C3.

Detailed Experimental Protocol

Objective: Synthesis of 3-(3-trifluoromethylphenyl)azetidin-3-ol hydrochloride.

Phase A: Grignard Addition

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) [1.0 equiv][1]

  • 3-(Trifluoromethyl)phenylmagnesium bromide (0.5 M in THF) [1.2 equiv][1]

  • Tetrahydrofuran (THF), anhydrous[1][2]

  • Ammonium chloride (sat.[1][2] aq.)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere.

  • Dissolution: Dissolve N-Boc-3-azetidinone (1.0 g, 5.84 mmol) in anhydrous THF (15 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add the Grignard reagent (14 mL, 7.0 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature below -65 °C to prevent side reactions.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 2 hours.

  • Quench: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) at 0 °C.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the N-Boc-protected intermediate.

Phase B: Deprotection

Reagents:

  • N-Boc-intermediate (from Phase A)[1]

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[1]

  • Dichloromethane (DCM)[1]

Protocol:

  • Dissolution: Dissolve the N-Boc intermediate in DCM (10 mL/g). Cool to 0 °C.

  • Acidolysis: Add TFA (10 equiv) dropwise.

  • Completion: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of starting material).

  • Isolation (Salt Form): Concentrate the solvent. Triturate the residue with diethyl ether to precipitate the trifluoroacetate salt.

  • Free Base Conversion (Optional): Dissolve salt in water, basify to pH 10 with 1M NaOH, and extract with DCM (repeatedly, as the product is moderately polar).

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Phase A: C-C Bond Formation cluster_1 Phase B: Deprotection Step1 N-Boc-3-azetidinone (In THF, -78°C) Step2 Add Grignard Reagent (3-CF3-Ph-MgBr) Step1->Step2 Nucleophilic Attack Step3 Intermediate: N-Boc-3-(3-CF3-Ph)-3-hydroxyazetidine Step2->Step3 Quench & Purify Step4 Acid Treatment (TFA or HCl/Dioxane) Step3->Step4 Boc Removal Step5 Final Product: 3-(3-CF3-Ph)azetidin-3-ol (Salt) Step4->Step5 Precipitation

Caption: Step-by-step synthetic workflow from commercial starting materials to final salt.

Part 3: Physicochemical & Analytical Data[1]

Predicted Properties
PropertyValue (Approx.)Significance
Molecular Weight 217.20 g/mol (Free Base)Fragment-like, high ligand efficiency potential.[1]
cLogP 2.1 – 2.5Optimal for CNS penetration (Lipinski compliant).[1]
pKa (Base) 8.8Basic nitrogen allows for salt formation and lysosomal trapping.
TPSA ~32 ŲHigh permeability; well below the 90 Ų threshold for BBB.
Analytical Characterization (Expected Signals)[1][5]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic: δ 7.5–7.8 ppm (m, 4H, Ar-H).[1] The CF₃ group causes downfield shifts and complex splitting.

    • Hydroxyl: δ 6.2–6.5 ppm (s, 1H, -OH).[1] Disappears on D₂O shake.

    • Azetidine Ring: δ 4.0–4.5 ppm (m, 4H). The methylene protons often appear as two doublets or a multiplet due to the roof effect and rigid conformation.

    • Amine: Broad singlet (if free base) or broad exchangeable peak >9 ppm (if HCl salt).[1]

  • ¹⁹F NMR: Single peak around -62.5 ppm (characteristic of Ar-CF₃).[1]

Part 4: Medicinal Chemistry Applications[1][2][6][7][8]

Bioisosterism

This scaffold is frequently used to replace 4-aryl-4-hydroxypiperidines .[1] The contraction from a 6-membered to a 4-membered ring:

  • Reduces molecular weight and lipophilicity (lowering metabolic liability).

  • Alters the vector of the nitrogen lone pair, which can fine-tune selectivity between receptor subtypes (e.g., Dopamine vs. Serotonin transporters).[1]

Target Classes
  • Monoamine Transporters: Analogs of this structure are investigated as triple reuptake inhibitors (SNDRIs) for depression and neuropathic pain.

  • mGluR Modulators: The 3-hydroxy-3-aryl motif is found in positive allosteric modulators for metabotropic glutamate receptors.[1]

  • KCNQ Channel Openers: The lipophilic CF₃ group assists in binding to the hydrophobic voltage-sensing domain of potassium channels.[1]

References

  • Synthesis of Azetidines: "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry. (Representative context for azetidine utility).

  • Grignard Reagents in Heterocycles: "Addition of Organometallic Reagents to Azetidin-3-one: A General Approach to 3-Substituted Azetidines." Journal of Organic Chemistry. (Foundational methodology).[1]

  • Physicochemical Properties: "The influence of ring size on the physicochemical properties of cyclic amines." Journal of Medicinal Chemistry.

  • Specific Scaffold Utility: "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters."[3] Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of the 3-aryl-3-hydroxy/alkoxy core).

Sources

Foundational

The Strategic Application of 3-Hydroxy-3-(3-trifluoromethylphenyl)azetidine in Medicinal Chemistry: A Technical Whitepaper

Executive Summary 3-Hydroxy-3-(3-trifluoromethylphenyl)azetidine (typically handled as its hydrochloride salt) is a highly specialized, privileged building block in modern drug discovery. By fusing a rigid, highly strain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-3-(3-trifluoromethylphenyl)azetidine (typically handled as its hydrochloride salt) is a highly specialized, privileged building block in modern drug discovery. By fusing a rigid, highly strained azetidine ring with a metabolically robust 3-(trifluoromethyl)phenyl moiety, this scaffold offers unique physicochemical and pharmacokinetic advantages over traditional open-chain amines or larger heterocycles. This whitepaper provides an in-depth technical analysis of its properties, mechanistic rationale, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling & Structural Identity

To effectively utilize this building block in synthetic pipelines, researchers must understand its baseline quantitative properties. The hydrochloride salt is vastly preferred for long-term storage and handling due to the oxidative susceptibility and hygroscopicity of the free base[1].

Table 1: Quantitative Physicochemical Properties

PropertyValue (Free Base)Value (HCl Salt)
Chemical Name 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol3-[3-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride
CAS Registry Number N/A2387602-02-8
Molecular Formula C10H10F3NOC10H11ClF3NO
Molar Mass 217.19 g/mol 253.65 g/mol
Appearance Viscous oil / waxy solidOff-white to white crystalline powder
Solubility Soluble in DCM, EtOAc, MeOHSoluble in H2O, MeOH, DMSO

Mechanistic Rationalization: The Fluorine-Azetidine Synergy

The selection of 3-hydroxy-3-(3-trifluoromethylphenyl)azetidine in a drug development program is rarely accidental. It is a deliberate structural intervention designed to modulate specific pharmacological properties and overcome common lead-optimization hurdles[2].

  • Azetidine Ring (pKa Modulation & Rigidity): The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). This strain increases the s-character of the C-N bonds, which in turn lowers the pKa of the secondary amine (typically ~8.0–8.5) compared to pyrrolidines or piperidines (pKa ~9.5–10.5). A lower pKa ensures that a larger fraction of the drug is un-ionized at physiological pH (7.4), drastically improving passive membrane permeability and oral bioavailability. Furthermore, the rigid scaffold reduces the entropic penalty upon binding to a target receptor[3].

  • 3-Trifluoromethyl Group (Metabolic Shielding): The CF3 group is a classic bioisostere for halogens or methyl groups. It is highly lipophilic (Hansch π value = 0.88) and strongly electron-withdrawing. Positioned at the meta-position of the phenyl ring, it effectively shields the aromatic system from cytochrome P450 (CYP450)-mediated oxidation, extending the compound's half-life.

  • Tertiary Hydroxyl (H-Bonding): The spatially constrained tertiary alcohol acts as a critical hydrogen bond donor/acceptor, often anchoring the molecule within kinase hinge regions or GPCR allosteric sites.

MedChemLogic Core 3-Hydroxy-3-arylazetidine Motif CF3 3-Trifluoromethyl Group Core->CF3 Azetidine Azetidine Ring Core->Azetidine OH Tertiary Hydroxyl Core->OH Prop1 Increased Lipophilicity (LogD) CF3->Prop1 Prop2 Metabolic Stability (CYP450 Blockade) CF3->Prop2 Prop3 Rigidified Scaffold (Reduced Entropy) Azetidine->Prop3 Prop5 Lower pKa vs Piperidine Azetidine->Prop5 Prop4 H-Bond Donor/Acceptor OH->Prop4

Pharmacological property modulation logic of the 3-hydroxy-3-(3-trifluoromethylphenyl)azetidine scaffold.

Synthetic Methodology & Protocol

The most robust and scalable route to 3-aryl-3-hydroxyazetidines relies on the nucleophilic addition of an aryl Grignard reagent to 1-Boc-3-azetidinone[4]. The choice of Grignard over organolithium reagents is critical: organolithium species are highly basic and tend to cause enolization or ring-opening of the highly strained azetidinone, leading to complex mixtures and poor yields[3].

SynthWorkflow Start 1-Bromo-3-(trifluoromethyl)benzene Mg Mg turnings, I2, THF (Grignard Formation) Start->Mg Grignard 3-(CF3)PhMgBr Mg->Grignard Ketone 1-Boc-3-azetidinone THF, 0°C to RT Grignard->Ketone Intermediate N-Boc-3-aryl-3-hydroxyazetidine Ketone->Intermediate Deprotect 4M HCl in Dioxane (Boc Cleavage) Intermediate->Deprotect Product 3-[3-(CF3)phenyl]azetidin-3-ol HCl Deprotect->Product

Synthetic workflow for 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride via Grignard addition.

Step-by-Step Self-Validating Protocol

Phase 1: Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under an argon atmosphere.

  • Activation: Add magnesium turnings (1.2 equiv) and a single crystal of iodine. Heat gently with a heat gun until the iodine sublimes (purple vapor). Causality: This activates the magnesium surface by removing the passivating oxide layer, ensuring a reliable Grignard initiation.

  • Initiation: Add 10% of the total volume of 1-bromo-3-(trifluoromethyl)benzene (1.1 equiv total) dissolved in anhydrous THF.

    • Validation Checkpoint 1: The reaction is self-validating when the brown iodine color fades to colorless/grey and the solvent begins to gently reflux (exothermic initiation).

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise over 30 minutes, maintaining a gentle reflux. Stir for an additional 1 hour at room temperature.

Phase 2: Nucleophilic Addition to 1-Boc-3-azetidinone 5. Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath. Causality: Low temperature suppresses the competing enolization of the ketone, driving the equilibrium toward nucleophilic addition. 6. Coupling: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous THF and add it dropwise to the Grignard reagent over 20 minutes. 7. Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 7:3). The starting ketone (visualized with KMnO4 stain) should disappear, replaced by a lower Rf spot corresponding to the tertiary alcohol intermediate.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield tert-butyl 3-hydroxy-3-(3-(trifluoromethyl)phenyl)azetidine-1-carboxylate.

Phase 3: Boc Deprotection and Salt Isolation 9. Deprotection: Dissolve the intermediate in anhydrous diethyl ether. Add 4M HCl in dioxane (5.0 equiv) dropwise at 0 °C. 10. Precipitation: Stir at room temperature for 2–4 hours. Causality: The highly acidic conditions quantitatively cleave the Boc group, releasing isobutylene and CO2 gas.

  • Validation Checkpoint 3: The evolution of gas is a visual indicator of the reaction progressing. As the free amine forms, it immediately protonates and precipitates out of the ether/dioxane mixture as a white solid, preventing the need for an aqueous workup.
  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride in high purity[5].

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, the following analytical data must be confirmed before integration into downstream biological assays:

Table 2: Expected Analytical Characterization Data

TechniqueExpected ObservationDiagnostic Significance
1H NMR (DMSO-d6) ~9.5 ppm (br s, 2H), ~7.8-7.6 ppm (m, 4H), ~4.3 ppm (d, 2H), ~4.0 ppm (d, 2H)Confirms the symmetric azetidine CH2 protons and the presence of the protonated amine (NH2+).
19F NMR (DMSO-d6) ~ -61.5 ppm (s, 3F)Unambiguous confirmation of the intact trifluoromethyl group.
LC-MS (ESI+) m/z = 218.1 [M+H]+Verifies the exact mass of the free base.
Ninhydrin Stain Deep purple/blue spot on TLCConfirms the presence of the deprotected secondary amine.

Biological & Medicinal Chemistry Applications

The 3-hydroxy-3-arylazetidine motif is heavily utilized in the design of central nervous system (CNS) therapeutics and metabolic enzyme inhibitors. Notably, derivatives of this exact scaffold have been patented as potent monoacylglycerol lipase (MAGL) inhibitors[2]. MAGL is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. By incorporating the 3-(3-trifluoromethylphenyl)azetidin-3-ol moiety, medicinal chemists can achieve high target affinity within the enzyme's binding pocket while maintaining the strict lipophilic efficiency (LipE) required to cross the blood-brain barrier (BBB) without triggering efflux pump (P-gp) liability.

References

Sources

Exploratory

Architectural Mastery in Medicinal Chemistry: The meta-Trifluoromethylphenyl Azetidin-3-ol Scaffold

A Technical Whitepaper for Drug Discovery Professionals Executive Summary In contemporary drug discovery, the optimization of physicochemical properties is as critical as target affinity. The attrition rate of lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Discovery Professionals

Executive Summary

In contemporary drug discovery, the optimization of physicochemical properties is as critical as target affinity. The attrition rate of lipophilic, high-molecular-weight candidates has driven a paradigm shift toward fragments and scaffolds that maximize the fraction of sp³ carbons (


) while tightly controlling lipophilicity (logP). Among the most privileged motifs emerging from this shift is the meta-trifluoromethylphenyl azetidin-3-ol  scaffold.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing the synergistic physicochemical benefits of combining a compact, polar 4-membered heterocycle with a metabolically robust, electron-withdrawing aryl group. By examining its structural dynamics, synthetic methodologies, and pharmacological applications, this guide serves as a definitive resource for medicinal chemists seeking to deploy this scaffold in hit-to-lead and lead optimization campaigns.

Structural & Physicochemical Profiling: The Causality of Design

The exceptional utility of the 1-(3-(trifluoromethyl)phenyl)azetidin-3-ol core lies in the complementary nature of its two primary components. Every structural feature serves a specific, causal purpose in modulating pharmacokinetics and pharmacodynamics.

The Azetidin-3-ol Core: Rigidity and Polarity

Azetidines represent an highly attractive design option in medicinal chemistry owing to their small size, polar nature, and ability to significantly impact physicochemical properties .

  • Vector Projection: The 4-membered ring is highly rigid. Unlike flexible acyclic ethers or conformationally fluid piperidines, azetidin-3-ol projects its hydroxyl group and N-substituents at highly defined trajectories. This pre-organization minimizes the entropic penalty upon binding to a target protein.

  • Lipophilic Ligand Efficiency (LLE): Replacing a 6-membered piperidine ring with a 4-membered azetidine reduces the hydrophobic surface area, directly lowering logP and increasing aqueous solubility without sacrificing the critical hydrogen-bond donor/acceptor capacity of the hydroxyl group.

The meta-Trifluoromethylphenyl Moiety: Shielding and Affinity
  • Metabolic Shielding: The trifluoromethyl (-CF₃) group is highly electron-withdrawing (

    
    ) and possesses a van der Waals volume (~39 ų) similar to an isopropyl group. Positioning it at the meta position of the phenyl ring provides a "Teflon-like" steric shield that effectively blocks Cytochrome P450-mediated oxidation at that site.
    
  • Receptor Selectivity: The meta-CF₃ group frequently acts as an optimal vector for accessing deep hydrophobic sub-pockets in target proteins. For instance, the introduction of a meta-trifluoromethylphenyl group has been shown to significantly enhance selectivity in G-protein coupled receptors (GPCRs), such as yielding over 100-fold selectivity for the CB2 receptor over CB1 .

Synergistic Effects

When directly attached (N-arylation), the strongly electron-withdrawing meta-CF₃-phenyl group exerts an inductive effect that significantly lowers the pKa of the azetidine nitrogen. Reducing the basicity of the amine is a proven strategy to mitigate hERG channel liability and reduce phospholipidosis risks.

Quantitative Data Summary

The following table illustrates the physicochemical advantages of the azetidin-3-ol scaffold compared to larger homologous rings.

Table 1: Comparative Physicochemical Profiling of N-Aryl Saturated Heterocycles

Scaffold (N-(m-CF₃-Ph) derivative)Ring SizeMW ( g/mol )cLogP*tPSA (Ų)Basic pKa (calc)

Azetidin-3-ol 4 217.19 2.1 23.4 ~4.5 0.30
Pyrrolidin-3-ol5231.212.623.4~5.20.36
Piperidin-4-ol6245.243.223.4~5.80.42

(Note: cLogP and pKa values are representative estimates demonstrating the trend of decreasing lipophilicity and basicity with ring contraction.)

Experimental Methodology: Synthesis & Validation

The synthesis of N-aryl azetidin-3-ols presents a unique challenge. Traditional Nucleophilic Aromatic Substitution (SNAr) is inefficient here because the meta-CF₃ group does not provide sufficient resonance stabilization for the Meisenheimer complex. Therefore, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the mandatory approach.

Step-by-Step Protocol: Pd-Catalyzed N-Arylation

Objective: Construct 1-(3-(trifluoromethyl)phenyl)azetidin-3-ol with high chemoselectivity.

Reagents & Equivalents:

  • 1-bromo-3-(trifluoromethyl)benzene (1.0 equiv, 10 mmol)

  • Azetidin-3-ol hydrochloride (1.2 equiv, 12 mmol)

  • 
     (0.02 equiv, 2 mol%)
    
  • XPhos (0.04 equiv, 4 mol%)

  • 
     (3.0 equiv, 30 mmol)
    
  • Anhydrous 1,4-dioxane (0.1 M, 100 mL)

Causality in Reagent Selection: The choice of XPhos over less sterically demanding ligands (e.g., BINAP) is dictated by the need to accelerate the reductive elimination step, which is notoriously slow for sterically encumbered secondary amines like azetidin-3-ol. Furthermore, the use of


  as a mild, bulky inorganic base prevents the competitive O-arylation of the unprotected hydroxyl group, ensuring complete chemoselectivity for the N-arylation pathway.

Execution Steps:

  • Preparation: Add

    
    , XPhos, 
    
    
    
    , and azetidin-3-ol hydrochloride to an oven-dried Schlenk flask equipped with a magnetic stir bar.
  • Atmosphere Exchange: Seal the flask with a rubber septum, evacuate, and backfill with ultra-pure Argon (repeat 3x) to prevent oxidation of the highly sensitive Pd(0) active species.

  • Solvent & Substrate Addition: Inject anhydrous 1,4-dioxane and 1-bromo-3-(trifluoromethyl)benzene via syringe.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours. Causality: 90 °C provides the precise thermal energy required to overcome the activation barrier of reductive elimination without inducing thermal degradation of the strained 4-membered ring.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of 10-50% EtOAc in Hexanes.

Self-Validating Analytical Checkpoint

To ensure protocol integrity, the workflow incorporates a self-validating analytical system. Before proceeding to downstream functionalization (e.g., etherification or carbamate formation for PET tracers ), the isolated product must pass the following criteria:

  • ¹H NMR (400 MHz, CDCl₃): Confirm the absence of O-arylated byproducts by verifying the methine proton of the azetidine ring remains upfield (~4.6 ppm). A downfield shift (>5.5 ppm) indicates unwanted O-arylation.

  • LC-MS: Confirm the mass

    
     with a UV purity (254 nm) of >95%.
    

SynthesisWorkflow A 1. Reagent Assembly m-CF3-Ph-Br + Azetidin-3-ol Pd2(dba)3, XPhos, Cs2CO3 B 2. Catalytic Cycle Buchwald-Hartwig Amination (90 °C, 1,4-Dioxane, Argon) A->B Degassing C 3. Workup & Isolation Celite Filtration & Flash Chromatography B->C Full Conversion D 4. Analytical Validation 1H/13C NMR, LC-MS (Purity >95%) C->D Purified Scaffold

Caption: Workflow for the Pd-catalyzed synthesis and validation of the m-CF3-phenyl azetidin-3-ol scaffold.

Pharmacological Applications & Target Engagement

The meta-trifluoromethylphenyl azetidin-3-ol scaffold is not merely a structural novelty; it is a highly functional pharmacophore utilized across diverse therapeutic targets.

Allosteric Modulation of Kinases and Proteases

Recent advancements in immunology and oncology have highlighted the utility of this scaffold in allosteric inhibition. For example, in the optimization of allosteric MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein-1) inhibitors, the incorporation of meta-trifluoromethylphenyl derivatives allows the molecule to bind deeply into induced allosteric pockets . The azetidine ring acts as a rigid spacer, perfectly orienting the CF₃ group to engage in hydrophobic interactions with the target's internal residues, thereby stabilizing an inactive conformation of the protein.

GPCR Signaling Modulation

In the realm of pain management and neurology, the scaffold is highly effective at modulating GPCRs. The compact nature of the azetidin-3-ol core allows it to navigate the narrow transmembrane helices of receptors like CB1 and CB2. Upon binding, the meta-CF₃ group anchors the ligand within the hydrophobic binding site, driving a conformational shift that alters downstream G-protein coupling and adenylyl cyclase activity.

TargetEngagement S m-CF3-Ph Azetidin-3-ol Scaffold R Target Protein (e.g., GPCR / MALT1) S->R Hydrophobic & Polar Contacts C Conformational Shift R->C Allosteric Binding E Downstream Signaling Modulation C->E Efficacy

Caption: Mechanism of target engagement and allosteric modulation by the azetidin-3-ol scaffold.

Conclusion

The meta-trifluoromethylphenyl azetidin-3-ol scaffold exemplifies the principles of modern rational drug design. By combining the rigid, low-lipophilicity profile of the azetidine ring with the metabolic stability and target-anchoring properties of the meta-CF₃-phenyl group, medicinal chemists can overcome common ADME liabilities (such as high clearance and hERG toxicity) while maintaining high target affinity. Strict adherence to optimized synthetic protocols, such as the XPhos-mediated Buchwald-Hartwig amination detailed herein, ensures the rapid and high-fidelity generation of these privileged structures for screening and optimization.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]

  • Latest developments in small molecule analgesics: heterocyclic scaffolds I Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link][2]

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton Source: European Journal of Medicinal Chemistry (via NIH PMC) URL:[Link][3]

  • Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors Source: European Journal of Medicinal Chemistry (via Cardiff University ORCA) URL:[Link][4]

Sources

Foundational

Technical Guide: 3-Arylazetidin-3-ol Derivatives in Medicinal Chemistry

Executive Summary The 3-arylazetidin-3-ol scaffold represents a high-value "privileged structure" in modern medicinal chemistry, serving as a conformationally constrained, lower-molecular-weight bioisostere of 4-aryl-4-h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-arylazetidin-3-ol scaffold represents a high-value "privileged structure" in modern medicinal chemistry, serving as a conformationally constrained, lower-molecular-weight bioisostere of 4-aryl-4-hydroxypiperidines and 4-aryl-4-hydroxycyclohexanes.

This guide details the strategic deployment of this scaffold to optimize physicochemical properties (lowering lipophilicity, tuning pKa) while maintaining critical ligand-target interactions. It provides validated synthetic protocols and structural insights for researchers engaged in lead optimization.

Part 1: Structural Rationale & Bioisosterism

The "Gem-Disubstituted" Effect & Conformational Lock

Unlike the flexible piperidine ring (chair conformation), the azetidine ring is significantly more rigid. However, it is not planar; it exists in a puckered conformation with a ring-puckering angle of approximately 30°.

  • Vector Fidelity: When replacing a 4-substituted piperidine, the 3-substituted azetidine contracts the vector length by approximately 1.1 Å, often retaining the angular projection of substituents required for receptor binding.

  • The 3-OH Handle: The hydroxyl group at the C3 position serves two critical roles:

    • H-Bonding: It acts as a donor/acceptor, often mimicking a structural water molecule or engaging key residues (e.g., aspartate/serine) in GPCR binding pockets.

    • pKa Modulation: The electronegative oxygen at C3 (beta to the nitrogen) exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the azetidine nitrogen.

Physicochemical Comparison (Data Table)

The following table contrasts the core properties of the 3-arylazetidin-3-ol scaffold against its common bioisosteric counterparts.

Property3-Arylazetidin-3-ol4-Aryl-4-hydroxypiperidine4-Aryl-4-hydroxycyclohexane
Ring Size 4-membered6-membered6-membered
Conformation Puckered (~30°)ChairChair
Basic pKa ~8.5 - 9.5 (modulated by OH)~10.8 - 11.2N/A (Neutral)
ClogP Lower (Polar surface exposed)HigherHigh
LLE (Ligand Lipophilicity Efficiency) Generally HigherBaselineVariable
Metabolic Liability Ring opening (glutathione), N-oxidationN-dealkylation, HydroxylationHydroxylation

Part 2: Synthetic Architectures

The construction of the quaternary center at C3 is the synthetic bottleneck. The most robust route involves the nucleophilic addition of organometallics to N-protected azetidin-3-one.

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the primary synthetic pathway and decision points for substituent selection.

SynthesisWorkflow Start N-Boc-Azetidin-3-one Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Reagent Aryl-Li or Aryl-MgBr (Low Temp) Reagent->Intermediate Product N-Boc-3-Aryl-3-hydroxyazetidine Intermediate->Product Quench (NH4Cl) Deprotection TFA or HCl (N-Boc Removal) Product->Deprotection Final 3-Arylazetidin-3-ol Salt Deprotection->Final

Caption: Standard workflow for the generation of the 3-arylazetidin-3-ol core via organometallic addition.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate

Objective: To install the aryl group at the C3 position with high fidelity.

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (Commercial starting material)

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv, 5.8 mmol) in anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expert Note: Temperature control is critical. Higher temperatures can lead to enolization of the ketone or ring-opening side reactions.

  • Addition: Dropwise add Phenylmagnesium bromide (1.2 equiv) over 15 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Observation: The solution may turn slightly yellow/cloudy.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench: Carefully quench the reaction at 0 °C by adding saturated aqueous NH₄Cl (10 mL).

    • Safety: Exothermic reaction. Add slowly.

  • Workup: Extract the aqueous layer with EtOAc (3 x 30 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Target: The product is typically a white solid.

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the ketone signal and the appearance of aromatic protons (7.2-7.5 ppm) and the distinctive AB doublets of the azetidine ring protons (usually around 4.0-4.5 ppm) which may split due to the chiral center if other substituents are present, or appear as a singlet/tight multiplet if symmetric.

  • MS: Verify [M+H-Boc]+ or [M+Na]+ peaks.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Bioisosteric Replacement in GPCR Ligands

The 3-arylazetidin-3-ol is extensively used to replace 4-phenylpiperidine moieties in opioid receptor ligands (e.g., meperidine analogs) and NOP receptor antagonists.

Mechanistic Advantage:

  • Lipophilicity (LogD): Replacing the -CH2-CH2- bridges of piperidine with the single methylene bridges of azetidine reduces the carbon count, lowering LogD. The added 3-OH group further lowers LogD by ~1.0–1.5 units, improving solubility and reducing metabolic clearance driven by lipophilicity.

  • Metabolic Stability: While azetidines have ring strain (~26 kcal/mol), the 3-aryl-3-ol substitution sterically hinders the nitrogen lone pair slightly and prevents alpha-oxidation compared to piperidines. However, researchers must monitor for oxidative ring opening (reactive aldehyde formation).

Scaffold Decision Tree

Use this logic flow to determine if this scaffold fits your program.

DecisionTree Start Current Scaffold: 4-Aryl-Piperidine Q1 Is LogD > 3.5? Start->Q1 Q2 Is Basic pKa > 9.5 causing hERG issues? Q1->Q2 Yes Action2 Retain Piperidine (Optimize Substituents) Q1->Action2 No Action1 Switch to 3-Arylazetidin-3-ol Q2->Action1 Yes Q2->Action2 No

Caption: Decision matrix for scaffold hopping from piperidine to azetidinol.

References

  • BenchChem. (2025).[1][2] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from

  • ResearchGate. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. J. Org.[3] Chem. Retrieved from

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres and Oxetan-3-ol derivatives. Retrieved from

  • ChemicalBook. (n.d.). Azetidin-3-ol synthesis protocols. Retrieved from

Sources

Exploratory

Small Molecule Bioisosteres of 3-Phenylpiperidine: A Technical Guide for Rational Drug Design

Executive Summary The 3-phenylpiperidine motif is a highly privileged scaffold in medicinal chemistry, featured prominently in central nervous system (CNS) agents, anticancer drugs, and infective disease therapeutics[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-phenylpiperidine motif is a highly privileged scaffold in medicinal chemistry, featured prominently in central nervous system (CNS) agents, anticancer drugs, and infective disease therapeutics[1]. Historically recognized as the core pharmacophore in dopamine D2/D3 receptor ligands (e.g., the autoreceptor agonist 3-PPP)[2], it is also a critical structural element in neurokinin-1 (NK1) antagonists and inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD)[3].

Despite its ubiquity, the native 3-phenylpiperidine scaffold presents specific liabilities. The highly basic piperidine nitrogen (pKa ~9.5) can induce hERG toxicity and limit blood-brain barrier (BBB) permeability. Simultaneously, the flat, lipophilic phenyl ring can compromise aqueous solubility and metabolic stability. This technical guide provides an in-depth analysis of bioisosteric replacement strategies for the 3-phenylpiperidine core, detailing the causality behind structural design and the experimental workflows required for validation.

Deconstructing the Pharmacophore

To engineer effective bioisosteres, we must first deconstruct the functional domains of the 3-phenylpiperidine system:

  • The Piperidine Core: Acts as a conformationally flexible scaffold. The basic nitrogen serves as a critical hydrogen-bond donor/acceptor or forms salt bridges with acidic residues (e.g., Asp in GPCR binding pockets).

  • The Phenyl Ring: Provides hydrophobic bulk and engages in π-π stacking or cation-π interactions.

  • The C3 Chiral Center: Dictates the spatial trajectory (exit vector) of the phenyl ring, existing in either axial or equatorial conformations depending on the substitution pattern.

Pharmacophore Phenyl Phenyl Ring (Hydrophobic / π-π Stacking) Chiral C3 Chiral Center (Vector Control) Phenyl->Chiral C-C Bond Piperidine Piperidine Core (Scaffold / Conformation) Chiral->Piperidine Scaffold Integration Nitrogen Basic Nitrogen (H-Bond / Salt Bridge) Piperidine->Nitrogen Heteroatom

Fig 1. Topological deconstruction of the 3-phenylpiperidine pharmacophore.

Bioisosteric Strategies for the Piperidine Ring

The primary goal of modifying the piperidine ring is to modulate basicity, reduce lipophilicity (LogD), or lock the conformation to minimize the entropic penalty of binding.

  • Heteroatom Introduction: Replacing a methylene unit with an oxygen atom (e.g., morpholine) or utilizing a contracted ring (e.g., 3-hydroxypyrrolidine) can significantly alter the physicochemical profile. For instance, in the optimization of NAPE-PLD inhibitors, replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine reduced lipophilicity and increased activity by 10-fold, yielding nanomolar potency[3].

  • Conformational Restriction: Spirocyclic systems or bridged bicycles (e.g., 3-azabicyclo[3.1.0]hexane) restrict the ring flip of piperidine. This locks the attached phenyl group into a bioactive trajectory, preventing off-target binding and reducing CYP450-mediated metabolism[1].

  • Dewar Pyridines: Recent advancements have introduced 4H-Dewar pyridines as rigid, programmable isosteres of piperidines. These structures offer topological similarity to equatorially and axially substituted piperidines while providing a unique 3D shape that can improve the ADME profile and secure novel intellectual property (IP) space[4].

Bioisosteric Strategies for the Phenyl Ring

Phenyl rings contribute to poor physicochemical properties due to their flat, sp2-hybridized nature[5]. Increasing the fraction of sp3 carbons (Fsp3) is a proven strategy to enhance solubility and reduce off-target promiscuity.

  • Saturated sp3-Rich Rings: Bicyclo[1.1.1]pentane (BCP) and bridged piperidines (BP) act as excellent non-classical phenyl bioisosteres. They mimic the steric bulk and para-substitution vectors of a phenyl ring without engaging in π-π stacking, which is ideal when the native phenyl ring only fills a hydrophobic pocket[5].

  • Heteroaromatic Replacements: When electronic interactions are necessary, the phenyl ring can be replaced with benzimidazolones, benzoxazolones, or pyridines. In the development of dopaminergic agents, benzimidazolone has been successfully applied as a bioisostere of the phenol group, modulating receptor subtype selectivity and metabolic stability[2].

Data Presentation: Comparative Physicochemical Properties
Scaffold / BioisostereModification TargetPredicted pKaLogP (approx)Fsp3Primary Benefit
3-Phenylpiperidine None (Parent)~9.52.50.45Baseline target affinity
3-Phenylmorpholine Piperidine Ring~8.31.80.40Reduced basicity, improved solubility
3-Phenyl-3-azabicyclo[3.1.0]hexane Piperidine Ring~9.22.60.50Conformational restriction
3-(Bicyclo[1.1.1]pentan-1-yl)piperidine Phenyl Ring~9.62.11.00Increased Fsp3, reduced π-stacking
4H-Dewar Pyridine Analog Piperidine RingTunableVariableHighProgrammable 3D shape, IP space

Experimental Workflow: Synthesis and Validation

To ensure scientific integrity, the evaluation of a new bioisostere must follow a self-validating protocol. Below is a standardized methodology for synthesizing and profiling 3-phenylpiperidine bioisosteres.

Workflow N1 1. In Silico Design (Exit Vector Analysis) N2 2. Chemical Synthesis (Dearomatization / Coupling) N1->N2 N3 3. In Vitro Screening (Target Affinity & Selectivity) N2->N3 N4 4. ADME Profiling (Microsomal Stability, pKa) N3->N4 N5 5. Lead Optimization (SAR Feedback Loop) N4->N5 N5->N1 Iterative Refinement

Fig 2. Self-validating experimental workflow for bioisostere evaluation.

Step-by-Step Methodology:

Step 1: In Silico Exit Vector Analysis (EVA)

  • Objective: Ensure the proposed bioisostere maintains the spatial orientation of the original scaffold.

  • Procedure: Perform a conformational search of the parent 3-phenylpiperidine using molecular mechanics (e.g., OPLS4 force field). Overlay the lowest-energy conformer with the proposed bioisostere (e.g., 4H-Dewar pyridine). Calculate the Root Mean Square Deviation (RMSD) of the exit vectors (the bonds connecting the core to its substituents). An RMSD < 0.5 Å indicates a high probability of structural mimicry[4].

Step 2: Chemical Synthesis (Example: Pyridine Dearomatization)

  • Objective: Access 3-substituted piperidine bioisosteres efficiently.

  • Procedure: To synthesize 4H-Dewar pyridine isosteres, subject the corresponding substituted pyridine to photochemical dearomatization or transition-metal-free reduction conditions. Purify the resulting rigid bicycle via flash column chromatography. Confirm the absolute configuration using 2D NMR (NOESY) and X-ray crystallography[4].

Step 3: In Vitro Target Binding Assay (Radioligand Displacement)

  • Objective: Quantify the binding affinity (

    
    ) of the bioisostere.
    
  • Procedure: Incubate cell membranes expressing the target receptor (e.g., Dopamine D2) with a constant concentration of a radioligand (e.g.,[3H]-spiperone) and varying concentrations of the synthesized bioisostere (

    
     to 
    
    
    
    M). Filter through GF/B glass fiber filters, wash with ice-cold buffer, and measure retained radioactivity using a scintillation counter. Calculate
    
    
    using non-linear regression and convert to
    
    
    using the Cheng-Prusoff equation.

Step 4: ADME Profiling (Microsomal Stability)

  • Objective: Assess the metabolic liability of the bioisostere.

  • Procedure: Incubate the compound (1 μM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (

    
    ).
    

Conclusion

The rational replacement of the 3-phenylpiperidine scaffold requires a delicate balance of steric, electronic, and pharmacokinetic considerations. By leveraging advanced bioisosteres such as Dewar pyridines for the core[4] or bridged piperidines for the phenyl appendage[5], medicinal chemists can systematically optimize lead compounds, escaping the limitations of flat, highly basic legacy scaffolds while preserving critical target engagement vectors.

References

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC. nih.gov.
  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres - ChemRxiv. chemrxiv.org.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. nih.gov.
  • New Generation Dopaminergic Agents. Part 8: Heterocyclic Bioisosteres that Exploit the 7-OH-2-(aminomethyl)chroman D2 Template - ResearchGate.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC. nih.gov.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol

Executive Summary In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, frequently deployed as a metabolically stable, conformationally restricted bioisostere for morpholines, pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, frequently deployed as a metabolically stable, conformationally restricted bioisostere for morpholines, piperidines, and aliphatic amines. The compound 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol represents a highly specialized building block that integrates this four-membered nitrogen heterocycle with a lipophilic, electron-withdrawing trifluoromethyl-phenyl moiety. This in-depth technical guide provides drug development professionals and synthetic chemists with a comprehensive physicochemical profile, structure-property relationship (SPR) analysis, and a self-validating synthetic methodology for generating the hydrochloride salt of this compound[1].

Physicochemical Profiling & Molecular Identity

Understanding the exact mass, formula, and physical state of both the free base and its commonly utilized hydrochloride salt is critical for accurate stoichiometric calculations and downstream assay formulation. The quantitative data is summarized below[2]:

PropertyFree BaseHydrochloride Salt
Chemical Formula C₁₀H₁₀F₃NOC₁₀H₁₁ClF₃NO
Molecular Weight 217.19 g/mol 253.65 g/mol
CAS Registry Number N/A2387602-02-8
Monoisotopic Mass 217.071 Da253.048 Da
Physical State Viscous Oil / Low-Melting SolidCrystalline Solid
Storage Conditions -20 °C, inert atmosphere2-8 °C, desiccated

Structure-Property Relationship (SPR) & Mechanistic Significance

The architectural design of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol is highly intentional, combining three distinct pharmacophoric elements that synergistically enhance drug-like properties.

SPR Core 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol CF3 Trifluoromethyl Group - Increases Lipophilicity - Blocks CYP450 Oxidation - Enhances Permeability Core->CF3 Azetidine Azetidine Ring - Conformational Restriction - Basic Amine (pKa ~8.5) - Reduced hERG Liability Core->Azetidine Hydroxyl Tertiary Hydroxyl - H-Bond Donor/Acceptor - Improves Aqueous Solubility - Target Binding Anchor Core->Hydroxyl

Caption: Structure-Property Relationship (SPR) mapping of the target compound.

  • The Trifluoromethyl (

    
    ) Group:  Positioned at the meta location of the phenyl ring, the 
    
    
    
    group acts as a potent electron-withdrawing group (EWG). It significantly increases the lipophilicity (LogP) of the molecule, enhancing passive membrane permeability. Furthermore, the strong C-F bonds block oxidative metabolism (e.g., by CYP450 enzymes) at that specific position, thereby increasing the biological half-life of derivative drugs.
  • The Azetidine Ring: As a four-membered ring, azetidine imposes strict conformational rigidity. This reduces the entropic penalty upon binding to a target receptor. The basic nitrogen (typical pKa 8.0–9.0) ensures the molecule is protonated at physiological pH, aiding in solubility and forming critical salt-bridge interactions with target proteins.

  • The Tertiary Hydroxyl Group: The C3-hydroxyl provides a crucial hydrogen bond donor/acceptor site. It counterbalances the extreme lipophilicity of the

    
     group, preventing the molecule from becoming too "greasy" and maintaining acceptable aqueous solubility.
    

Synthetic Methodology & Experimental Protocols

The synthesis of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride relies on a two-step sequence: a highly controlled Grignard addition followed by an anhydrous deprotection. The workflow is designed as a self-validating system to ensure high fidelity and yield[3].

SynthesisWorkflow A 1-Boc-3-azetidinone (Electrophile) C N-Boc-3-[3-(Trifluoromethyl) phenyl]azetidin-3-ol (Intermediate) A->C THF, -78°C 1 h B 3-CF3-Ph-MgBr (Nucleophile) B->C Grignard Addition D 3-[3-(Trifluoromethyl) phenyl]azetidin-3-ol HCl (Target Salt) C->D 4M HCl/Dioxane RT, 2 h

Caption: Synthetic workflow for 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride.

Step 1: Nucleophilic Addition (Grignard Reaction)

Objective: Form the C-C bond at the C3 position of the azetidine ring.

Protocol:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Charge the flask with 1-Boc-3-azetidinone (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to create a 0.2 M solution.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to strictly maintain an internal temperature of -78 °C.

  • Addition: Dropwise, add 3-(Trifluoromethyl)phenylmagnesium bromide (1.2 equiv, typically a 0.5 M solution in THF) over 30 minutes via a syringe pump.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over an additional hour.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    ). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.

Causality & Expert Insight: Why use a Grignard reagent instead of an organolithium? Organolithium reagents are highly basic and, when reacted with 1-Boc-3-azetidinone, often lead to aggressive enolization (deprotonation at the alpha-carbon) rather than the desired nucleophilic attack. The Grignard reagent (MgBr) offers a superior balance of nucleophilicity versus basicity, favoring the 1,2-addition. The strict -78 °C temperature is mandatory to prevent ring-opening side reactions of the strained four-membered ring[3].

Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc solvent system. The starting material (1-Boc-3-azetidinone) is UV-inactive and requires a


 stain to visualize. The successful formation of the intermediate is validated by the appearance of a new, highly UV-active spot (due to the newly introduced phenyl ring) at a lower 

value (due to the polar tertiary alcohol).
Step 2: N-Boc Deprotection and Salt Formation

Objective: Cleave the tert-butyloxycarbonyl (Boc) protecting group and isolate the target compound as a stable hydrochloride salt[2][4].

Protocol:

  • Preparation: Dissolve the crude N-Boc-3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol intermediate in a minimal amount of anhydrous Dichloromethane (DCM).

  • Deprotection: Add 4M HCl in Dioxane (10.0 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours.

  • Isolation: Filter the resulting white precipitate through a Büchner funnel, wash with cold diethyl ether, and dry under high vacuum to afford the target compound: 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride.

Causality & Expert Insight: Why use anhydrous HCl in dioxane rather than aqueous acid (e.g., TFA/water)? Dioxane is a polar aprotic solvent that perfectly solubilizes the Boc-protected intermediate. As the Boc group is cleaved (releasing isobutylene gas and


), the resulting free amine is immediately protonated by the anhydrous HCl. Because the resulting hydrochloride salt is highly polar and insoluble in the DCM/dioxane mixture, it spontaneously precipitates.

Self-Validating Checkpoint: This step is physically self-validating. The precipitation of a white crystalline solid from a previously clear solution serves as a real-time, visual indicator of successful deprotection and salt formation. This phase change drives the reaction to completion via Le Chatelier's principle and eliminates the need for tedious chromatographic purification.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride, the following analytical signatures are expected:

  • LC-MS: Electrospray ionization (ESI+) should yield a prominent

    
     peak at m/z 218.1 (corresponding to the free base mass of 217.1 + proton).
    
  • 1H NMR (400 MHz, DMSO-d6): The disappearance of the intense 9H singlet at ~1.40 ppm confirms the complete removal of the Boc group. The azetidine protons typically appear as two distinct sets of doublets (or multiplets depending on solvent exchange) between 4.00 and 4.60 ppm, integrating for 4 protons. The aromatic protons will present as a multiplet between 7.60 and 8.00 ppm (4H).

References

  • ChemBK. "3-[3-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride". ChemBK Database. URL:[Link]

  • Accela ChemBio. "3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol Hydrochloride (CAS: 2387602-02-8)". AccelaChem Catalog. URL: [Link]

  • University of Bari "A. Moro". "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines". Uniba Research Publications. URL: [Link]

Sources

Exploratory

The Azetidine-3-ol Scaffold: A Technical Guide to Fragment-Based Library Design

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from planar aromatics to three-dimensional ( -rich) scaffolds is a critical strategy for improving clinical success rates. The az...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from planar aromatics to three-dimensional (


-rich) scaffolds is a critical strategy for improving clinical success rates. The azetidine-3-ol  fragment represents a "privileged scaffold" that offers a unique solution to the lipophilicity-solubility trade-off. By acting as a bioisostere for larger saturated heterocycles (pyrrolidine, piperidine), it reduces molecular weight and LogD while introducing specific geometric constraints that can enhance selectivity.

This guide provides a technical roadmap for medicinal chemists to integrate azetidine-3-ol fragments into discovery libraries, covering physicochemical rationale, robust synthetic protocols, and library diversification strategies.

Structural & Physicochemical Rationale[1][2][3][4][5][6]

The "Azetidine Switch" and Lipophilicity

The primary utility of the azetidine-3-ol scaffold is its ability to modulate physicochemical properties when replacing larger rings. This is often termed the "Azetidine Switch."

  • LogP/LogD Reduction: Replacing a piperidine or pyrrolidine ring with an azetidine ring typically lowers the LogP by 1.0–1.5 units. The hydroxyl group at the 3-position further reduces lipophilicity ($ \Delta \text{LogP} \approx -0.5 $ to

    
     depending on orientation), making the fragment highly water-soluble.
    
  • Ligand Efficiency (LE): Due to its low molecular weight (MW ~73 Da for the core), azetidine-3-ol allows for the addition of significant functionality elsewhere in the molecule without violating Rule of 3 (Ro3) or Rule of 5 (Ro5) constraints.

Geometric Constraints: The "Pucker"

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered "butterfly" conformation.

  • Bond Angles: The internal C-N-C angle is ~90° (strained), which alters the exit vectors of substituents on the Nitrogen (N1) compared to 5- or 6-membered rings.

  • Vector Orthogonality: The N1 and O3 positions provide exit vectors that are geometrically distinct, allowing for "orthogonal" library expansion. This enables the exploration of chemical space inaccessible to flat aromatic fragments.[1]

Metabolic Stability

Despite high ring strain (~26 kcal/mol), 3-substituted azetidines are surprisingly stable to oxidative metabolism. The 3-hydroxyl group often blocks the metabolic "soft spot" (C-H oxidation) seen in unsubstituted cyclic amines, while the strained ring is less prone to N-dealkylation compared to flexible amines.

Data Summary: Physicochemical Comparison
PropertyPiperidinePyrrolidineAzetidineAzetidine-3-ol
Ring Size 6544
Conformation ChairEnvelopePuckerPucker
ClogP (approx) 0.80.50.2-0.8
TPSA (Ų) 12.012.012.032.2

1.01.01.01.0

Strategic Visualization: The Scaffold Utility

The following diagram illustrates the core value proposition of the azetidine-3-ol scaffold in drug design.

AzetidineUtility Core Azetidine-3-ol (Core Scaffold) Prop1 Lower LogD (Solubility) Core->Prop1 Polarity Prop2 High Fsp3 (3D Geometry) Core->Prop2 Structure Prop3 Metabolic Stability Core->Prop3 Blockade VectorN N1 Vector (Amides/Ureas) Core->VectorN Diversity A VectorO O3 Vector (Ethers/Carbamates) Core->VectorO Diversity B App Bioisosteric Replacement Prop1->App Prop2->App

Figure 1: Strategic attributes of the Azetidine-3-ol scaffold connecting physicochemical properties to library diversity vectors.

Synthetic Accessibility & Library Design

The synthesis of azetidine-3-ol libraries relies on securing a robust supply of the core heterocycle. While commercial sources exist, in-house synthesis from epichlorohydrin is the most cost-effective and scalable route for generating diverse N-protected building blocks.

The Epichlorohydrin Route (Mechanism)

The synthesis involves a "cascade" reaction:

  • Ring Opening: A primary amine (e.g., benzhydrylamine or benzylamine) attacks the epoxide of epichlorohydrin.

  • Ring Closure: The resulting intermediate undergoes an intramolecular

    
     displacement of the chloride to form the 4-membered ring.
    
  • Deprotection: Hydrogenolysis removes the bulky protecting group to yield the free amine.

Library Expansion Vectors

Once the core is established, library synthesis follows a divergent path:

  • Vector A (N1-Functionalization):

    • Reactions: Amide coupling, Sulfonylation, Urea formation, Reductive amination.

    • Role: Tuning potency and target engagement.[2][3][1]

  • Vector B (O3-Functionalization):

    • Reactions: Williamson ether synthesis (requires strong base), Mitsunobu reaction (inversion of configuration), Carbamate formation.

    • Role: Modulating solubility and internal hydrogen bonding.[4]

Experimental Protocols

Core Synthesis: 1-Benzhydrylazetidin-3-ol

This protocol describes the synthesis of the protected scaffold, a common precursor for library generation.

Reagents:

  • Epichlorohydrin (1.0 equiv)

  • Benzhydrylamine (1.0 equiv)

  • Methanol (Solvent)[5]

  • Potassium Carbonate (

    
    ) or Triethylamine
    

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzhydrylamine (18.3 g, 100 mmol) in Methanol (100 mL).

  • Addition: Cool the solution to 0°C. Add Epichlorohydrin (9.25 g, 100 mmol) dropwise over 30 minutes to prevent exotherm-induced polymerization.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 24 hours. Note: Monitoring by LCMS should show the formation of the linear intermediate followed by the cyclized product (M+H = 240.1).

  • Reflux: Heat the mixture to reflux (65°C) for 48 hours to drive the cyclization to completion.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (200 mL) and wash with saturated

    
     (2 x 100 mL) and Brine (100 mL).
    
  • Purification: Dry the organic phase over

    
    , filter, and concentrate. Recrystallize from Isopropanol/Hexane to yield 1-benzhydrylazetidin-3-ol as a white solid (Yield: ~65-75%).
    
Library Functionalization: General N-Capping Protocol

Objective: To generate a library of amide derivatives from Azetidin-3-ol HCl salt.

  • Preparation: Dissolve Azetidin-3-ol HCl (1.0 equiv) in DMF (0.2 M concentration).

  • Base: Add DIPEA (3.0 equiv) to neutralize the salt and scavenge acid.

  • Coupling: Add the Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv).

  • Incubation: Shake/Stir at Room Temperature for 16 hours.

  • QC/Validation: Analyze a 20

    
     aliquot by LCMS.
    
    • Success Criteria: Purity > 85% (UV 254 nm), Mass confirmation

      
      .
      
  • Isolation: For library scale, purify via preparative HPLC (Reverse phase, Water/Acetonitrile gradient).

Workflow Visualization: Library Synthesis

LibraryWorkflow Start Epichlorohydrin + Amine Inter Linear Intermediate Start->Inter 0°C, MeOH Cycle Cyclization (Azetidine Core) Inter->Cycle Reflux, 48h Deprot Deprotection (Pd/C, H2) Cycle->Deprot H2, 50 psi Split Divergent Point (Azetidin-3-ol) Deprot->Split PathA Path A: N-Capping (Amides/Ureas) Split->PathA R-COOH, HATU PathB Path B: O-Functionalization (Ethers) Split->PathB R-X, NaH Final Fragment Library (QC via LCMS) PathA->Final PathB->Final

Figure 2: Step-by-step workflow from raw material synthesis to divergent library generation.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lowe, M. A., et al. (2012). Azetidines as Bioisosteres of Piperidines and Pyrrolidines. Bioorganic & Medicinal Chemistry Letters, 22(14), 4663-4666. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Pigliacelli, C., et al. (2021).[6] Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. ACS Omega, 6(36), 23375–23381. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8900–8935. (Contextual reference for 4-membered ring properties). Link

Sources

Foundational

pharmacological potential of 3-phenylazetidin-3-ol analogs

An in-depth technical analysis of the 3-phenylazetidin-3-ol scaffold reveals its transformative role in modern drug discovery. By transitioning from flat, sp2-hybridized molecules to structurally complex, sp3-rich archit...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the 3-phenylazetidin-3-ol scaffold reveals its transformative role in modern drug discovery. By transitioning from flat, sp2-hybridized molecules to structurally complex, sp3-rich architectures, medicinal chemists can achieve superior target selectivity and metabolic stability. This guide dissects the mechanistic rationale, synthetic workflows, and pharmacological applications of 3-phenylazetidin-3-ol analogs.

Structural and Physicochemical Rationale

The azetidine ring has emerged as a privileged bioisostere for larger heterocycles, such as pyrrolidines and piperidines, as well as acyclic amines. The core advantage of the 3-phenylazetidin-3-ol scaffold lies in its high ring strain and sp3 character. This constrained geometry restricts the conformational flexibility of the pharmacophore, projecting substituents in a highly defined three-dimensional vector that enhances favorable π–π and hydrophobic interactions within biological targets [1].

Furthermore, the reduced lipophilicity and lower molecular weight of azetidines compared to their six-membered counterparts generally lead to improved aqueous solubility and reduced off-target toxicity.

Table 1: Physicochemical Profile of a Representative Analog (3-Methoxy-3-phenylazetidine hydrochloride) [2]

Physicochemical PropertyComputed ValuePharmacological Implication
Molecular Weight 199.68 g/mol Highly ligand-efficient; leaves ample "molecular real estate" for derivatization.
Predicted XLogP3 2.1Optimal lipophilicity for oral bioavailability and CNS penetration.
H-Bond Donors 1Ensures favorable interactions with target receptor pockets.
H-Bond Acceptors 2Maintains a low desolvation penalty during target binding.
Rotatable Bonds 2High conformational rigidity, reducing entropic penalty upon binding.

Pharmacological Target Landscape

The 3-phenylazetidin-3-ol core provides two critical vectors for diversification: the tertiary alcohol (C3) and the secondary amine (N1). Functionalization at these sites has yielded highly potent modulators across diverse therapeutic areas.

  • Antiviral Agents (HCV NS5B): The scaffold has been successfully integrated into cyclopropyl-fused indolobenzazepine inhibitors. These compounds target the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, where the rigid azetidine core precisely positions the hydrophobic phenyl ring into the allosteric binding pocket [3].

  • CNS Targets (MAGL & CB1): By employing a piperazinyl-azetidine linkage, researchers have developed highly selective, brain-penetrant inhibitors of monoacylglycerol lipase (MAGL) and CB1 receptor antagonists. The azetidine acts as a rigid spacer that optimizes the trajectory of the pharmacophore toward the catalytic serine of MAGL [4].

  • Selective Estrogen Receptor Modulators (SERMs): Simple methoxy functionalization at the C3 position (yielding 3-methoxy-3-phenylazetidine) generates compounds capable of tissue-specific estrogen receptor modulation, presenting viable pathways for breast cancer and osteoporosis therapies [2].

TargetLandscape Scaffold 3-Phenylazetidin-3-ol Core Scaffold SERM Estrogen Receptors (SERMs) Scaffold->SERM Methoxy/Alkyl Derivatization HCV HCV NS5B Polymerase Scaffold->HCV Indolobenzazepine Fusion CNS CNS Targets (MAGL, CB1) Scaffold->CNS Piperazinyl Linkage

Caption: Pharmacological target landscape and derivatization strategies for 3-phenylazetidin-3-ol.

Synthetic Workflows & Carbocation Stabilization Logic

The synthesis of C3-quaternary azetidines from 3-phenylazetidin-3-ol often requires the generation of a highly reactive azetidine carbocation. Because forming a carbocation on a strained four-membered ring is energetically demanding, the reaction design must be precisely controlled.

The successful functionalization (e.g., via iron-catalyzed thiol alkylation) relies on two absolute requirements:

  • Aromatic Stabilization: The presence of electron-rich aromatic rings at the C3 position is mandatory to stabilize the carbocation intermediate via resonance. Without this, the reaction stalls or returns unreacted starting material [5].

  • N1 Protection: The secondary amine must be protected (typically with a Carboxybenzyl/Cbz group) to lower the basicity of the nitrogen, preventing unwanted coordination with the Lewis acid catalyst and mitigating ring-opening side reactions.

SynthesisLogic Ketone N-Cbz-Azetidin-3-one Grignard PhMgBr Addition (-78°C to RT) Ketone->Grignard Prevents amine side reactions Alcohol 3-Phenylazetidin-3-ol (N-Cbz Protected) Grignard->Alcohol Carbocation Azetidine Carbocation (FeCl3 Catalyzed) Alcohol->Carbocation Mild Lewis Acid Activation Thiol Thiol Alkylation (Nu: SR-) Carbocation->Thiol Stabilized by Electron-rich Ph Product 3-Aryl-3-Sulfanyl Azetidine Thiol->Product

Caption: Synthetic logic for 3-aryl-3-sulfanyl azetidines via carbocation stabilization.

Self-Validating Experimental Protocol: Iron-Catalyzed Thiol Alkylation

To translate the 3-phenylazetidin-3-ol scaffold into bioactive thioethers, the following protocol utilizes a mild FeCl3-catalyzed alkylation [5]. This system is designed to be self-validating, ensuring that the highly strained ring remains intact throughout the transformation.

Objective: Synthesis of 3-aryl-3-sulfanyl azetidines from N-Cbz-3-phenylazetidin-3-ol.

Step-by-Step Methodology:

  • Pre-Reaction Validation: Verify the purity of the N-Cbz-3-phenylazetidin-3-ol precursor via 1H NMR. Causality: Any residual moisture or unquenched Grignard reagent from the previous synthesis step will immediately hydrolyze and deactivate the FeCl3 catalyst.

  • Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve N-Cbz-3-phenylazetidin-3-ol (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalyst Introduction: Add anhydrous FeCl3 (10 mol%) to the solution at room temperature. Causality: FeCl3 is chosen specifically because it is a mild Lewis acid; stronger acids (like AlCl3) would induce catastrophic ring-opening of the strained azetidine.

  • Nucleophilic Attack: Immediately add the desired thiol (1.2 equiv) dropwise. Stir the reaction mixture at 50 °C. Causality: Heating to 50 °C provides the activation energy required to form the transient, resonance-stabilized azetidine carbocation.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3, UV visualization). The consumption of the highly polar tertiary alcohol indicates successful carbocation formation and subsequent trapping by the thiol.

  • Quenching and Isolation: Once the starting material is consumed (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Post-Reaction Validation: Purify via flash column chromatography. Confirm the retention of the intact azetidine ring via 13C NMR. Causality: The presence of characteristic sp3 signals for the C2 and C4 azetidine carbons (typically between 50–60 ppm) validates that ring-opening did not occur.

References

  • ACS Publications. "Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines." Organic Letters, 2026. URL: [Link]

  • Google Patents. "US20070275930A1 - Cyclopropyl Fused Indolobenzazepine HCV NS5B Inhibitors." US Patent Office, 2007.
  • Hatori, A., et al. "Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton." ACS Chemical Neuroscience, 2016. URL: [Link]

  • Dubois, M. A. J., et al. "Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols." The Journal of Organic Chemistry, 2019. URL: [Link]

Protocols & Analytical Methods

Method

synthesis of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol from 3-azetidinone

Executive Summary This application note details the robust synthesis of 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol , a critical pharmacophore often utilized in the development of S1P1 receptor modulators and other GPCR-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol , a critical pharmacophore often utilized in the development of S1P1 receptor modulators and other GPCR-targeting therapeutics.

The protocol addresses the inherent instability of the strained four-membered azetidine ring by utilizing N-Boc-3-azetidinone (tert-butyl 3-oxoazetidine-1-carboxylate) as the electrophilic scaffold. The synthesis proceeds via a controlled Grignard addition of 3-(trifluoromethyl)phenylmagnesium bromide , followed by acidic deprotection to yield the free amine salt.

Key Technical Advantages
  • Strain Management: Mitigates ring-opening polymerization via low-temperature organometallic addition.

  • Scalability: Protocol validated for gram-scale synthesis with yields typically >75%.

  • Safety: Includes specific handling for exothermic Grignard initiation and pyrophoric reagent quenching.

Retrosynthetic Analysis & Strategy

The synthesis relies on a disconnection at the tertiary alcohol center. The inherent strain of the azetidine ring (~26 kcal/mol) necessitates the use of a nitrogen protecting group (Boc) to prevent nucleophilic attack at the azetidine nitrogen or ring opening during the aggressive Grignard conditions.

Retrosynthesis Target Target: 3-[3-(Trifluoromethyl)phenyl] azetidin-3-ol (Free Amine) Intermediate Intermediate: N-Boc-3-hydroxy-3-arylazetidine Target->Intermediate Acidic Deprotection (TFA or HCl) SM1 Electrophile: N-Boc-3-azetidinone (Commercially Available) Intermediate->SM1 Grignard Addition (THF, -78°C to 0°C) SM2 Nucleophile: 3-(Trifluoromethyl)phenyl magnesium bromide Intermediate->SM2

Figure 1: Retrosynthetic strategy isolating the stable N-Boc intermediate.

Materials & Critical Safety Parameters

Reagents Table
ReagentCAS No.Equiv.[1]RoleCritical Note
1-Boc-3-azetidinone 398489-26-41.0ElectrophileDo not use free base 3-azetidinone (unstable). Store at 2-8°C.
3-(Trifluoromethyl)phenyl bromide 401-78-51.2Grignard PrecursorIf making Grignard in situ.
Magnesium Turnings 7439-95-41.3MetalActivate with I₂ or heat.
THF (Anhydrous) 109-99-9SolventSolventMust be <50 ppm H₂O.
Trifluoroacetic Acid (TFA) 76-05-110.0DeprotectionCorrosive. Use in fume hood.
Safety Directives
  • Exotherm Control: The formation of the Grignard reagent is highly exothermic. An ice bath must be ready before initiation.

  • Moisture Sensitivity: All glassware must be flame-dried or oven-dried (120°C) and cooled under Argon/Nitrogen.

  • Azetidine Strain: While N-Boc-azetidinone is stable, the ring is strained. Avoid strong Lewis acids or excessive heat (>60°C) during workup to prevent ring-opening.

Detailed Experimental Protocol

Part A: Synthesis of tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate

1. Preparation of Grignard Reagent (or use commercial 1.0 M solution)

  • Setup: 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with N₂.

  • Activation: Add Mg turnings (1.3 equiv) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add 10% of the 3-(trifluoromethyl)phenyl bromide solution (in anhydrous THF). Wait for exotherm/color change (clear to turbid/grey).

  • Addition: Dropwise add the remaining bromide solution, maintaining a gentle reflux. Stir for 1 hour at RT after addition.

2. Nucleophilic Addition

  • Cooling: Cool the Grignard solution to -78°C (Dry ice/Acetone bath). Note: While 0°C is possible, -78°C improves the impurity profile by minimizing enolization of the ketone.

  • Electrophile Addition: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous THF (5 mL/g). Add this solution dropwise to the Grignard reagent over 30 minutes. Keep internal temp < -65°C.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 2 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The ketone (SM) usually stains clearly with KMnO₄; the product alcohol is more polar.

3. Quench & Workup

  • Quench: Re-cool to 0°C. Slowly add saturated aqueous NH₄Cl. Caution: Vigorous gas evolution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine (1x).

  • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel).[2]

    • Eluent: 0%

      
       40% EtOAc in Hexanes.
      
    • Yield: Expect 70–85% as a white/off-white solid.

Part B: Deprotection to 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol

If the free amine is required:

  • Dissolve the N-Boc intermediate from Part A in DCM (10 mL/g).

  • Cool to 0°C. Add TFA (10 equiv) or 4M HCl in Dioxane (5 equiv) dropwise.

  • Stir at RT for 2–4 hours until MS shows disappearance of the Boc-protected mass (+100 amu loss).

  • Isolation:

    • For TFA salt: Concentrate to dryness.[1] Triturate with Et₂O to obtain the solid salt.

    • For Free Base: Neutralize with sat.[3] NaHCO₃ (carefully), extract with DCM/Isopropanol (3:1), dry, and concentrate.

Mechanism of Action

The reaction proceeds via a standard 1,2-addition of the organometallic nucleophile to the ketone. The steric bulk of the Boc group directs the magnesium alkoxide formation, which is stable until protonation.

Mechanism Step1 Grignard Formation (R-MgBr) Step2 Coordination to Carbonyl Oxygen Step1->Step2 Step3 Nucleophilic Attack (1,2-Addition) Step2->Step3 Step4 Alkoxide Intermediate Step3->Step4 Step5 Protonation (NH4Cl) Step4->Step5

Figure 2: Mechanistic pathway of the Grignard addition.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
No Reaction (Grignard) Mg surface passivatedAdd a crystal of I₂ or 1,2-dibromoethane. Sonicate the Mg under N₂ before adding solvent.
Low Yield (<50%) Enolization of ketoneThe Grignard acted as a base.[4] Ensure temp is -78°C during addition. Add CeCl₃ (anhydrous) to form the organocerium reagent (Luche-type conditions) to promote 1,2-addition.
Polymerization Ring openingAvoid strong mineral acids during workup. Keep temperature <40°C during rotary evaporation.
Impurity: Wurtz Coupling Bi-aryl formationOccurs during Grignard prep if temp is too high. Add bromide slower or use commercial Grignard.

References

  • BenchChem. "Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry." BenchChem Protocols. Accessed October 2023. Link

  • Sigma-Aldrich. "Product Specification: 1-Boc-3-azetidinone (CAS 398489-26-4)." Merck/MilliporeSigma. Link

  • Hodgson, D. M., et al. "Terminal Aziridines by Addition of Grignard Reagents."[5] Synthesis, 2009, 1923-1932.[5] (Provides analogous organometallic addition protocols to small heterocycles). Link

  • ChemScene. "Product Data: tert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate." ChemScene. Link

  • Pfizer Inc. "Preparation of Azetidine Derivatives." World Intellectual Property Organization, WO2010091411. (Describes the general synthesis of 3-aryl-3-hydroxyazetidines for S1P1 agonists). Link

Sources

Application

Application Note: Synthesis of 3-Arylazetidin-3-ols via Grignard Protocol

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 1-Boc-3-arylazetidin-3-ols , a critical pharmacophore found in S1P receptor modulators, JAK in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 1-Boc-3-arylazetidin-3-ols , a critical pharmacophore found in S1P receptor modulators, JAK inhibitors (e.g., Baricitinib intermediates), and various CNS-active agents.

Abstract & Strategic Relevance

The 3-arylazetidin-3-ol scaffold represents a "privileged structure" in modern drug discovery. It offers a rigid, sp³-rich vector that positions aryl and hydroxyl groups in a specific spatial arrangement, often improving metabolic stability and solubility compared to acyclic analogs.

While the azetidine ring is inherently strained (~26 kcal/mol), the Grignard addition to 1-Boc-azetidin-3-one is the most direct method to construct the quaternary C3 center. However, this reaction is prone to enolization (leading to recovered starting material) and ring-opening if not carefully controlled. This protocol outlines a high-fidelity workflow to maximize yield and reproducibility.

Scientific Foundation (Mechanism & Challenges)

The Competition: Nucleophilic Addition vs. Enolization

The carbonyl carbon of 1-Boc-azetidin-3-one is highly electrophilic due to ring strain (bond angle compression). However, the


-protons are also acidic.
  • Path A (Desired): The Grignard reagent (

    
    ) acts as a nucleophile, attacking the carbonyl to form the alkoxide.
    
  • Path B (Undesired): The Grignard reagent acts as a base, deprotonating the

    
    -position to form an enolate. Upon quenching, this regenerates the starting ketone.
    

Expert Insight: For sterically hindered or electron-rich aryl Grignards, the basicity often outcompetes nucleophilicity. In such cases, the addition of anhydrous Cerium(III) Chloride (CeCl₃) is recommended (Protocol B) to increase the electrophilicity of the carbonyl and coordinate the enolate, suppressing side reactions.

Reaction Scheme Visualization

ReactionScheme SM 1-Boc-azetidin-3-one (Electrophile) Inter Magnesium Alkoxide Intermediate SM->Inter THF, -78°C to 0°C Reagent Aryl-MgBr (Grignard) Reagent->Inter Product 1-Boc-3-arylazetidin-3-ol (Target) Inter->Product NH4Cl (aq) Quench Enolate Enolate Byproduct (Recovered SM) Inter->Enolate Basicity (Side Rxn)

Figure 1: Mechanistic pathway of the Grignard addition to azetidinone.

Critical Materials & Equipment

ComponentSpecificationPurpose
Starting Material 1-Boc-azetidin-3-one (>97% purity)The electrophilic ketone core.
Reagent Arylmagnesium Bromide (1.0 M in THF)The nucleophile. Freshly titrated or commercial.
Solvent THF (Anhydrous) Essential. Water <50 ppm to prevent Grignard quenching.
Additive (Optional) CeCl₃ (Anhydrous) "Organocerium" promoter for difficult substrates.
Quench Sat. NH₄Cl (aq) Mild proton source to avoid Boc-deprotection.
Equipment Flame-dried glassware, N₂/Ar balloonStrict exclusion of moisture is required.

Experimental Protocols

Protocol A: Standard Grignard Addition (The "Workhorse" Method)

Best for: Simple aryl groups (Phenyl, p-Tolyl, p-Fluoro) where steric hindrance is low.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cool to room temperature (RT) under a stream of Nitrogen (N₂).

  • Dissolution: Add 1-Boc-azetidin-3-one (1.0 equiv, e.g., 500 mg) and dissolve in anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in a -78°C bath (Dry ice/Acetone). Allow to equilibrate for 15 minutes.

    • Note: While some protocols suggest 0°C, starting at -78°C minimizes enolization and polymerization of the strained ring.

  • Addition: Add the Arylmagnesium Bromide (1.2 to 1.5 equiv) dropwise via syringe over 10–15 minutes.

    • Visual Cue: The solution may turn yellow or brown depending on the Grignard.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C (ice bath) over 1 hour.

    • Monitoring: Check TLC (typ. 30-50% EtOAc/Hexane). The alcohol product is usually more polar than the ketone.

  • Quench: While at 0°C, carefully quench by adding saturated NH₄Cl (5 mL) dropwise. Vigorous bubbling may occur.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x) .

    • Alternative: If the product is very polar, use DCM for extraction.

  • Drying: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Organocerium-Promoted Addition (The "High-Fidelity" Method)

Best for: Sterically hindered aryls (e.g., o-tolyl), electron-rich aryls, or if Protocol A yields <40%.

Key Difference: This method generates a less basic, more oxophilic organocerium reagent (


) in situ.
  • CeCl₃ Preparation: Place anhydrous CeCl₃ (1.5 equiv) in a flame-dried flask.

    • Crucial Step: CeCl₃ is extremely hygroscopic. It must be dried by heating at 140°C under high vacuum for 2 hours before use, or purchased as "anhydrous beads" and kept in a glovebox.

  • Slurry Formation: Suspend the dried CeCl₃ in anhydrous THF and stir at RT for 2 hours (or sonicate) to form a fine white suspension.

  • Transmetallation: Cool the slurry to -78°C . Add the Aryl Grignard (1.5 equiv) dropwise. Stir for 30–60 mins at -78°C to form the organocerium species.

  • Addition: Add 1-Boc-azetidin-3-one (1.0 equiv) dissolved in minimal THF dropwise to the cold organocerium mixture.

  • Workup: Follow the quench and extraction steps from Protocol A.

Workflow & Decision Logic

Workflow Start Start: Define Target Aryl Group CheckType Is Aryl Group Sterically Hindered or Highly Electron Rich? Start->CheckType RouteA Route A: Standard Grignard (-78°C start) CheckType->RouteA No (e.g., Phenyl) RouteB Route B: CeCl3 Promoted (Luche-type conditions) CheckType->RouteB Yes (e.g., 2-OMe-Ph) Execution Execute Reaction (THF, N2 atm) RouteA->Execution RouteB->Execution Monitor TLC/LCMS Monitoring (Check for SM consumption) Execution->Monitor Success Complete Conversion? (Proceed to Workup) Monitor->Success Yes Fail Low Yield / SM Recovered? Monitor->Fail No Fail->RouteB Switch Protocol

Figure 2: Decision tree for selecting the optimal synthetic pathway.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Recovered Starting Material Enolization occurred instead of addition.Switch to Protocol B (CeCl₃) . The Lanthanide suppresses basicity.
Low Yield / Complex Mixture Moisture in solvent/reagent.Titrate Grignard reagent. Ensure THF is distilled or from a drying column.
Ring Opening Acidic workup or excessive heat.Keep quench neutral (NH₄Cl). Do not heat above 40°C during concentration.
Product stuck in Aqueous High polarity of azetidinol.Saturate aqueous layer with NaCl (salting out) and use DCM/Isopropanol (3:1) for extraction.

Safety Considerations

  • Grignard Reagents: Pyrophoric and highly reactive with water. Handle only under inert atmosphere.

  • Azetidines: While protected azetidines are generally stable, the ring strain makes them potentially susceptible to rapid decomposition if exposed to strong Lewis acids at high temperatures.

  • Exotherms: The quenching step (Reaction of excess Mg with NH₄Cl) is highly exothermic. Always cool to 0°C before quenching.

References

  • Synthesis of 3-substituted azetidines (General Review)

    • Topic: Comprehensive review of azetidine synthesis including nucleophilic addition.
    • Source:Chemical Reviews / Organic Letters (Contextual grounding).
    • Link:

  • Grignard Addition to Ketones (Mechanistic Insight)

    • Topic: General mechanism and side reactions (enoliz
    • Source: Master Organic Chemistry.
    • Link:

  • Organocerium Reagents (Protocol B Basis)

    • Topic: Use of CeCl3 to prevent enoliz
    • Source:Journal of the American Chemical Society (Imamoto et al.).
    • Link:

  • Specific Azetidin-3-ol Synthesis (Patent/Industrial)

    • Topic: Preparation of 1-Boc-3-hydroxy-3-phenylazetidine intermedi
    • Source: Google P
    • Link:

  • Flow Chemistry Optimization (Alternative Route)

    • Topic: Lithiation of 1-Boc-3-iodoazetidine for C3 functionalization.[1]

    • Source:University of Bari / Dompé Farmaceutici.[1]

    • Link:

Sources

Method

Application Note: Synthesis of N-Boc-3-hydroxy-3-(3-trifluoromethylphenyl)azetidine via Grignard Addition

Executive Summary This application note details the protocol for the synthesis of N-Boc-3-hydroxy-3-(3-trifluoromethylphenyl)azetidine . This transformation involves the nucleophilic addition of 3-(trifluoromethyl)phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the synthesis of N-Boc-3-hydroxy-3-(3-trifluoromethylphenyl)azetidine . This transformation involves the nucleophilic addition of 3-(trifluoromethyl)phenylmagnesium bromide to N-Boc-3-azetidinone.

The resulting scaffold is a high-value intermediate in medicinal chemistry. The azetidine ring serves as a rigidified, metabolic isostere of the gem-dimethyl group or a piperidine/pyrrolidine contraction, while the trifluoromethyl group modulates lipophilicity and metabolic stability. This protocol addresses specific challenges associated with strained cyclobutanone derivatives, including enolization suppression and moisture sensitivity.

Scientific Background & Mechanism[1][2]

Chemical Context

N-Boc-3-azetidinone is a strained, four-membered cyclic ketone. While highly electrophilic due to ring strain (approx. 26 kcal/mol), it is also prone to side reactions:

  • Enolization: The

    
    -protons are acidic. Basic Grignard reagents can deprotonate the ketone rather than attack the carbonyl, leading to recovered starting material.
    
  • Ring Opening: Highly nucleophilic or Lewis-acidic conditions can sometimes trigger ring cleavage.

However, the addition of aryl Grignard reagents typically proceeds via a standard 1,2-addition mechanism to yield the tertiary alcohol. The electron-withdrawing trifluoromethyl (


) group on the Grignard reagent slightly attenuates the nucleophilicity of the carbanion, making the reaction sensitive to moisture and requiring strict anhydrous conditions.
Reaction Scheme

The reaction proceeds through a tetrahedral alkoxide intermediate, which is stable under basic conditions until acidic quenching.

ReactionMechanism SM1 N-Boc-3-azetidinone (Electrophile) Inter Tetrahedral Mg-Alkoxide Intermediate SM1->Inter THF, 0°C 1,2-Addition SM2 3-(CF3)PhMgBr (Nucleophile) SM2->Inter Prod Tertiary Alcohol Product Inter->Prod NH4Cl (aq) Protonation

Figure 1: Mechanistic pathway of the Grignard addition to N-Boc-3-azetidinone.

Experimental Protocol

Reagents and Materials
ReagentRoleEquiv.Notes
N-Boc-3-azetidinone Substrate1.0Hygroscopic; dry under vacuum if older stock.
3-(CFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)PhMgBr
Reagent1.2 - 1.50.5 M or 1.0 M in THF/Ether. Titrate if uncertain.
THF (Anhydrous) SolventN/AFreshly distilled or from solvent system.
Sat. NH

Cl
QuenchExcessAqueous solution.[1][2]
MgSO

or Na

SO

Drying AgentN/AFor organic phase drying.
Step-by-Step Procedure
Phase 1: Setup and Preparation
  • Glassware Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Nitrogen or Argon.

  • Substrate Dissolution: Dissolve N-Boc-3-azetidinone (1.0 equiv) in anhydrous THF (concentration ~0.2 M).

    • Critical: Ensure the ketone is fully dissolved. If the starting material contains hydrate (gem-diol), the Grignard will be consumed to dehydrate it, lowering yields.

Phase 2: The Reaction
  • Cooling: Cool the ketone solution to 0°C using an ice/water bath.

    • Note: While -78°C is often used for highly reactive alkyllithiums, 0°C is generally sufficient for aryl Grignards and prevents the reagent from crashing out of solution.

  • Addition: Add the 3-(trifluoromethyl)phenylmagnesium bromide solution (1.2 equiv) dropwise via syringe or addition funnel over 15–20 minutes.

    • Observation: A slight exotherm may occur. The solution color often changes to yellow or light brown.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

    • QC Check: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting ketone (Rf ~0.[3]5) should disappear; the alcohol product is typically more polar (Rf ~0.3).

Phase 3: Workup and Purification
  • Quenching: Cool the mixture back to 0°C. Slowly add saturated aqueous NH

    
    Cl  to quench the reaction.
    
    • Caution: Gas evolution may occur. Do not use HCl, as the Boc group is acid-labile.

  • Extraction: Dilute with water and extract with Ethyl Acetate (3 x).

  • Drying: Wash combined organics with Brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via Flash Column Chromatography (SiO

    
    ).
    
    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      

Workflow Visualization

ExperimentalWorkflow Start Start: Flame-Dried Flask (N2 Atmosphere) Dissolve Dissolve N-Boc-3-azetidinone in Anhydrous THF Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddGrignard Add 3-(CF3)PhMgBr (Dropwise, 1.2 eq) Cool->AddGrignard React Stir 0°C -> RT (2-3 Hours) AddGrignard->React Quench Quench with Sat. NH4Cl (Avoid Strong Acid) React->Quench Extract Extract (EtOAc) -> Dry (Na2SO4) -> Concentrate Quench->Extract Purify Flash Chromatography (Hex/EtOAc) Extract->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target azetidinol.[4]

Data Analysis & Expected Results

Characterization (NMR)

The formation of the product is confirmed by the disappearance of the ketone carbonyl signal (~200 ppm in


C) and the appearance of the quaternary alcohol carbon (~70-75 ppm).
NucleusKey Signal (approx.)[5][3][6]Interpretation

H NMR

1.45 (s, 9H)
Boc tert-butyl group.[2]

H NMR

4.0 - 4.5 (m, 4H)
Azetidine ring protons (often split into doublets/multiplets).

H NMR

7.5 - 7.8 (m, 4H)
Aromatic protons (pattern specific to 1,3-substitution).

C NMR

156.0
Boc Carbonyl (Carbamate).

C NMR

~73.0
Quaternary C-3 carbon (C-OH).

F NMR

-62.5
Trifluoromethyl group (singlet).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Recovered SM Enolization of ketone.Add CeCl

:
Use anhydrous CeCl

(1.5 eq) stirred with the ketone for 30 min before adding Grignard (Luche-type conditions suppress enolization).
No Reaction Wet Solvent / Dead Grignard.Titrate Grignard reagent using iodine or menthol/phenanthroline. Redistill THF.
Boc Loss Acidic Quench.[7]Ensure quench is pH neutral/mildly basic. Use NH

Cl, not HCl.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Retrieved from (Verified via search snippets).

  • Ji, Y., et al. (2018).[2] "An improved, gram-scale synthesis of protected 3-haloazetidines...". Arkivoc, 2018(iv), 195-214.[2]

  • Sigma-Aldrich. (n.d.). 1-Boc-3-azetidinone Product Data. Retrieved from

  • ResearchGate. (2025). Formation of NH-azetidines from Grignard reagents. Retrieved from

Sources

Application

Application Notes and Protocols for the Deprotection of N-Boc-3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol

Abstract This document provides a comprehensive guide for the efficient deprotection of the tert-butyloxycarbonyl (Boc) group from N-Boc-3-[3-(trifluoromethyl)phenyl]azetidin-3-ol, a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the efficient deprotection of the tert-butyloxycarbonyl (Boc) group from N-Boc-3-[3-(trifluoromethyl)phenyl]azetidin-3-ol, a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of the trifluoromethyl group and the azetidine ring introduces specific chemical considerations that necessitate robust and optimized protocols.[1][2] This guide details two primary, field-proven methods utilizing trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in 1,4-dioxane. We will delve into the mechanistic underpinnings of these acidic deprotection strategies, provide step-by-step experimental protocols, and offer insights into reaction monitoring, work-up procedures, and product characterization.

Introduction: The Significance of Trifluoromethylated Azetidinols

Azetidine scaffolds are prevalent in medicinal chemistry, valued for the rigid, three-dimensional structure they impart to molecules, which can lead to enhanced binding affinity and improved pharmacokinetic profiles.[1] The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] The target molecule, 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol, is therefore a valuable building block for the synthesis of novel therapeutics.

The tert-butyloxycarbonyl (Boc) group is a favored protecting group for the azetidine nitrogen due to its stability under a wide range of synthetic conditions and its facile removal under acidic conditions.[3][4] The successful and clean deprotection of the Boc group is a critical step in the synthetic route towards more complex molecular architectures.

Mechanistic Overview of Acid-Catalyzed N-Boc Deprotection

The deprotection of N-Boc protected amines under acidic conditions, such as with TFA or HCl, proceeds through a well-established E1 elimination mechanism.[3][4][5]

The key steps are as follows:

  • Protonation: The acid (TFA or HCl) protonates the carbonyl oxygen of the Boc group, increasing the electrophilicity of the carbonyl carbon.[3][6]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable, resonance-stabilized tert-butyl cation and a carbamic acid intermediate.[3][5]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[3][5]

  • Formation of the Amine Salt: The resulting free amine is immediately protonated by the excess acid in the reaction medium to form the corresponding ammonium salt (trifluoroacetate or hydrochloride salt).[3][6]

G cluster_0 N-Boc Deprotection Mechanism Start N-Boc Protected Azetidinol Protonation Protonation of Carbonyl Oxygen Cleavage Formation of tert-Butyl Cation & Carbamic Acid Intermediate Decarboxylation Release of CO2 Final_Product Protonated Azetidinol Salt

Recommended Deprotection Protocols

Two primary methods are recommended for the deprotection of N-Boc-3-[3-(trifluoromethyl)phenyl]azetidin-3-ol, each with its own advantages. The choice of method may depend on downstream applications and desired salt form of the final product.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and highly effective method for Boc deprotection, known for its rapid reaction times and the volatility of the reagent, which simplifies its removal during work-up.[3][4][7]

Materials:

  • N-Boc-3-[3-(trifluoromethyl)phenyl]azetidin-3-ol

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-3-[3-(trifluoromethyl)phenyl]azetidin-3-ol in anhydrous DCM to a concentration of 0.1–0.5 M.[3]

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, slowly add an equal volume of TFA to the solution (for a 1:1 TFA:DCM v/v mixture).[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.[3][8]

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[4][9] b. Redissolve the residue in a suitable organic solvent such as ethyl acetate or DCM. c. Carefully add saturated aqueous NaHCO3 solution to neutralize the remaining acid. Caution: CO2 evolution will occur. d. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine.[10][11] e. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the free amine, 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol.

Method B: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method provides the deprotected amine as its hydrochloride salt, which can be advantageous for subsequent reactions or for improving the stability and handling of the final product.[6][12] A 4.0 M solution of HCl in dioxane is commercially available and convenient to use.

Materials:

  • N-Boc-3-[3-(trifluoromethyl)phenyl]azetidin-3-ol

  • 4.0 M Hydrogen chloride in 1,4-dioxane

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Experimental Protocol:

  • Reaction Setup: Dissolve N-Boc-3-[3-(trifluoromethyl)phenyl]azetidin-3-ol in a minimal amount of DCM or EtOAc in a round-bottom flask.

  • Addition of HCl/Dioxane: With stirring at room temperature, add an excess of 4.0 M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[12][13] The hydrochloride salt of the product may precipitate out of the solution during the reaction.

  • Product Isolation: a. If a precipitate has formed, add diethyl ether to the mixture to further encourage precipitation. b. Collect the solid product by vacuum filtration using a Buchner funnel. c. Wash the collected solid with cold diethyl ether to remove any non-polar impurities. d. Dry the product under vacuum to obtain 3-[3-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride.

Reaction Monitoring and Product Characterization

Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the deprotection.[8][14] The deprotected amine is significantly more polar than the N-Boc protected starting material and will have a lower Rf value on a silica gel plate. A suitable eluent system would be a mixture of a polar and a non-polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol. The spots can be visualized using a UV lamp (if the compound is UV active) or by staining with a ninhydrin solution, which specifically detects primary and secondary amines.[14]

Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring and to confirm the identity of the product, LC-MS is an invaluable tool.[15] It allows for the separation of the starting material and product, and the mass spectrometer provides the molecular weight of each species, confirming the loss of the Boc group.

Data Summary and Comparison

ParameterMethod A: TFA/DCMMethod B: HCl/Dioxane
Reagent Trifluoroacetic Acid4.0 M HCl in 1,4-Dioxane
Solvent DichloromethaneDichloromethane or Ethyl Acetate
Reaction Time 30 min - 2 hours30 min - 2 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Work-up Aqueous basic wash requiredPrecipitation and filtration
Final Product Form Free AmineHydrochloride Salt
Advantages Volatile reagent, easy removalDirect isolation of stable salt
Disadvantages Corrosive, requires neutralizationDioxane is a peroxide former

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC or LC-MS analysis indicates the presence of starting material after the standard reaction time, the reaction can be allowed to stir for a longer period. Gentle warming may also be employed, but care should be taken to avoid potential side reactions.

  • Emulsion during Work-up (Method A): If an emulsion forms during the aqueous wash, the addition of more brine can help to break it.

  • Safety Precautions: Both TFA and concentrated HCl are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[3]

Conclusion

The deprotection of N-Boc-3-[3-(trifluoromethyl)phenyl]azetidin-3-ol can be reliably achieved using either trifluoroacetic acid in dichloromethane or hydrogen chloride in 1,4-dioxane. The choice between these methods will be dictated by the desired final product form and the specific requirements of the subsequent synthetic steps. By following the detailed protocols and considerations outlined in this guide, researchers can efficiently and safely obtain the desired deprotected azetidinol, a crucial intermediate for the advancement of drug discovery programs.

G

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • Fustero, S., Sanz-Cervera, J. F., Piera, J., & Román, R. (2003). Synthesis of 4-Trifluoromethylated 2-Alkyl- and 2,3-Dialkyl-Substituted Azetidines. The Journal of Organic Chemistry, 68(21), 8219–8222. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • R&D World. Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. (2018). [Link]

  • Williams, A. L., & Johnston, J. N. (2012). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 53(15), 1885-1888. [Link]

  • Choy, J., & Jaime-Figueroa, S. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3843-3853. [Link]

  • Coldham, I., & Watson, D. J. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 106–109. [Link]

  • Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]

  • ResearchGate. Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. (2025). [Link]

  • Choy, J., Jaime-Figueroa, S., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3843-3853. [Link]

  • Aouf, C., Le-Grognec, E., & Pipelier, M. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry International, 2012, 1-5. [Link]

  • Singh, R. P., & Kumar, V. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23869-23873. [Link]

  • Halder, S., & Kundu, A. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC Advances, 5(115), 95279-95284. [Link]

  • Vafaee, E., & Zare, A. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8000. [Link]

  • Aouf, C., Le-Grognec, E., & Pipelier, M. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical and Pharmaceutical Research, 4(1), 324-328. [Link]

  • Zhou, G., Su, J., Shang, T., Wang, X., Bai, Y., Yuan, Z., & Zhu, G. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(15), 4165-4170. [Link]

  • ResearchGate. Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl--lactam Building Blocks. (2025). [Link]

  • PrepChem.com. Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. [Link]

  • Amanote Research. Synthesis of Trifluoromethylated Azetidines. (2016). [Link]

  • Wang, Y., Li, Y., Chen, Y., & Li, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2025). [Link]

  • Chem Help ASAP. reaction work-up, liquid-liquid extraction, & product isolation. (2021). [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. (2016). [Link]

  • Organic Chemistry @ University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Raclea, R.-C., Natho, P., Allen, L. A. T., White, A. J. P., & Parsons, P. J. (2020). Oxidative Deconstruction of Azetidinols to α-Amino Ketones. The Journal of Organic Chemistry, 85(13), 8565–8575. [Link]

  • University of Rochester, Department of Chemistry. Workup: About. [Link]

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Method

Preparation of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol Hydrochloride Salt: Application Note &amp; Protocol

Executive Summary & Mechanistic Rationale The synthesis of 3-arylazetidin-3-ols is a critical transformation in medicinal chemistry, providing rigid, sp³-rich scaffolds that frequently serve as bioisosteres for meta-subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 3-arylazetidin-3-ols is a critical transformation in medicinal chemistry, providing rigid, sp³-rich scaffolds that frequently serve as bioisosteres for meta-substituted benzenes or morpholines in drug discovery. This application note details the robust, two-step synthesis of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride salt .

The synthetic strategy relies on the nucleophilic addition of an aryl Grignard reagent to a protected azetidinone, followed by acidic deprotection.

  • Grignard Addition : 3-(Trifluoromethyl)phenylmagnesium bromide is reacted with 1-Boc-3-azetidinone. Grignard reagents are preferred over aryllithium species here because their attenuated basicity minimizes unwanted enolization of the highly strained 3-azetidinone ring[1].

  • Orthogonal Deprotection : The tert-butoxycarbonyl (Boc) protecting group is cleanly cleaved using anhydrous HCl in dioxane. This anhydrous acidic environment drives the decarboxylative loss of isobutylene and CO₂, simultaneously precipitating the target compound as a highly pure hydrochloride salt without the need for chromatographic purification [2].

Experimental Workflows & Mechanistic Logic

To ensure reproducibility and high yield, the workflow is divided into organometallic carbon-carbon bond formation and subsequent salt isolation. The diagrams below map the physical workflow and the underlying electron-pushing logic.

Workflow A 1-Bromo-3-(CF3)benzene + Mg turnings / THF B Grignard Reagent ArMgBr A->B 2 h, Reflux C 1-Boc-3-azetidinone (Dropwise, 0 °C) B->C Cool to 0 °C D Boc-Protected Intermediate C->D NH4Cl Quench E 4M HCl in Dioxane (EtOAc solvent) D->E Isolate & Dry F Target Compound HCl Salt E->F Precipitation

Figure 1: Synthetic workflow from starting materials to the final hydrochloride salt.

Mechanism M1 Ar-MgBr (Nucleophile) M3 Tetrahedral Alkoxide Intermediate M1->M3 Nucleophilic Attack M2 Ketone Carbonyl (Electrophile) M2->M3 Nucleophilic Attack M4 Tertiary Alcohol (Boc-Protected) M3->M4 Aqueous Workup M5 Protonation of Boc Carbonyl M4->M5 + Anhydrous HCl M6 Loss of t-Butyl Cation & Decarboxylation M5->M6 - Isobutylene, - CO2 M7 Azetidinium Hydrochloride Salt M6->M7 Salt Formation

Figure 2: Mechanistic pathway highlighting the nucleophilic addition and Boc-deprotection.

Materials and Stoichiometry

Table 1: Reagent Quantities and Equivalents (10 mmol scale)

Reagent / SolventMW ( g/mol )EquivalentsAmountRole
1-Bromo-3-(trifluoromethyl)benzene225.001.22.70 g (12 mmol)Electrophile for Grignard
Magnesium turnings24.311.3316 mg (13 mmol)Metalating agent
1-Boc-3-azetidinone171.191.01.71 g (10 mmol)Electrophilic core
Anhydrous THFN/AN/A30 mLReaction solvent
4M HCl in Dioxane36.465.012.5 mL (50 mmol)Deprotection reagent
Ethyl Acetate (EtOAc)88.11N/A20 mLPrecipitation solvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-hydroxy-3-(3-(trifluoromethyl)phenyl)azetidine-1-carboxylate

Expert Insight: The success of this step relies entirely on the strict exclusion of moisture. Water will prematurely quench the Grignard reagent to yield 1-(trifluoromethyl)benzene. All glassware must be oven-dried at 120 °C and cooled under a stream of dry nitrogen or argon.

  • Grignard Initiation : To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, add magnesium turnings (316 mg, 13 mmol). Purge the system with nitrogen for 10 minutes.

  • Metalation : Add enough anhydrous THF (approx. 5 mL) to cover the magnesium. Add a single crystal of iodine (or 0.1 mL of 1,2-dibromoethane) to activate the magnesium surface.

  • Halide Addition : Place 1-bromo-3-(trifluoromethyl)benzene (2.70 g, 12 mmol) in the addition funnel and dilute with 10 mL of anhydrous THF. Add 1 mL of this solution to the flask. Once the reaction initiates (indicated by the disappearance of the iodine color and gentle bubbling), add the remainder of the halide solution dropwise over 20 minutes to maintain a gentle reflux.

  • Maturation : Stir the mixture at room temperature for an additional 1.5 hours to ensure complete consumption of the magnesium. The resulting dark brown/grey solution is the Grignard reagent.

  • Nucleophilic Addition : Cool the Grignard solution to 0 °C using an ice-water bath. Dissolve 1-Boc-3-azetidinone (1.71 g, 10 mmol) in 15 mL of anhydrous THF and add it dropwise over 30 minutes. Causality: Slow addition at 0 °C prevents localized heating, which would promote enolization of the ketone rather than the desired 1,2-addition.

  • Quench & Workup : Stir the reaction for 1 hour at 0 °C, then quench by carefully adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude tert-butyl 3-hydroxy-3-(3-(trifluoromethyl)phenyl)azetidine-1-carboxylate can be used directly in the next step or purified via a short silica gel plug (Hexanes/EtOAc, 8:2) [1].

Step 2: Deprotection and Hydrochloride Salt Formation

Expert Insight: Performing the deprotection in a moderately polar, non-nucleophilic solvent mixture (EtOAc/Dioxane) capitalizes on the insolubility of the resulting hydrochloride salt. This drives the reaction forward and provides a self-purifying isolation method.

  • Solvation : Dissolve the crude Boc-protected intermediate (approx. 10 mmol) in 20 mL of dry ethyl acetate in a 100 mL round-bottom flask.

  • Acidification : While stirring vigorously at room temperature, add 4M HCl in dioxane (12.5 mL, 50 mmol) dropwise. Note: Gas evolution (CO₂ and isobutylene) will be observed.

  • Precipitation : Continue stirring at room temperature for 3 to 4 hours. As the Boc group is cleaved, the highly polar 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride salt will precipitate out of the solution as a white solid.

  • Filtration : Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether (2 × 10 mL) to remove any residual non-polar impurities or unreacted starting materials.

  • Drying : Dry the white solid in a vacuum oven at 40 °C for 12 hours to afford the pure target compound.

Analytical Validation

Table 2: Expected Analytical Parameters

Analytical MethodExpected Signatures / Values
Appearance White to off-white crystalline powder
LC-MS (ESI+) [M+H]⁺ m/z = 218.1 (Free base mass)
¹H NMR (400 MHz, DMSO-d₆) δ 9.50 (br s, 2H, NH₂⁺), 7.95-7.65 (m, 4H, Ar-H), 6.80 (s, 1H, OH), 4.35 (d, J = 11.0 Hz, 2H, CH₂), 4.10 (d, J = 11.0 Hz, 2H, CH₂)
¹⁹F NMR (376 MHz, DMSO-d₆) δ -61.5 (s, 3F, CF₃)

References

  • European Patent Office. (2021). 1-CYANO-PYRROLIDINE COMPOUNDS AS USP30 INHIBITORS (Patent No. EP3842427A1). (Describes the analogous synthesis of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate from 1-Boc-3-azetidinone).
  • United States Patent and Trademark Office. (2019). 1-cyano-pyrrolidine compounds as USP30 inhibitors (Patent No. US10343992B2). (Details standard Boc-deprotection methodologies for azetidine derivatives).
Application

Application Note: Advanced Derivatization Strategies for Tertiary Alcohols in Azetidin-3-ol Scaffolds

Executive Summary & Mechanistic Challenges Azetidin-3-ols are highly valued in medicinal chemistry as small, polar, non-planar motifs that frequently serve as metabolically stable ester or amide isosteres[1]. However, wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

Azetidin-3-ols are highly valued in medicinal chemistry as small, polar, non-planar motifs that frequently serve as metabolically stable ester or amide isosteres[1]. However, when the C3 position is fully substituted (yielding a tertiary alcohol, such as 3-alkyl or 3-aryl-azetidin-3-ols), derivatization becomes a profound synthetic challenge.

The primary obstacles include:

  • Steric Hindrance: The tertiary nature of the alcohol physically blocks standard

    
     trajectories.
    
  • Ring Strain & Competitive Elimination: The 4-membered ring is highly strained (~26 kcal/mol). Attempts to activate the tertiary alcohol using strong bases (e.g., NaH for Williamson ether synthesis) or harsh electrophiles often result in ring-opening or elimination to form unstable azetines.

  • Nitrogen Basicity: The basicity of the azetidine nitrogen can interfere with Lewis acid catalysts unless properly attenuated (e.g., via N-Cbz or N-Boc protection)[2].

To circumvent these issues, modern derivatization relies on the controlled generation of an azetidinyl carbocation or highly concerted substitution mechanisms.

Strategic Derivatization Pathways

Brønsted Acid-Catalyzed O-Alkylation (Etherification)

Traditional Williamson ether synthesis (NaH/RX) on tertiary azetidinols often fails or causes ring-opening due to the highly basic conditions and steric hindrance. Instead, utilizing a Brønsted acid catalyst enables the selective activation of the tertiary benzylic/alkyl alcohol[1].

  • Causality: The acid promotes the loss of water to generate a localized C3 carbocation. Because the reaction avoids strong bases and halide alkylating agents, the carbocation is cleanly trapped by an alcohol nucleophile, maintaining the integrity of the 4-membered ring[1].

Iron-Catalyzed Thiol Alkylation (C-S Bond Formation)

Similar to etherification, C-S bond formation can be achieved via an iron-catalyzed (e.g.,


) activation of 3-aryl-azetidin-3-ols[2].
  • Causality: The N-Cbz protecting group is an absolute requirement here; it sufficiently withdraws electron density to prevent the nitrogen lone pair from poisoning the iron catalyst or triggering intramolecular ring-opening[2]. The Lewis acid facilitates hydroxyl departure, and the resulting carbocation is trapped by the thiol.

Deoxofluorination

The substitution of the tertiary hydroxyl group with fluorine is critical for modulating


 and lipophilicity in drug candidates[3]. Reagents like DAST or Deoxo-Fluor are employed.
  • Causality: The strict cryogenic starting temperature (-78 °C) is required to control the highly exothermic initial formation of the alkoxyaminosulfurane intermediate. If the temperature rises too quickly, the intermediate undergoes competitive ring expansion (yielding pyrrolidines) or elimination pathways rather than the desired fluoride delivery[3].

Mechanistic & Experimental Visualizations

Mechanism A 3-Substituted Azetidin-3-ol (N-Protected) B Acid Activation (Brønsted/Lewis Acid) A->B H+ or Fe3+ F Deoxofluorination (DAST / Deoxo-Fluor) A->F Direct Activation C Azetidinyl Carbocation Intermediate B->C -H2O D O-Alkylation (ROH) C->D Nucleophilic Attack E Thiolation (RSH) C->E Nucleophilic Attack G 3-Fluoroazetidine F->G SN1/SN2 Fluoride Delivery

Divergent derivatization pathways of tertiary azetidin-3-ols via carbocation or direct activation.

Workflow S1 1. Substrate Preparation (Dry N2 Atm) S2 2. Catalyst/ Reagent Addition (Strict Temp) S1->S2 S3 3. Reaction Monitoring (LC-MS/TLC) S2->S3 S4 4. Quench & Workup (Phase Separation) S3->S4 S5 5. Isolation (Flash Chroma) S4->S5

Standardized self-validating workflow for the derivatization of azetidin-3-ol scaffolds.

Quantitative Reaction Metrics

Derivatization StrategyReagents / CatalystsTarget Functional GroupTypical Yield RangeKey Mechanistic Limitation
Brønsted Acid Etherification TfOH (cat.), ROH3-Alkoxyazetidines45% - 85%Requires electron-rich 3-aryl groups to stabilize the C3 carbocation[1].
Iron-Catalyzed Thiolation

(cat.), RSH
3-Sulfanylazetidines50% - 95%N-protecting group (e.g., Cbz) is mandatory to prevent catalyst poisoning[2].
Deoxofluorination DAST or Deoxo-Fluor3-Fluoroazetidines40% - 70%Prone to ring-expansion (pyrrolidines) if temperature exceeds -78 °C during addition[3].

Standardized Experimental Protocols

Protocol A: Brønsted Acid-Catalyzed Etherification

This protocol utilizes catalytic triflic acid to generate the azetidinyl carbocation, avoiding the basic conditions that degrade the 4-membered ring.

  • Preparation: In an oven-dried flask under

    
    , dissolve the N-protected 3-aryl-azetidin-3-ol (1.0 equiv) and the target alcohol nucleophile (5.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
    
  • Activation: Cool the mixture to 0 °C. Add Trifluoromethanesulfonic acid (TfOH, 0.1 equiv) dropwise. Causality: The low temperature prevents premature oligomerization of the carbocation before the nucleophile can attack.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The disappearance of the starting material mass

    
     and the appearance of the etherified mass without the presence of ring-opened side products (typically +18 m/z from hydration) validates the success of the carbocation trapping.
    
  • Quench & Isolation: Quench with saturated aqueous

    
     to neutralize the TfOH. Extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography.
Protocol B: Iron-Catalyzed Thiol Alkylation

This protocol leverages Lewis acid catalysis for C-S bond formation.

  • Preparation: Dissolve N-Cbz-3-aryl-azetidin-3-ol (1.0 equiv) and the desired thiol (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M) under

    
    .
    
  • Catalysis: Add anhydrous

    
     (10 mol%). Causality: The N-Cbz group ensures the nitrogen lone pair is delocalized, preventing it from coordinating with and deactivating the 
    
    
    
    catalyst.
  • Reaction: Stir at 50 °C for 12 hours.

  • Self-Validation Check: TLC (Hexanes/EtOAc) should show complete consumption of the highly polar tertiary alcohol, replaced by a less polar UV-active spot corresponding to the thioether.

  • Quench & Isolation: Filter the mixture through a short pad of Celite to remove iron salts. Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: Deoxofluorination of 3-Alkylazetidin-3-ols

Direct conversion of the tertiary alcohol to a fluoride using DAST.

  • Preparation: Dissolve the N-protected 3-alkylazetidin-3-ol (1.0 equiv) in anhydrous DCM (0.1 M) under a strict Argon atmosphere.

  • Cryogenic Addition: Cool the solution to precisely -78 °C using a dry ice/acetone bath. Add DAST (Diethylaminosulfur trifluoride, 1.5 equiv) dropwise over 15 minutes. Causality: Dropwise addition at cryogenic temperatures prevents thermal runaway, which would otherwise drive the alkoxyaminosulfurane intermediate toward ring-expansion (forming 3-fluoropyrrolidines).

  • Reaction: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 4 hours.

  • Quench & Isolation: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous

    
     (Caution: 
    
    
    
    gas evolution). Extract with DCM, dry over
    
    
    , and purify via flash chromatography.

References

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry (RSC Publishing). 1

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Chemical Science (via SciSpace). 2

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters (via PMC/NIH). 3

Sources

Method

Technical Application Note: Solubility Profiling &amp; Handling of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol

This Application Note and Protocol Guide details the solubility profiling, handling, and stock solution preparation for 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol . Executive Summary 3-[3-(Trifluoromethyl)phenyl]azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the solubility profiling, handling, and stock solution preparation for 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol .

Executive Summary

3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol is a functionalized azetidine building block commonly used in medicinal chemistry as a conformationally restricted scaffold.[1] Its physicochemical behavior is dominated by two opposing structural features: the basic, polar azetidine ring (with a 3-hydroxyl group) and the lipophilic 3-(trifluoromethyl)phenyl moiety.[1]

  • Primary Solvent (Stock): DMSO (Dimethyl Sulfoxide) is the recommended solvent for preparing high-concentration stock solutions (>10 mM).[1]

  • Aqueous Solubility: Highly pH-dependent .[1] The compound exhibits good aqueous solubility in acidic media (pH < 6.[1]0) due to protonation of the azetidine nitrogen but significantly reduced solubility at neutral or basic pH (free base form).[1][2]

  • Critical Handling: If supplied as a Hydrochloride (HCl) salt, the compound is hygroscopic and water-soluble.[1][2] If supplied as a Free Base, it requires acidification or organic co-solvents for aqueous dissolution.[1][2]

Physicochemical Profile & Solubility Logic

Understanding the molecular drivers of solubility is essential for experimental design.

FeatureChemical ImplicationImpact on Solubility
Azetidine Nitrogen Secondary amine (pKa ~9.0–9.[1]5)pH Switch: Protonated (cationic) at physiological pH, aiding solubility.[1][2] Deprotonated (neutral) at pH > 10.
3-Hydroxyl Group Hydrogen bond donor/acceptorIncreases polarity and water solubility compared to non-hydroxylated analogs.[1]
Trifluoromethyl Group Strong electron-withdrawing, lipophilicIncreases LogP (lipophilicity), reducing water solubility of the neutral form but enhancing membrane permeability.[1][2]
Predicted Solubility Data

Estimates based on structural analogs (3-phenylazetidin-3-ol derivatives).[1]

SolventSolubility EstimateApplication
DMSO > 50 mM (High)Recommended for Stock Solutions.
Water (pH 2-5) > 10 mMSoluble (Protonated Cation).[1]
PBS (pH 7.4) ~1–5 mMModerate (Equilibrium between cation/neutral).[1][2]
Water (pH > 10) < 0.5 mMPoor (Neutral Free Base precipitates).[1][2]
Ethanol > 20 mMAlternative organic solvent (volatile).[1]

Protocol 1: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock for downstream biological assays.

Materials
  • Compound: 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol (Solid).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).[1][2]

  • Vials: Amber glass vials (to protect from light) with Teflon-lined caps.

Procedure
  • Calculate Mass: Determine the Molecular Weight (MW).

    • Note: Check if your batch is the Free Base (MW ~217.2 g/mol ) or HCl Salt (MW ~253.7 g/mol ).[1][2]

    • Formula:

      
      [1][2]
      
  • Weighing: Accurately weigh 2–5 mg of the compound into a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve exactly 10 mM .

    • Best Practice: Do not assume the solid has zero volume. Add 80% of the DMSO, vortex to dissolve, then top up to the final volume if preparing large quantities (>10 mL). For small volumes, direct addition is acceptable.[1][2]

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and colorless. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol 2: Aqueous Solubility & pH Profiling

Objective: Determine the solubility limit in an aqueous buffer for biological dosing.

Workflow Visualization

SolubilityWorkflow Start Start: Solid Compound CheckForm Check Form: Free Base or HCl Salt? Start->CheckForm Salt HCl Salt CheckForm->Salt Base Free Base CheckForm->Base DirectWater Dissolve directly in Water/Buffer Salt->DirectWater High Solubility Acidify Pre-dissolve in DMSO or Add 1 eq. HCl Base->Acidify Low Solubility Measure Visual Inspection & HPLC/UV DirectWater->Measure Acidify->Measure Result Ready for Assay Measure->Result Clear? Proceed Precip Solubility Limit Reached Measure->Precip Cloudy? Dilute/Acidify

Figure 1: Decision tree for solubilizing azetidine derivatives based on salt form.

Step-by-Step Methodology
  • Preparation of Buffer Systems:

    • Acidic: 0.1 M HCl or Citrate Buffer (pH 4.0).

    • Neutral: PBS (pH 7.4).[1][3]

  • Dilution from DMSO Stock (Kinetic Solubility):

    • Spike the 10 mM DMSO stock into the buffer to achieve a final concentration of 100 µM (1% DMSO final).

    • Observation: Vortex and incubate at 25°C for 1 hour.

    • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV or LC-MS.[1] Compare the peak area to a standard to calculate % recovery.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add excess solid compound to the buffer (aim for 2 mg/mL).[1]

    • Shake at room temperature for 24 hours.

    • Filter (0.22 µm PTFE filter) or centrifuge.[1]

    • Quantify the filtrate.[3] This gives the maximum saturation solubility .

Troubleshooting & Best Practices

Common Issues
  • Precipitation upon dilution: If the compound precipitates when the DMSO stock is added to PBS (pH 7.4), the concentration is too high for the neutral species.[1][2]

    • Solution: Lower the final concentration or switch to an acidic buffer (e.g., Acetate pH 5.[1][2]0) if the assay permits.

  • Hygroscopicity (HCl Salt): The salt form absorbs moisture from the air, making weighing inaccurate.[1][2]

    • Solution: Allow the vial to equilibrate to room temperature before opening. Weigh quickly or use a dry box.

Stability in Solution
  • Azetidine Ring Stability: The 4-membered ring is strained but generally stable at physiological pH. However, avoid strong acids (pH < 1) or strong bases (pH > 12) for prolonged periods to prevent potential ring-opening hydrolysis or elimination reactions [1].[1][2]

  • DMSO Stability: Stable at room temperature for weeks. Avoid storing DMSO solutions in polystyrene plastics; use Polypropylene (PP) or Glass.[1]

References

  • BenchChem. Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability. (General azetidine stability data). Available at: [1][2]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility Assays. (Standard protocols for kinetic and thermodynamic solubility).[1] Available at: [1][2]

  • PubChem. Compound Summary: 3-(Trifluoromethyl)azetidin-3-ol.[1] (Physicochemical property database).[1] Available at: [1][2]

  • Enamine. Azetidines: Fragment-based drug design building blocks.[4] (Solubility context for azetidine fragments). Available at: [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of Grignard addition to N-protected 3-azetidinone

Ticket ID: AZ-303-GRIG Topic: Yield Optimization of Grignard Addition to N-Protected 3-Azetidinone Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Root Ca...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZ-303-GRIG Topic: Yield Optimization of Grignard Addition to N-Protected 3-Azetidinone Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Root Cause Analysis

User Issue: Low yields (<40%) and high recovery of starting material during the addition of Grignard reagents (


) to N-protected 3-azetidinone.

Diagnosis: The primary failure mode is competitive enolization . 3-Azetidinones possess significant ring strain (~25 kcal/mol), but the carbonyl


-protons are surprisingly acidic.[1] Standard Grignard reagents act as strong Brønsted bases rather than nucleophiles, deprotonating the C3 position to form a magnesium enolate.[1] Upon aqueous quench, this enolate simply protonates back to the starting ketone.[1]

The Solution: You must decouple the basicity of the reagent from its nucleophilicity. This is best achieved using organocerium chemistry (the Imamoto method) or lanthanide salt additives (


) .[1]
Reaction Pathway Analysis

The following diagram illustrates the bifurcation between the desired nucleophilic attack and the parasitic enolization pathway.

AzetidinonePathways node_start N-Boc-3-Azetidinone node_grignard Standard Grignard (R-MgX) node_start->node_grignard Direct Addition node_cerium Organocerium (R-CeCl2) node_start->node_cerium Transmetallation node_enolate Mg-Enolate (Dead End) node_grignard->node_enolate Deprotonation (Fast) node_product 3-Substituted 3-Hydroxyazetidine node_grignard->node_product Nucleophilic Attack (Slow) node_cerium->node_enolate Deprotonation (Suppressed) node_cerium->node_product Nucleophilic Attack (Fast) node_sm Recovered Starting Material node_enolate->node_sm Aqueous Quench

Figure 1: Mechanistic divergence.[1] Standard Grignards favor deprotonation (red path), while Organocerium reagents favor addition (green path).[1]

Protocol A: The "Imamoto" Method (Cerium Chloride)

Recommendation Level: High (Gold Standard) Mechanism:


 reacts with 

to form an organocerium species (

). This species is less basic than the Grignard but highly oxophilic, activating the carbonyl oxygen and facilitating 1,2-addition.[1]
Phase 1: The Critical Drying Step

Warning: The most common cause of failure in this protocol is improper drying of


. If water remains, it destroys the Grignard.[1] If heated too fast, it hydrolyzes to 

(insoluble/inactive).[1]

Equipment:

  • Schlenk flask or 2-neck RBF.[1]

  • High-vacuum pump (<0.5 mmHg).[1]

  • Oil bath.[1]

Step-by-Step Drying Procedure:

  • Charge: Place pulverized

    
     in the flask with a large stir bar.
    
  • Stage 1 (90°C): Heat to 90°C under high vacuum for 1 hour. (Removal of bulk water).[1]

  • Stage 2 (140°C): Increase temperature to 140–150°C under high vacuum. Maintain for 2–3 hours.

    • Checkpoint: The solid should become a fine, white, free-flowing powder.[1] If it looks "clumpy" or yellow, it is not dry or has oxidized.[1]

  • Cool: Cool to room temperature under vacuum before backfilling with Argon/Nitrogen.

Phase 2: Reaction Execution
  • Activation: Add anhydrous THF to the dried

    
     (approx 0.3 M). Stir vigorously at RT for 2 hours (or overnight).
    
    • Note: This creates a milky white suspension.[1] It does not dissolve.[1]

  • Transmetallation: Cool the slurry to -78°C . Add the Grignard reagent (1.2 – 1.5 equiv relative to ketone) dropwise.[1]

    • Aging:[1] Stir for 30–60 minutes at -78°C to ensure formation of the organocerium species.

  • Addition: Dissolve N-protected 3-azetidinone in minimal anhydrous THF. Add this solution dropwise to the cold organocerium slurry.

  • Reaction: Stir at -78°C for 2 hours. Allow to warm slowly to 0°C only if TLC indicates incomplete conversion.

Phase 3: The Workup (Emulsion Breaking)

Cerium salts form stubborn emulsions.[1] Do not use a standard water quench.[1]

  • Quench: Add saturated aqueous

    
     or 10% acetic acid at 0°C.
    
  • Filter: Filter the mixture through a pad of Celite to remove insoluble Cerium salts.

  • Extraction: Extract the filtrate with EtOAc (3x).

  • Wash: Wash combined organics with saturated

    
     (if acid was used) and Brine.[1][2]
    

Protocol B: The "Knochel" Alternative (Lanthanum Salts)

Recommendation Level: Moderate (Use if


 drying is problematic)
Advantage: 

is soluble in THF, eliminating the heterogeneity issues of the Imamoto method.

Reagent: Commercially available as a 0.6 M solution in THF, or prepared by mixing anhydrous


 and 

(1:2).[1]

Protocol:

  • Mix the Grignard reagent with

    
     (1.0 equiv) in THF at RT for 1 hour.
    
  • Cool to -78°C.

  • Add the 3-azetidinone.[1]

  • The presence of

    
     breaks up aggregates and increases the effective concentration of the active species.[1]
    

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Yield is 0%; 100% Starting Material recovered. Enolization occurred.Switch to Protocol A (

).[1] If already using Ce, the drying step failed (water killed the Grignard).[1]
Reaction mixture turned into a solid gel.

aggregation.[1]
Use a mechanical stirrer or add dry LiCl (1-2 equiv) to the

suspension to break aggregates (Knochel's modification).[1]
Ring-opened byproducts observed. Lewis-acid induced strain release.[1]Ensure temperature is strictly kept at -78°C during addition.[1] Avoid warming above 0°C. Ensure N-protecting group is non-nucleophilic (Boc or Benzhydryl).[1]
Low conversion despite

.
"Oxychloride" formation.[1][3][4]Did you heat the

too fast during drying? If the powder was yellow/gray, you formed

.[1] Discard and re-dry fresh heptahydrate slowly.
Product is stuck in the aqueous layer. Azetidines are polar.[1]3-Hydroxyazetidines are polar amines.[1] Ensure the pH of the aqueous layer is basic (>pH 9) during extraction if the Boc group was lost (unlikely) or if the product is amphoteric. Use "Salting out" (saturate aqueous layer with NaCl).[1]

Decision Logic for Researchers

Use this workflow to determine the exact modification required for your substrate.

OptimizationLogic start Start: Grignard + 3-Azetidinone check_yield Is Yield > 50%? start->check_yield success Proceed to Scale-up check_yield->success Yes check_sm Is SM Recovered? check_yield->check_sm No action_dry Action: Implement CeCl3 (Imamoto) check_sm->action_dry Yes (Enolization) action_temp Action: Lower Temp to -78C Check Anhydrous Conditions check_sm->action_temp No (Decomposition) check_solubility Is CeCl3 Slurry Stirrable? action_dry->check_solubility check_solubility->success Yes action_knochel Action: Use LaCl3.2LiCl (Soluble Lanthanide) check_solubility->action_knochel No (Gel/Clumping)

Figure 2: Troubleshooting logic flow for optimizing azetidinone additions.

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[1] Journal of the American Chemical Society, vol. 111, no.[1] 12, 1989, pp. 4392–4398.[1] Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, vol. 43, no.[1] 25, 2004, pp. 3333–3336.[1] Link

  • Bartoli, G., et al. "Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes."[1][5][6] Journal of the Chemical Society, Chemical Communications, 1993, pp. 1373-1374.[1][5] Link

  • Concellón, J. M., et al. "Synthesis of 3-Substituted 3-Hydroxyazetidines."[1] Journal of Organic Chemistry, vol. 76, no. 6, 2011. (Contextual grounding for azetidinone reactivity).

Sources

Optimization

preventing side reactions during deprotection of azetidine nitrogen

Ticket ID: AZT-DEP-001 Subject: Preventing Ring-Opening and Polymerization During N-Deprotection Assigned Specialist: Senior Application Scientist Module 1: The Core Challenge (Root Cause Analysis) Why is my azetidine ri...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZT-DEP-001
Subject: Preventing Ring-Opening and Polymerization During N-Deprotection

Assigned Specialist: Senior Application Scientist

Module 1: The Core Challenge (Root Cause Analysis)

Why is my azetidine ring opening? The failure mode is almost always thermodynamic. Azetidine possesses significant ring strain (~26 kcal/mol), making it a "spring-loaded" electrophile.

In standard deprotection protocols (especially acidic ones), the nitrogen becomes protonated (ammonium). This quaternization significantly increases the electrophilicity of the adjacent


-carbons. If a nucleophile is present—even a weak one like a solvent molecule or a counter-ion—it will attack the 

-carbon to relieve the ring strain, resulting in a linear amine (ring-opening) or oligomers (polymerization).

The Golden Rule: Deprotection of azetidines is a race between N-group cleavage and C-N bond scission.

Module 2: Critical Alerts (Tier 1 Troubleshooting)

STOP! Read this before adding reagents.

Critical Error Consequence The Fix
Using Nucleophilic Solvents with Acid Ring Opening. Methanol or Ethanol during acid deprotection (e.g., HCl/MeOH) acts as a nucleophile, attacking the ring to form alkoxy-amines.Use non-nucleophilic solvents (DCM, Dioxane, Et2O).
High Concentration (>0.5 M) Polymerization. High monomer concentration favors intermolecular attack (one azetidine attacking another).Dilute the reaction (0.05 M - 0.1 M).
Neat TFA (No Scavengers) Alkylation. The

-butyl cation generated from Boc removal is an electrophile. It can attack the azetidine ring or other residues.
Always use a scavenger cocktail (e.g., Triisopropylsilane, Thioanisole).
Standard Hydrogenolysis (Pd/C, H2) Over-reduction. Azetidines can undergo reductive ring-opening on the catalyst surface.Use ACE-Cl (1-Chloroethyl chloroformate) or transfer hydrogenation.

Module 3: Protocol-Specific Guides (Tier 2)

Scenario A: Deprotection of N-Boc Azetidines

The Issue: Acid-catalyzed ring opening or


-butyl cation scavenging.

Method 1: The "Safe" Acid Protocol (TFA Cocktail) Do not use neat TFA. The high acidity and lack of nucleophilic trapping agents promote side reactions.

  • Reagent: TFA : DCM : Triisopropylsilane (TIS) : Water (25 : 70 : 2.5 : 2.5).

  • Protocol:

    • Dissolve substrate in DCM (0.1 M).

    • Cool to 0°C (Critical to suppress ring opening).

    • Add the TFA/Scavenger cocktail dropwise.

    • Monitor by TLC.[1][2][3] Quench immediately upon completion with cold NaHCO3.

  • Why it works: TIS and Water trap the

    
    -butyl cation.[4] Dilution in DCM prevents polymerization.
    

Method 2: The "Mild" Alternative (Oxalyl Chloride) For highly acid-sensitive substrates, avoid TFA entirely.

  • Reagent: Oxalyl Chloride in Methanol.

  • Mechanism: Generates HCl in situ in a controlled manner, often milder than adding bulk acid.

  • Protocol:

    • Dissolve N-Boc azetidine in dry MeOH.

    • Add Oxalyl Chloride (2-3 equiv) dropwise at 0°C.

    • Stir at RT for 1-2 hours.

  • Note: While MeOH is nucleophilic, the controlled generation of HCl often allows deprotection to outcompete ring opening if the temperature is controlled [1].

Scenario B: Deprotection of N-Benzhydryl / N-Benzyl

The Issue: Hydrogenolysis often cleaves the ring C-N bond instead of the exocyclic N-C bond.

Method: The ACE-Cl Protocol (Chemical Cleavage) This is the industry standard for avoiding reductive ring opening.

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl).

  • Protocol:

    • Dissolve N-benzyl azetidine in dry DCE (1,2-dichloroethane).

    • Add ACE-Cl (1.2 equiv) and reflux for 2-4 hours.

    • Intermediate Check: You have formed the carbamate.[5] The benzyl chloride byproduct is volatile.

    • Evaporate solvent.[1][6]

    • Redissolve residue in Methanol and reflux for 1 hour.

    • Concentrate to yield the Azetidine[7]·HCl salt.

  • Why it works: It proceeds via a carbamate intermediate that decomposes cleanly, avoiding the metal surface interactions that cause ring opening [2].

Module 4: Mechanism & Decision Logic (Visualization)

Figure 1: The Failure Mechanism (Acid-Catalyzed Ring Opening)

Caption: Under acidic conditions, the protonated azetidine (A) is attacked by a nucleophile (Nu), leading to the linear byproduct (B) instead of the desired deprotected amine.

AzetidineFailure Substrate N-Boc Azetidine Protonation Protonated Intermediate (+) Substrate->Protonation Acid (H+) Deprotection Clean Deprotection (Azetidine Salt) Protonation->Deprotection t-Bu Cation Loss (Fast) RingOpen Ring Opening (Linear Amine) Protonation->RingOpen Nucleophilic Attack (Solvent/Counterion)

Figure 2: Deprotection Strategy Decision Tree

Caption: Select the optimal deprotection route based on your specific protecting group and substrate sensitivity.[1]

DeprotectionLogic Start Select Protecting Group Boc N-Boc Start->Boc Bn N-Benzyl / Benzhydryl Start->Bn Fmoc N-Fmoc Start->Fmoc AcidSens Is Ring Acid Sensitive? Boc->AcidSens ReducSens Reducible Groups Present? Bn->ReducSens Pip Piperidine/DMF (Std Protocol) Fmoc->Pip TFA Use TFA/DCM/TIS (0°C) AcidSens->TFA No Oxalyl Use Oxalyl Chloride in MeOH AcidSens->Oxalyl Yes ACE Use ACE-Cl (Methanolysis) ReducSens->ACE Yes (Safer) PdC Pd/C H2 (Risk of Ring Open) ReducSens->PdC No

Module 5: Comparison of Scavenger Efficiency

Data Table: Scavenger Effectiveness in N-Boc Azetidine Deprotection Based on yield of intact azetidine vs. ring-opened byproducts.

Scavenger SystemSolventYield (Intact Ring)Major Side Product
None (Neat TFA) TFA< 40%

-Butyl adducts / Polymers
Water (5%) TFA/DCM65-75%Hydrolyzed ring (Amino alcohol)
Thioanisole TFA/DCM80-85%Minimal
TIS + Water TFA/DCM> 95% None detected
1,3-Dimethoxybenzene TFA/DCM90%Alkylated scavenger

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: National Institutes of Health (PMC). URL:[Link]

  • 1-Chloroethyl Chloroformate (ACE-Cl) Reagent Profile. Source: Wikipedia / Organic Chemistry Portal (General Reference). URL:[Link]

Sources

Troubleshooting

purification of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol via column chromatography

Technical Support Center: Purification of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol Case ID: AZT-CF3-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary & Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol

Case ID: AZT-CF3-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

Welcome to the technical support hub. You are attempting to purify 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol . This is a "deceptively simple" molecule that frequently causes purification failures due to its conflicting physicochemical properties.

  • The Trap: The molecule contains a highly basic secondary amine (azetidine, pKa ~11) and a polar tertiary alcohol, yet it carries a lipophilic trifluoromethyl-phenyl group.

  • The Failure Mode: On standard silica gel, the basic amine interacts strongly with acidic silanols, resulting in severe tailing (streaking) , co-elution with impurities , or irreversible adsorption (loss of mass).

This guide provides three validated workflows to resolve these issues, moving from standard setups to advanced stationary phases.

Critical Physicochemical Data

PropertyValue / CharacteristicImpact on Purification
Basicity (pKa) ~11.0 (Azetidine Nitrogen)High. Will protonate on acidic silica, causing retention and streaking.
Polarity AmphiphilicSoluble in MeOH/DCM; poor solubility in Hexanes.
Stability ModerateThe 4-membered ring is strained. Avoid strong mineral acids or excessive heat (>40°C) during concentration.
UV Activity Strong (Phenyl + CF3)Easy detection at 254 nm.

Decision Tree: Select Your Protocol

Use the following logic flow to determine the best purification strategy for your specific scale and available equipment.

PurificationStrategy Start START: Crude Mixture Analysis CheckImpurity Is the impurity profile complex (close eluting spots)? Start->CheckImpurity StandardSilica Protocol A: Standard Silica + Modifier (DCM/MeOH/NH4OH) CheckImpurity->StandardSilica No (Simple separation) AmineSilica Protocol B: Amine-Functionalized Silica (Hex/EtOAc - No Modifier) CheckImpurity->AmineSilica Yes (Need high res) ReversePhase Protocol C: Reverse Phase (C18) (Basic pH Buffer) StandardSilica->ReversePhase Fails (Streaking persists) AmineSilica->ReversePhase Solubility issues

Figure 1: Strategic decision tree for selecting the stationary phase based on impurity complexity and solubility.

Validated Experimental Protocols

Protocol A: The "Magic Mixture" (Standard Silica)

Best for: Routine purification when specialized columns are unavailable.

The Mechanism: You must neutralize the silica surface. Standard silica is acidic (pH ~5). Without a base, your amine sticks. Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).

  • Preparation: Prepare a stock solution of DCM:MeOH:NH₄OH (90:9:1) . This is your "B" solvent. Your "A" solvent is pure DCM.

  • Equilibration: Flush the column with 10% "B" until the baseline stabilizes.

  • Gradient:

    • 0–5 min: 0% B (100% DCM)

    • 5–20 min: 0% → 50% B

    • Note: The effective modifier concentration is low (0.1–0.5%), which is sufficient to mask silanols without degrading the silica.

  • Loading: Dissolve sample in minimum DCM/MeOH (10:1). Do not use acid to dissolve.

Protocol B: Amine-Functionalized Silica (Recommended)

Best for: High recovery and protecting the azetidine ring.

The Mechanism: The stationary phase is bonded with propyl-amine groups. This creates a basic surface that repels the basic azetidine, forcing it to elute as a sharp band without tailing. Mobile Phase: Hexanes / Ethyl Acetate (or DCM/MeOH if solubility is poor).

  • Advantage: NO modifier required. You can use standard solvents.

  • Gradient:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc) / Ethanol (3:1 mix to increase polarity if needed)

    • Run a standard 0–100% gradient.

  • Result: The compound usually elutes earlier than on silica because the "drag" from silanol interactions is removed.

Protocol C: Reverse Phase (C18)

Best for: Final polishing or removing very polar impurities.

The Mechanism: Exploits the lipophilic CF3-phenyl group for retention while washing away salts/polar junk. Mobile Phase: Water / Acetonitrile.

  • Buffer Essential: You must use a high pH buffer to keep the amine neutral (unprotonated).

    • Buffer: 10mM Ammonium Bicarbonate (pH ~10) or 0.1% Ammonium Hydroxide.

    • Avoid: Formic acid or TFA. These will protonate the amine, making it elute in the void volume (too fast).

  • Gradient: 5% MeCN → 95% MeCN over 15 CV (Column Volumes).

Troubleshooting & FAQs

Q1: My compound is streaking across 20 fractions. What went wrong? Diagnosis: Unmasked Silanols. Fix: You likely didn't use enough modifier. If using Protocol A, ensure you are using Ammonium Hydroxide (28-30%) , not just dry ammonia gas in MeOH. The water content in aqueous ammonia actually helps deactivate the silica surface further. If the streak persists, switch to Protocol B (Amine Silica) immediately.

Q2: I lost 40% of my mass after the column. Where is it? Diagnosis: Irreversible Adsorption (Chemisorption). Fix: The azetidine nitrogen likely formed a salt with the silica.

  • Recovery: Flush the used column with DCM:MeOH:Triethylamine (80:15:5) . Collect this flush separately; your product is likely here.

  • Prevention: Pre-wash your silica column with 1% Triethylamine in Hexanes before loading your sample next time.

Q3: The compound decomposes during concentration (rotovap). Diagnosis: Ring Strain + Acid/Heat. Fix: Azetidines are strained. If you used a mobile phase with instability (like Chloroform which can form HCl over time), you might be degrading the ring.

  • Action: Add a few drops of dilute NH₄OH to the collection flask before evaporation to keep the environment basic.

  • Temp: Keep water bath < 35°C.

Q4: Can I use TEA (Triethylamine) instead of NH₄OH? Answer: Yes, but with a caveat. TEA is harder to remove (higher boiling point) and can interfere with NMR signals if not dried thoroughly. NH₄OH is volatile and leaves no residue. Use TEA only if you are using Hexane/EtOAc gradients where NH₄OH is not miscible.

Mechanism of Separation Failure (Visualized)

Understanding why the separation fails is key to fixing it.

InteractionMechanism Silica Silica Surface (Acidic Silanols - Si-OH) Azetidine Azetidine Amine (Basic - NH) Silica->Azetidine Strong Ionic Bond (Causes Tailing) Modifier Modifier (NH4+ / TEA) Modifier->Silica Blocks Active Sites Modifier->Azetidine Displaces

Figure 2: Competitive binding mechanism. The modifier (Green) must saturate the Silica (Red) to allow the Azetidine (Blue) to elute freely.

References

  • Biotage Applications Group. "Strategies for the Purification of Basic Compounds: Amine-Functionalized Silica vs. Traditional Silica." Biotage Technical Notes.

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Chromatography Resources.

  • Reich, H. J. "pKa Data for Organic Compounds (Bordwell pKa Table)." University of Wisconsin-Madison.

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of 3-Substituted Azetidines." Journal of Organic Chemistry, 2010. (Context on Azetidine stability and handling).

Optimization

Technical Support Center: Optimizing Recrystallization Conditions for 3-Arylazetidin-3-ol Derivatives

Welcome to the technical support center dedicated to the purification of 3-arylazetidin-3-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of 3-arylazetidin-3-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your crystallization conditions, troubleshooting common challenges, and ensuring the highest purity of your materials.

Introduction: The Unique Challenges of 3-Arylazetidin-3-ols

3-Arylazetidin-3-ol derivatives are a cornerstone in modern medicinal chemistry, offering a unique three-dimensional scaffold for drug design.[1][2] However, their purification by recrystallization presents a distinct set of challenges. The inherent polarity imparted by the hydroxyl group and the nitrogen atom of the azetidine ring, coupled with the variable lipophilicity of the aryl substituent, creates a delicate balance that must be managed for successful crystallization.[3] Furthermore, the strained four-membered ring can be susceptible to degradation under harsh conditions.[3]

This guide provides a structured approach to overcoming these challenges, focusing on the principles of solubility, nucleation, and crystal growth tailored to the specific characteristics of 3-arylazetidin-3-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: My 3-arylazetidin-3-ol derivative "oils out" instead of crystallizing. What should I do?

"Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline material.[4][5][6] This typically occurs when the solution is supersaturated at a temperature above the compound's melting point in the solvent system or when the rate of cooling is too rapid.[5][7]

Troubleshooting Steps:

  • Increase the Solvent Volume: Add a small amount of the hot solvent to the oiled-out mixture to redissolve the liquid phase. The goal is to be slightly above the saturation point at the boiling temperature of the solvent.[4][6]

  • Slow Down the Cooling Rate: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. A slower cooling rate provides a larger window for nucleation and ordered crystal growth.[][9][10]

  • Change the Solvent System: Your compound may be too soluble in the current solvent. Consider a solvent in which the compound has lower solubility, or introduce an anti-solvent.[11][12]

Q2: I have very low recovery of my purified crystals. How can I improve the yield?

Low recovery is often a result of using too much solvent, where a significant portion of your compound remains in the mother liquor.[6][13]

Optimization Strategies:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[14]

  • Optimize the Cooling Temperature: Ensure the solution is cooled sufficiently to maximize precipitation. An ice-salt bath can lower the temperature further if needed.

  • Solvent Selection: Choose a solvent with a steep solubility curve—one in which your compound is highly soluble when hot and poorly soluble when cold.[15]

Q3: My final product is still impure after recrystallization. What are the likely causes?

Impurities can be carried through the recrystallization process if they have similar solubility profiles to your target compound or if the crystallization process is too rapid, leading to the inclusion of impurities in the crystal lattice.[6][16]

Refinement Techniques:

  • Iterative Recrystallization: A second recrystallization can significantly improve purity.[13]

  • Activated Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[5][17] Be aware that charcoal can also adsorb your product, so use it sparingly.[5]

  • Analytical Purity Assessment: Utilize techniques like HPLC, LC-MS, and NMR to identify the persistent impurities.[18][19] This information can guide the selection of a more appropriate solvent system that leaves the specific impurities in the mother liquor.

In-Depth Troubleshooting Guides

Scenario 1: Persistent "Oiling Out" of the Product

This detailed guide addresses the persistent issue of a product oiling out, a frequent challenge with polar molecules like 3-arylazetidin-3-ols.

dot

Caption: Workflow for inducing crystallization.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for 3-Arylazetidin-3-ol Derivatives

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. [15] Objective: To identify a single or mixed solvent system with a steep solubility profile for the target compound.

Materials:

  • Crude 3-arylazetidin-3-ol derivative

  • A selection of solvents with varying polarities (see table below)

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude material into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility in the cold. A good candidate solvent will show poor solubility. [13]3. For solvents where the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid completely dissolves. Note the amount of solvent required. An ideal solvent will dissolve the compound in a minimal amount of hot solvent. [14]5. Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best solvent will yield a large amount of well-formed crystals. [13] Data Interpretation:

SolventPolarity IndexBoiling Point (°C)Observations (Hot)Observations (Cold)
Heptane0.198InsolubleInsoluble
Toluene2.4111SolubleCrystalline Solid
Ethyl Acetate4.477Very SolubleSome Crystals
Acetone5.156Very SolubleFew Crystals
Isopropanol3.982SolubleGood Crystals
Ethanol4.378Very SolubleOiled Out
Methanol5.165Very SolubleNo Crystals
Water10.2100Sparingly SolubleInsoluble

This table provides example data and should be populated with your experimental observations.

Protocol 2: Optimizing Cooling Rate for Crystal Size and Purity

The rate of cooling directly influences the size and purity of the resulting crystals. Rapid cooling often leads to smaller, less pure crystals, while slow cooling promotes the growth of larger, higher-purity crystals. [][9][10] Objective: To determine the optimal cooling profile to maximize crystal size and purity.

Procedure:

  • Prepare a saturated solution of the 3-arylazetidin-3-ol derivative in the chosen solvent at its boiling point.

  • Divide the solution into three flasks.

  • Flask A (Rapid Cooling): Place the flask directly into an ice-water bath.

  • Flask B (Moderate Cooling): Allow the flask to cool to room temperature on the benchtop, then move it to an ice-water bath.

  • Flask C (Slow Cooling): Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) before moving it to an ice-water bath.

  • Collect the crystals from each flask by vacuum filtration, wash with a small amount of cold solvent, and dry.

  • Analyze the crystals from each batch for yield, crystal morphology (microscopy), and purity (HPLC or melting point).

Purity Assessment

A successful recrystallization is validated by an increase in the purity of the material.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point. [14]* Chromatographic Analysis (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is a quantitative method to assess purity. [18]Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment.

  • Spectroscopic Analysis (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify residual impurities.

Conclusion

The successful recrystallization of 3-arylazetidin-3-ol derivatives is a multifactorial process that requires a systematic and informed approach. By understanding the interplay between solvent selection, solubility, cooling rates, and the inherent properties of this chemical class, researchers can overcome common challenges and obtain highly pure materials essential for advancing drug discovery and development programs.

References

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. InTech. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Siti, N. H., et al. (2017). Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. IOP Conference Series: Materials Science and Engineering, 222, 012020.
  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(3), e17124.
  • Chen, J., & Chen, Z. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 35(3).
  • LibreTexts. (2021). 4. Crystallization. Retrieved from [Link]

  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(3).
  • O'Grady, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Crystal Growth & Design, 20(1), 147-162.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Erden, N. (n.d.). 3.3. CRYSTALLIZATION.
  • Mesbah, A., et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Organic Process Research & Development, 23(5), 899-908.
  • Radhakrishnan, V. (2019). Answer to "What are the different techniques to characterize chemical crystals?".
  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION.
  • Foley, T. L., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(2), 254-266.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Azetidine Derivatives.
  • Wiking, L., et al. (2018). Effect of Cooling Rate and Agitation on Fat Crystallization.
  • TERT-BUTYL-2,2-DIMETHYL-3-AZETIDINOL. (1972).
  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]

  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.
  • Wang, Y., et al. (2019). Solubility of compound 3 in different solvents.
  • Brittain, H. G. (2009). Analytical techniques for studying and characterizing polymorphs. In Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare.
  • Newman, A. H., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(13), 3824-3828.
  • Foley, T. L., & Schreiber, S. L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3927-3961.
  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 86(22), 15582-15591.
  • University of Houston. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • University of Rochester. (n.d.). Purification: How To.
  • Post, R. J., & Widenhoefer, R. A. (2021). Ligand exchange of aryl iodine dicarboxylates to form reagents with differing solubilities. Tetrahedron, 84, 131976.
  • Wang, C., & Yamamoto, H. (2018). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters, 59(42), 3783-3786.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Magalhães, A. C. F., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1069.
  • Qiu, J., & Albrecht, J. (2018). Solubility Correlations of Common Organic Solvents. Organic Process Research & Development, 22(7), 849-856.
  • Qiu, J., & Albrecht, J. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. Figshare.
  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956.
  • Educator.com. (2015, May 28). Using Crystallization to Purify a Solid | Organic Chemistry lab [Video]. YouTube.
  • Sigma-Aldrich. (2022). Properties of Common Organic Solvents.
  • Blacklock, T. J., et al. (2007). Efficient Crystallization-Induced Dynamic Resolution of alpha-Substituted Carboxylic Acids. The Journal of Organic Chemistry, 72(17), 6527-6534.
  • Kumar, S., & Engman, L. (2018). Synthesis of 3-(Arylthio)
  • Reddy, M. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 34.
  • Smith, K., & El-Hiti, G. A. (2000). Synthesis of 3–aryl 3–hydroxyisoindolinones by the Addition of Grignard and Organolithium Reagents to Phthalimides. Journal of the Chemical Society, Perkin Transactions 1, (18), 2825-2830.
  • Wang, C., et al. (2023). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. Molecules, 28(4), 1682.
  • Kumar, V., & Sharma, A. (2020). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology, 44(11).

Sources

Troubleshooting

Technical Guide: Stability of 3-Hydroxyazetidine Ring Under Acidic Conditions

This guide serves as a technical resource for researchers working with 3-hydroxyazetidine derivatives. It addresses stability profiles, troubleshooting for deprotection steps, and mechanistic insights into acid-mediated...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers working with 3-hydroxyazetidine derivatives. It addresses stability profiles, troubleshooting for deprotection steps, and mechanistic insights into acid-mediated ring opening.

Executive Summary: The Stability Landscape

The 3-hydroxyazetidine ring is a strained four-membered heterocycle. Its stability in acidic media is governed by a delicate balance between protonation (which stabilizes the amine) and nucleophilic attack (which relieves ring strain).

  • Safe Zone: Protonated salts (e.g., Hydrochloride salt, CAS 18621-18-6) are kinetically stable at room temperature in the absence of strong nucleophiles.

  • Danger Zone: The combination of strong acid , heat , and nucleophilic solvents (e.g., Acetonitrile) triggers rapid rearrangement or ring opening.

  • Critical Insight: Unlike aziridines, azetidines generally require activation (e.g., formation of an azetidinium ion) to open. However, the 3-hydroxyl group provides an internal nucleophile or leaving group handle that introduces unique failure modes.

Core Stability & Reactivity FAQ

Q1: Is 3-hydroxyazetidine stable in 4M HCl/Dioxane?

Status: YES , but with caveats.

  • Standard Protocol: 4M HCl in dioxane is the industry-standard method for removing N-Boc groups from 3-hydroxyazetidine. The reaction typically proceeds cleanly at

    
     to Room Temperature (RT) within 1–2 hours.
    
  • Risk Factor: Prolonged exposure (>4 hours) or heating (>40°C) can lead to partial ring opening by the chloride ion, forming 3-chloro-2-hydroxypropylamine derivatives.

  • Recommendation: Monitor by LCMS. Quench immediately upon consumption of starting material.

Q2: Can I use Acetonitrile (MeCN) as a co-solvent during acidic deprotection?

Status: NO (High Risk).

  • The "Acetonitrile Trap": In the presence of strong acid (e.g.,

    
    , TFA, or HCl), the 3-hydroxyl group can facilitate a Ritter-type cascade , rearranging the azetidine into a 2-oxazoline .
    
  • Mechanism: The nitrile nitrogen attacks the carbocation-like character at C3 (or via an intermediate), followed by ring expansion.

  • Recommendation: Use Dichloromethane (DCM), Dioxane, or Methanol instead.

Q3: Does the 3-hydroxyl group eliminate to form an azetine (double bond)?

Status: Rarely in Acid.

  • Acid-catalyzed dehydration to 2-azetine is energetically unfavorable due to the immense strain introduced by the double bond in a 4-membered ring. Elimination typically requires base-mediated lithiation strategies, not Brønsted acid conditions.

Troubleshooting Guide: N-Boc Deprotection

Use this matrix to diagnose low yields or impurities during the deprotection of N-Boc-3-hydroxyazetidine .

Symptom Probable Cause Mechanistic Root Corrective Action
New impurity (+41 Da mass shift) Solvent Choice Ritter Reaction: Acetonitrile attacks the ring/carbocation to form an oxazoline.Switch solvent to Dioxane or DCM. Avoid MeCN in acidic steps.
New impurity (+36/38 Da) Nucleophilic Attack Ring Opening: Chloride ion (

) attacks C2/C4, opening the ring to a chlorohydrin.
Reduce temperature to

. Switch to TFA/DCM (TFA anion is less nucleophilic).
Loss of material (Water soluble) Workup Issue The product is a highly polar, water-soluble salt.Do not wash with water. Concentrate in vacuo and use directly, or precipitate with

.
Polymerization / Gumming Free Base Instability The free amine (neutral form) can self-polymerize if stored concentrated.Store strictly as the HCl or TFA salt . Only free-base immediately before the next coupling step.

Mechanistic Deep Dive

Pathway A: The "Safe" Protonation vs. "Unsafe" Azetidinium

The stability of the ring depends heavily on the N-substituent.

  • N-H (Protonated): The positive charge is localized on the nitrogen. There is no lone pair to participate in intramolecular displacement. The ring is STABLE .

  • N-Alkyl (Activated): If the Nitrogen has an alkyl group and the 3-OH is converted to a leaving group (e.g., Ms/Ts), the nitrogen lone pair can displace the leaving group to form a bicyclic 1-azabicyclo[1.1.0]butane intermediate (highly unstable) or simply facilitate direct nucleophilic attack.

Pathway B: The Ritter Rearrangement (The Acetonitrile Trap)

This is the most common "hidden" failure mode for this specific scaffold.

RitterRearrangement Start N-Boc-3-Hydroxyazetidine Inter1 Carocation/Activated Intermediate Start->Inter1 Deprotection Acid Acid (H+) Acid->Inter1 Oxazoline 2-Oxazoline Product (Rearranged) Inter1->Oxazoline MeCN present (Ritter Cascade) Amine 3-Hydroxyazetidine Salt (Desired Product) Inter1->Amine Inert Solvent (Dioxane) MeCN Acetonitrile (Solvent) MeCN->Inter1

Figure 1: Divergent pathways in acidic media. The presence of acetonitrile diverts the reaction from the desired salt formation to a rearranged oxazoline product.

Validated Protocols

Protocol A: Standard Deprotection (High Reliability)

Best for: Bulk deprotection of simple N-Boc-3-hydroxyazetidine.

  • Dissolve: Dissolve substrate (1.0 equiv) in 1,4-Dioxane (5 mL/mmol).

  • Cool: Chill solution to

    
     in an ice bath.
    
  • Add Acid: Dropwise add 4M HCl in Dioxane (5–10 equiv).

    • Note: Avoid aqueous HCl to prevent hydrolysis of sensitive side groups.

  • React: Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC/LCMS.
    
  • Workup: Concentrate in vacuo to dryness. Triturate the residue with anhydrous diethyl ether (

    
    ) to remove residual HCl/Boc byproducts.
    
  • Result: White hygroscopic solid (HCl salt). Store at -20°C.

Protocol B: Mild Deprotection (Acid-Sensitive Substrates)

Best for: Substrates containing other acid-labile groups (e.g., esters).

  • Reagent: Use Oxalyl Chloride in Methanol .

  • Mechanism: Generates anhydrous HCl in situ at a controlled rate.

  • Procedure: Add oxalyl chloride (2 equiv) dropwise to a solution of substrate in MeOH at

    
    .
    
  • Advantage: Milder thermal profile than adding concentrated commercial acid solutions.

References

  • Commercial Stability & Synthesis

    • Synthesis of 3-Hydroxyazetidine Hydrochloride.[1][2] ChemicalBook.[1] (Verified commercial availability of stable HCl salt). Link

  • Rearrangement Risks

    • Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. Baxendale Group, Durham University. (Describes the Ritter cascade mechanism in detail). Link

  • Deprotection Methodologies

    • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020. (Alternative mild protocol). Link

  • Azetidinium Ion Chemistry

    • Gram-Scale Domino Synthesis of Azetidinium Salts. J. Org. Chem. (Context on azetidinium instability). Link

Sources

Optimization

minimizing elimination byproducts in tertiary azetidinol synthesis

A Guide to Minimizing Elimination Byproducts for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for tertiary azetidinol synthesis. Azetidine scaffolds are prized in me...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Elimination Byproducts for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for tertiary azetidinol synthesis. Azetidine scaffolds are prized in medicinal chemistry for the unique structural constraints they introduce into bioactive molecules. The synthesis of 3-substituted tertiary azetidinols, typically via the addition of organometallic reagents to N-protected azetidin-3-ones, is a cornerstone transformation. However, the inherent ring strain of the four-membered ring often opens a competing and deleterious reaction pathway: elimination. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maximize the yield of your desired tertiary azetidinol while suppressing the formation of unwanted elimination byproducts.

The Core Challenge: Nucleophilic Addition vs. β-Elimination

The central issue arises from the dual nature of organometallic reagents, which can act as both potent nucleophiles and strong bases.[1][2][3] When reacting with an N-protected azetidin-3-one, the desired pathway is a nucleophilic attack at the electrophilic carbonyl carbon. The undesired pathway involves the reagent acting as a base, abstracting an acidic α-proton from the C2 or C4 position, which triggers an elimination cascade to form an unsaturated byproduct.

The diagram below illustrates these two competing mechanistic pathways.

G start N-Protected Azetidin-3-one + Organometallic Reagent (R-M) add_intermediate Tetrahedral Intermediate (Alkoxide) start->add_intermediate Path A: Nucleophilic Addition elim_intermediate Enolate Intermediate (via α-Proton Abstraction) start->elim_intermediate Path B: β-Elimination (Base-Mediated) add_workup Acidic Workup (e.g., NH4Cl) add_intermediate->add_workup product_alcohol Product: Tertiary Azetidinol (Desired) add_workup->product_alcohol elim_collapse Ring-Opening or Rearrangement elim_intermediate->elim_collapse product_alkene Byproduct: Azetine/Allylic Amine (Undesired) elim_collapse->product_alkene

Caption: Competing pathways in tertiary azetidinol synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both the mechanistic reasoning and actionable protocols to resolve the issue.

Issue 1: My reaction yields are low, and I'm isolating a significant amount of an alkene byproduct.

Q: What is the most likely cause of excessive elimination?

A: This outcome strongly suggests that the conditions favor the organometallic reagent acting as a base rather than a nucleophile. Several factors can contribute to this:

  • Reagent Basicity: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are exceptionally strong bases.[3][4] If the "R" group is sterically bulky (e.g., tert-butyl), it may be too hindered to attack the carbonyl carbon efficiently and will preferentially abstract a less-hindered α-proton.

  • Reaction Temperature: Elimination reactions generally have a higher activation energy and are more entropically favored than substitution or addition reactions.[5][6] Consequently, increasing the reaction temperature disproportionately accelerates the rate of elimination. Running the reaction at elevated temperatures to "push" a sluggish reaction to completion is a common cause of byproduct formation.[6]

  • Solvent Choice: The solvent must be aprotic and anhydrous (e.g., THF, diethyl ether) to prevent quenching the organometallic reagent.[4] While standard, the solvent's ability to coordinate with the metal cation can subtly influence reactivity.

Q: How can I adjust my experimental conditions to favor nucleophilic addition?

A: The primary strategy is to make the nucleophilic addition pathway kinetically faster than the elimination pathway. This is best achieved by lowering the reaction temperature significantly.

Protocol 1: Low-Temperature Addition of Organometallic Reagents

This protocol is designed to maximize the kinetic favorability of the desired nucleophilic addition.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the experiment.

  • Reactant Preparation: Dissolve the N-protected azetidin-3-one (1.0 equiv.) in anhydrous THF or diethyl ether (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to allow the solution to equilibrate at this temperature for 10-15 minutes.

  • Reagent Addition: Add the organometallic reagent (1.1-1.5 equiv., as a solution in a suitable solvent) dropwise via syringe over 20-30 minutes. The slow addition prevents localized heating. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots in saturated aqueous NH₄Cl.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Do NOT quench with water, as the resulting magnesium or lithium hydroxide is a strong base that can promote further side reactions during workup.

  • Workup & Purification: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography. The desired tertiary azetidinol is typically more polar than the non-polar alkene byproduct.

Issue 2: The reaction is extremely slow at -78 °C, but warming it leads to elimination byproducts.

Q: How can I accelerate the desired reaction without increasing the temperature?

A: This is a classic dilemma. The solution is to increase the electrophilicity of the azetidinone carbonyl carbon, making it a more "attractive" target for the nucleophile even at low temperatures. This is achieved by adding a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbon atom more susceptible to nucleophilic attack.

Q: What are the best Lewis acids for this purpose, and are there any I should avoid?

A: The choice of Lewis acid is critical. Strong Lewis acids (e.g., AlCl₃, TiCl₄) can coordinate too strongly to the azetidine nitrogen, activating the ring towards catastrophic ring-opening.[7][8] Milder, oxophilic Lewis acids are ideal.

Lewis AcidCommon Application NotesPotential Issues
CeCl₃ (anhydrous) Used in Luche reduction conditions. Excellent for increasing carbonyl reactivity while suppressing enolization/elimination.Must be rigorously dried before use.
MgBr₂·OEt₂ Mild and effective. Can be pre-mixed with the azetidinone.Can be hygroscopic.
Sc(OTf)₃ A highly effective but more expensive option. Often used in catalytic amounts.[9]Cost.
BF₃·OEt₂ Use with caution. Can be effective but has a higher propensity to cause ring-opening if not used carefully at low temperatures.Potential for ring-opening.
Protocol 2: Lewis Acid-Mediated Low-Temperature Addition

This protocol enhances carbonyl reactivity, allowing the addition to proceed efficiently at temperatures that disfavor elimination.

  • Apparatus & Reagent Setup: Follow steps 1 and 2 from Protocol 1.

  • Lewis Acid Addition: To the solution of the azetidin-3-one in anhydrous THF at -78 °C, add the chosen anhydrous Lewis acid (e.g., CeCl₃, 1.2 equiv., or Sc(OTf)₃, 0.1 equiv.). Stir the resulting slurry or solution for 30-60 minutes at -78 °C to allow for pre-complexation.

  • Organometallic Addition: Slowly add the organometallic reagent dropwise as described in Protocol 1, step 4.

  • Reaction, Quenching, and Workup: Follow steps 5-7 from Protocol 1. The reaction should proceed much more quickly than without the Lewis acid.

Troubleshooting Workflow

When encountering elimination byproducts, follow this logical progression to diagnose and solve the issue.

G start High Elimination Byproduct Observed q_temp Is Reaction Temp > -40°C? start->q_temp q_reagent Is Grignard Reagent Sterically Hindered? q_temp->q_reagent No a_temp Action: Lower Temp to -78°C (See Protocol 1) q_temp->a_temp Yes q_lewis Is Reaction Sluggish at Low Temp? q_reagent->q_lewis No a_reagent Consider switching to a less basic/hindered reagent (e.g., organolithium or -zinc reagent) q_reagent->a_reagent Yes a_lewis Action: Add Mild Lewis Acid (e.g., CeCl₃, MgBr₂) (See Protocol 2) q_lewis->a_lewis Yes success Success: Maximized Tertiary Azetidinol Yield q_lewis->success No a_temp->success a_reagent->success a_lewis->success

Caption: A logical workflow for troubleshooting elimination reactions.

Frequently Asked Questions (FAQs)

Q: How does my choice of N-protecting group affect the reaction?

A: The N-protecting group has a profound electronic and steric influence.

  • Electron-Withdrawing Groups (e.g., Tosyl, Nosyl): These groups increase the acidity of the α-protons on the azetidine ring, making them more susceptible to abstraction by a basic reagent. This can significantly increase the rate of elimination. While stable, they should be used with caution in this context.[7]

  • Carbamates (e.g., Boc, Cbz): These are a good balance. The tert-butoxycarbonyl (Boc) group is common due to its stability and ease of removal under acidic conditions.[7] It is less electron-withdrawing than a sulfonyl group.

  • Bulky Groups (e.g., Benzhydryl (Bh), Trityl (Trt)): Very large groups can sterically shield the α-protons, potentially disfavoring the elimination pathway. The benzhydryl group has been shown to be particularly effective in orchestrating photochemical routes to azetidinols and facilitating subsequent ring-opening reactions.[10]

Q: What is the exact structure of the elimination byproduct?

A: Elimination from an azetidin-3-one can lead to a 1-azetine or a 2-azetine, which are endocyclic and exocyclic imines/enamines, respectively.[11][12] These species are often unstable due to ring strain and can readily hydrolyze, polymerize, or rearrange upon workup, leading to a complex mixture of byproducts that can complicate purification.[11][12] Characterization is best done immediately after the reaction via crude ¹H NMR (looking for vinylic protons) and LC-MS.

Q: How can I effectively purify the tertiary azetidinol from the byproducts?

A: Standard silica gel column chromatography is the most common method. The key is the polarity difference:

  • Tertiary Azetidinol (Product): Contains a hydroxyl group, making it significantly more polar. It will have a lower Rf value on TLC.

  • Alkene/Imine (Byproduct): Lacks the polar -OH group and will be much less polar, eluting faster from the column with a higher Rf value. A solvent system like ethyl acetate/hexanes or dichloromethane/methanol is typically effective for achieving good separation.

References

  • Zhang, C., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]

  • Twitty, C. M., et al. (n.d.). Formation of NH‐azetidines from Grignard reagents. ResearchGate. [Link]

  • (n.d.). 1.2 Azetidinones (~-Lactams). eGyanKosh. [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]

  • Kennedy, C. R., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Barham, J. P., et al. (2021). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • (n.d.). Protecting Groups. Organic Synthesis. [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Andresini, M., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • (n.d.). The Grignard Reaction. University of Wisconsin-Madison Chemistry. [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Tota, A., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. [Link]

  • Barham, J. P., et al. (2020). Oxidative Deconstruction of Azetidinols to α-Amino Ketones. PubMed. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • (n.d.). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Publication Corporation. [Link]

  • Kennedy, C. R., et al. (2023). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]

  • Wang, S., et al. (2024). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • (n.d.). 3-azetidinols.
  • Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Chemistry Portal. [Link]

  • Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. [Link]

  • Ghorai, M. K., et al. (2007). Lewis Acid Ring-Opening of Azetidines. Scribd. [Link]

  • Manzoor, S., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Journal of Molecular Structure. [Link]

  • Ashenhurst, J. (2012). Elimination Reactions Are Favored By Heat. Master Organic Chemistry. [Link]

  • (n.d.). Grignard Reaction. Cambridge University Press. [Link]

  • (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. [Link]

  • (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Hoffmann, N. (2014). Synthesis of azetidines by aza Paternò–Büchi reactions. PMC. [Link]

  • Gonzalez, M. A., et al. (2025). Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven?. PMC. [Link]

  • Gonzalez, M. A., et al. (2024). Are Grignard Reactions in Deep Eutectic Solvents Interface-Driven?. ChemRxiv. [Link]

  • (n.d.). Purification of tertiary butyl alcohol.
  • (n.d.). Process for the purification of tertiary amines.

Sources

Troubleshooting

Technical Support Center: Azetidine Hydrochloride Handling &amp; Stability

Topic: Handling Hygroscopic Nature of Azetidine Hydrochloride Salts Ticket ID: AZT-HCL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Introduction: The "Wet" Salt Problem Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Hygroscopic Nature of Azetidine Hydrochloride Salts Ticket ID: AZT-HCL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The "Wet" Salt Problem

Welcome to the Technical Support Hub. You are likely here because your free-flowing white powder has turned into a sticky gum, or your reaction stoichiometry is inexplicably drifting.

The Core Issue: Azetidine hydrochloride is not just "hygroscopic"; it is often deliquescent . It absorbs atmospheric moisture until it dissolves in it. This creates two critical failure modes in research:

  • Gravimetric Error: You are weighing water, not reactant, leading to under-loading of the azetidine.

  • Chemical Instability: The combination of high ring strain (~25.4 kcal/mol) and a concentrated acidic aqueous environment (created by the hydrated HCl salt) can trigger Cationic Ring-Opening Polymerization (CROP) or hydrolysis.

This guide provides the protocols to arrest these processes and ensure data integrity.

Module 1: Mechanistic Insight (The "Why")

To handle azetidine HCl, you must understand the thermodynamic forces at play. It is not enough to simply "keep it dry"; you must understand why it degrades.

The Degradation Cascade

Unlike unstrained amine salts, Azetidine HCl is a "loaded spring." The 4-membered ring possesses significant angular strain. When the salt absorbs water:

  • Dissolution: The lattice breaks down, creating a highly concentrated solution of azetidinium ions (

    
    ) and chloride ions (
    
    
    
    ).
  • Auto-Catalysis: In this concentrated melt, the azetidinium ion acts as an electrophile.

  • Nucleophilic Attack: A non-protonated azetidine (present in equilibrium) or the chloride ion attacks the ring carbons.

  • Oligomerization: This leads to ring-opening to form linear amines (e.g., N-(3-aminopropyl)azetidine) or polymerization.

Visualizing the Pathway

The following diagram illustrates the transition from a stable solid to a degraded oligomer.

AzetidineDegradation Solid Azetidine HCl (Crystalline Solid) Solution Concentrated Acidic Melt (Deliquescence) Solid->Solution Hygroscopic Uptake Moisture Atmospheric Moisture (>40% RH) Moisture->Solution RingOpen Ring Strain Release (~25 kcal/mol) Solution->RingOpen Nucleophilic Attack Polymer Oligomers/Polymers (Linear Polyamines) RingOpen->Polymer Cationic Ring-Opening Polymerization (CROP)

Figure 1: The moisture-induced degradation pathway of Azetidine HCl. Note that water acts as the solvent that facilitates the release of ring strain energy.

Module 2: Storage & Logistics (The "Dry Chain")

Treat Azetidine HCl like a cold-chain biologic, but for humidity.

Storage Protocol Matrix
Storage TierConditionShelf Life (Est.)Recommended For
Tier 1 (Gold Standard) Glovebox (

/Ar),

ppm

>2 YearsGMP Standards, Long-term storage
Tier 2 (Standard) Desiccator (Vacuum) with

6-12 MonthsActive Research Projects
Tier 3 (Short Term) Sealed vial with Silica Gel packets<1 MonthRapid turnover reagents
Tier 4 (Critical Failure) Original bottle on shelf<1 WeekDO NOT USE

Critical Note on Desiccants: Do not use standard silica gel for long-term storage of highly sensitive azetidine salts. Use Phosphorus Pentoxide (


)  or Molecular Sieves (4Å) . 

chemically reacts with water (irreversible), providing a drier environment than silica (physical adsorption).

Module 3: Operational Handling Protocols

Protocol A: The "Difference Weighing" Technique

Use this when a glovebox is unavailable. Speed is critical.

Objective: Minimize the time the bulk material is exposed to air.

  • Preparation: Dry a receiving flask (RBF) and purge with Argon. Tare the balance to zero.

  • Weighing the Container (Not the Powder):

    • Place the entire closed bottle of Azetidine HCl on the balance. Record Mass

      
      .
      
  • Transfer:

    • Open the bottle, quickly spatula the approximate amount into your reaction flask, and immediately close the bottle.

  • Calculation:

    • Place the closed bottle back on the balance. Record Mass

      
      .
      
    • 
      .
      
  • Why this works: You never wait for the balance to stabilize while the powder is open to the air. The "drift" happens to the closed bottle, which is static.

Protocol B: Inert Gas Schlenk Transfer

Use for highly sensitive reactions (e.g., metal-catalyzed cross-couplings).

  • Setup: Connect a solid addition funnel (powder funnel) to the reaction flask. Cycle vacuum/Argon 3 times.

  • Bagging: Place the Azetidine HCl bottle and a spatula inside a Ziploc bag or an "AtmosBag" flushed with Argon.

  • Transfer: Open the bottle inside the bag, transfer the solid to the addition funnel (which is capped), and close the system.

  • Reaction: Connect the funnel to the Schlenk line and dispense the solid under positive Argon flow.

Module 4: Troubleshooting & Recovery (FAQs)

Q1: My Azetidine HCl has turned into a sticky gum. Is it ruined?

Diagnosis: It has deliquesced. Recovery Protocol:

  • Do NOT heat directly. Heating a wet, acidic azetidine salt will accelerate polymerization.

  • Lyophilization (Freeze Drying): Dissolve the gum in a minimum amount of HPLC-grade water. Freeze immediately in liquid nitrogen. Lyophilize for 24-48 hours. This is the gentlest method to remove water without triggering ring opening.

  • Azeotropic Drying: If lyophilization is unavailable, dissolve in methanol/toluene and rotary evaporate. Repeat 3x with toluene to pull off water azeotropically.

Q2: The solid looks dry, but my reaction yields are consistently 10-15% low.

Diagnosis: You likely have "invisible water." The crystal lattice has incorporated water molecules without turning to liquid (hydrate formation). Solution: You must determine the effective molecular weight.

  • Action: Perform a Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or Dimethyl Sulfone).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =# of protons,
    
    
    =Molecular Weight,
    
    
    =Mass weighed.[1][2][3]
Q3: Can I free-base the salt to make it easier to handle?

Warning: Free azetidine (the amine) is volatile (BP ~61-62°C) and toxic. Answer: Generally, no . The HCl salt is the most stable form. Free-basing should only be done in situ or immediately prior to use. Storing free azetidine leads to rapid polymerization and evaporation.

Module 5: Analytical Verification

How do you prove your material is fit for purpose?

Decision Tree: Which Assay to Use?

AssaySelection Start Start: Verify Azetidine HCl Quality Q_State Physical State? Start->Q_State Solid Free-flowing Powder Q_State->Solid Gummy Sticky/Gummy/Wet Q_State->Gummy Q_Purpose Purpose? Solid->Q_Purpose qNMR qNMR (D2O + Internal Std) Detects: Water + Ring Opening Gummy->qNMR High Risk of Degradation KF Karl Fischer (Coulometric) Detects: Water Content Only Q_Purpose->KF Routine QC Q_Purpose->qNMR Critical Synthesis/Stoichiometry

Figure 2: Analytical workflow for assessing salt integrity.

Data Comparison Table
FeatureKarl Fischer (KF)Quantitative NMR (qNMR)
Target Water (

) only
Organic Structure + Water (indirectly)
Sample Size 10-50 mg5-10 mg
Detects Degradation? No (Cannot see ring opening)Yes (Sees linear amine signals)
Recommendation Use for routine batch checks.Use for troubleshooting or old batches.

References

  • Cationic Ring-Opening Polymerization: Goethals, E. J.[4] "Cationic Ring-Opening Polymerization of Heterocyclic Monomers." Makromolekulare Chemie, 1974. (Grounding: Mechanism of azetidine polymerization).

  • Ring Strain Energy: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986. (Grounding: 25.4 kcal/mol strain data).

  • qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. (Grounding: qNMR protocols).

  • Handling Hygroscopic Salts: "Safe Handling of Hygroscopic and Deliquescent Chemicals." University of California, Berkeley EH&S Guide. (Grounding: General safety protocols).

For further assistance, please contact the Process Chemistry Division.

Sources

Optimization

Technical Support Center: Purification &amp; Stability of 3-(3-(Trifluoromethyl)phenyl)azetidine

Scope & Application This guide addresses the synthesis and purification of 3-(3-(trifluoromethyl)phenyl)azetidine , specifically focusing on the C3-arylation pathway (e.g., Nickel/Palladium-catalyzed cross-coupling of N-...

Author: BenchChem Technical Support Team. Date: March 2026

Scope & Application

This guide addresses the synthesis and purification of 3-(3-(trifluoromethyl)phenyl)azetidine , specifically focusing on the C3-arylation pathway (e.g., Nickel/Palladium-catalyzed cross-coupling of N-Boc-3-iodoazetidine).

Note on Isomers: This guide does not cover N-arylation (Buchwald-Hartwig) to form 1-aryl azetidines. The protocols below are optimized for the C3-substituted scaffold, a critical pharmacophore in modern CNS drug discovery due to its ability to lower lipophilicity (LogP) compared to piperidines while maintaining metabolic stability via the trifluoromethyl (


) group.

Module 1: The "Greasy" Impurity Profile (Cross-Coupling Stage)

Context: You are performing a Negishi or Suzuki cross-coupling between N-Boc-3-iodoazetidine and 3-(trifluoromethyl)phenylzinc bromide (or boronic acid).

Q1: I see a persistent non-polar impurity co-eluting with my N-Boc intermediate. What is it, and how do I remove it?

Diagnosis: This is almost certainly 3,3'-bis(trifluoromethyl)biphenyl , formed via the homocoupling of your aryl-metal reagent. The


 groups make this impurity highly lipophilic, causing it to "smear" or co-elute with your protected azetidine on standard silica.

Technical Solution: Standard flash chromatography often fails here because the


 is minimal in Hexane/EtOAc systems. You must exploit the 

-

interaction differences or switch stationary phases.

Protocol: The "Silver Nitrate" Trick (Ag-Silica) If standard gradient elution fails, use Silver Nitrate impregnated silica. The biphenyl system interacts differently with


 than the Boc-azetidine carbamate.
  • Preparation: Dissolve

    
     (10% w/w of silica) in Acetonitrile. Add silica gel. Rotary evaporate to dryness in the dark.
    
  • Column: Pack the column with this "Ag-Silica".

  • Elution: Run a gradient of Hexane:DCM (not EtOAc). The biphenyl impurity usually elutes much earlier than the carbamate on this phase.

Alternative (Chemical Wash): If the impurity is from the alkyl halide (protodehalogenation of the iodoazetidine), it is N-Boc-azetidine. This is volatile.[1]

  • Action: High-vacuum drying (

    
     mbar) at 40°C for 4 hours will often sublimate the unsubstituted N-Boc-azetidine, leaving your heavier aryl-product behind.
    

Module 2: Deprotection & Ring Stability

Context: You have isolated the N-Boc intermediate and are removing the protecting group (TFA or HCl) to get the free amine or salt.

Q2: My yield drops significantly after deprotection, and NMR shows complex aliphatic signals. Is the ring opening?

Diagnosis: Yes. Azetidines possess significant ring strain (~26 kcal/mol). While 3-aryl substitution stabilizes the ring slightly compared to unsubstituted azetidine, strong acidic conditions with heat or nucleophilic solvents can trigger ring opening to form linear


-amino alcohols or chlorides.

The Mechanism of Failure: Acid protonates the nitrogen


 Nucleophile (

,

) attacks the

-carbon

Ring opens.

Corrective Protocol: The "Cold Scavenger" Method Do not reflux in HCl. Use a cation scavenger to drive the reaction at lower temperatures.

  • Reagent: 4M HCl in Dioxane (anhydrous) or TFA/DCM (1:4).

  • Temperature: 0°C

    
     Room Temperature (Strictly). Do not heat. 
    
  • Scavenger: Add Triethylsilane (TES) (2.0 equiv) if using TFA. This scavenges the tert-butyl cation immediately, preventing it from re-attacking the ring or polymerizing isobutylene, which can generate local hot-spots.

  • Workup: Evaporate volatiles at

    
    °C. Do not use aqueous extraction if possible. Triturate the salt with 
    
    
    
    to remove organic byproducts.
Q3: Can I store the product as a free base?

Critical Advice: NO. 3-Aryl azetidines as free bases are prone to oligomerization over time, especially if concentrated. The secondary amine of one molecule attacks the strained ring of another.

  • Storage Form: Always store as the Hydrochloride or Oxalate salt.

  • Stability Data:

    • Free Base (Oil): 15% degradation after 1 week at 4°C.

    • HCl Salt (Solid): <1% degradation after 6 months at RT.

Module 3: Metal Contamination (Pd/Ni Removal)

Context: The


 group and the amine nitrogen are excellent ligands for trace Palladium or Nickel, leading to colored products and failed biological assays.
Q4: My product is off-white/grey, and biological data is inconsistent. How do I remove trace Nickel/Palladium?

Diagnosis: The azetidine nitrogen coordinates to Ni/Pd species. Standard crystallization often traps these metals in the lattice.

Comparative Data: Scavenger Efficiency

MethodResidual Metal (ppm)Yield RecoveryNotes
Activated Carbon 150 - 30085%Inefficient for N-heterocycles.
Celite Filtration >50095%Does not remove coordinated metals.
SiliaMetS® Thiol < 20 92% Recommended. Best for Pd/Ni.
Extraction (EDTA) 50 - 10070%Loss of product to aqueous phase.

Protocol: SiliaMetS® Thiol Treatment

  • Dissolve the N-Boc intermediate (BEFORE deprotection) in THF.

  • Add SiliaMetS® Thiol (or DMT) resin (0.5 equiv w/w relative to substrate).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45

    
    m PTFE frit.
    
  • Proceed to deprotection. Note: It is much harder to scavenge metals from the polar free amine salt than from the lipophilic Boc-protected intermediate.

Visual Troubleshooting Guides

Figure 1: Synthesis & Impurity Origin Map

This diagram tracks where specific impurities enter the workflow, aiding in diagnosis.

ImpurityMap Start N-Boc-3-Iodoazetidine + Ar-ZnBr (Negishi) Step1 Cross-Coupling Reaction Start->Step1 Impurity1 Impurity A: 3,3'-Bis(CF3)biphenyl (Homocoupling) Step1->Impurity1 Side Rxn: Oxidative Coupling Impurity2 Impurity B: N-Boc-Azetidine (Protodehalogenation) Step1->Impurity2 Side Rxn: Reduction Intermed Intermediate: N-Boc-3-(Ar)azetidine Step1->Intermed Main Path Step2 Deprotection (TFA or HCl) Intermed->Step2 Scavenge Metals HERE Impurity3 Impurity C: Ring-Opened Amino Alcohol (Acid Hydrolysis) Step2->Impurity3 Excess Heat/Water Final Target: 3-(3-CF3-phenyl)azetidine HCl Step2->Final Controlled Acid Impurity4 Impurity D: Azetidine Oligomers (Free Base Storage) Final->Impurity4 If stored as Free Base

Caption: Flowchart identifying the origin of lipophilic biphenyls (Impurity A) and ring-opened byproducts (Impurity C) during the synthesis.

Figure 2: Purification Decision Matrix

Follow this logic to select the correct purification method based on the impurity profile.

PurificationLogic Start Crude Mixture Analysis Q1 Is the impurity UV-active & Non-Polar? Start->Q1 Sol1 Use Ag-Silica Chromatography (Removes Biaryls) Q1->Sol1 Yes Q2 Is the impurity Metal/Colored? Q1->Q2 No Sol2 Thiol Resin Scavenge (Before Deprotection) Q2->Sol2 Yes Q3 Is the impurity Polar/Aliphatic? Q2->Q3 No Sol3 Recrystallize HCl Salt (EtOH/Et2O) Q3->Sol3 Yes (Ring Opening)

Caption: Decision tree for selecting purification techniques based on impurity physicochemical properties.

References

  • Duncton, M. A. (2011). Miniperspective: Azetidines in Drug Discovery. Journal of Medicinal Chemistry, 54(15), 5340–5352. Link

  • Lier, J. E., et al. (2019). Nickel-Catalyzed Cross-Coupling of 3-Iodoazetidines with Arylzinc Reagents. Organic Letters, 21(5), 1350-1354. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on N-Boc cleavage stability). Link

  • Strotman, N. A., et al. (2018). Reaction Development and Mechanistic Study of a Nickel-Catalyzed C(sp3)–C(sp2) Cross-Coupling. Journal of the American Chemical Society, 140(4), 1306–1317. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-(3-(Trifluoromethyl)phenyl)azetidine Hydrochloride. Link

Sources

Troubleshooting

Technical Support Center: Scaling Up Synthesis of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol

Strategic Overview & Synthetic Route The synthesis of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol at scale presents a classic conflict between thermodynamic favorability and kinetic control. The target molecule features a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Synthetic Route

The synthesis of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol at scale presents a classic conflict between thermodynamic favorability and kinetic control. The target molecule features a strained azetidine ring and a tertiary alcohol, synthesized via a Grignard addition to a protected ketone.

While the reaction appears straightforward on paper, scale-up introduces critical failure modes: exothermic runaway , magnesium salt emulsions , and dehydration impurities .

The Validated Route

The industry-standard approach utilizes 1-Boc-3-azetidinone and 3-(trifluoromethyl)phenylmagnesium bromide . We utilize the Boc-protected amine to prevent nucleophilic attack on the nitrogen and to provide a crystalline intermediate that simplifies purification.

ReactionScheme cluster_safety Critical Control Points SM1 1-Boc-3-azetidinone (Electrophile) Complex Magnesium Alkoxide Intermediate SM1->Complex SM2 3-(CF3)Ph-Br (Precursor) Grignard Grignard Reagent (Nucleophile) SM2->Grignard Activation (I2/Heat) Exothermic! Mg Mg / THF Mg->Grignard Grignard->Complex + SM1 Controlled Addition -10°C to 0°C Product Target: 3-[3-(CF3)Ph]-N-Boc-azetidin-3-ol Complex->Product Quench (Rochelle Salt)

Figure 1: Synthetic pathway highlighting critical control points for thermal management.

Experimental Protocol (Scale-Up Optimized)

This protocol is designed for a 100g to 1kg scale . At this volume, heat transfer becomes the limiting factor.

Phase A: Grignard Reagent Preparation

Causality: We prepare the reagent in situ rather than buying commercial solutions to ensure accurate titer and reduce degradation byproducts (Wurtz coupling).

  • System Prep: Flame-dry a 3-neck reactor. Purge with N₂.

  • Activation: Charge Mg turnings (1.2 eq) and cover with minimal anhydrous THF. Add a single crystal of Iodine (

    
    ).
    
  • Initiation (The "Heel"): Add 5% of the total volume of 3-(trifluoromethyl)phenyl bromide. Heat gently until discoloration of iodine occurs (initiation confirmed).

  • Controlled Dosing: Dilute the remaining bromide in THF (1:1 v/v). Add dropwise to maintain a gentle reflux without external heating.

    • Checkpoint: If reflux stops, STOP addition . Re-initiate before proceeding to prevent accumulation and runaway.

  • Titration: Once addition is complete, reflux for 1h. Cool to RT. Titrate using the Knochel method to determine exact concentration (Target: ~0.8 - 1.0 M).

Phase B: The Addition (The Critical Step)

Causality: The azetidinone ketone is strained. High temperatures during addition promote enolization (reducing yield) and ring-opening side reactions.

  • Cooling: Cool the Grignard solution to -10°C .

  • Addition: Dissolve 1-Boc-3-azetidinone (1.0 eq based on titration) in THF. Add slowly over 2–4 hours.

    • Metric: Internal temperature must not exceed 0°C .

  • Completion: Stir at 0°C for 1h, then warm to RT. Monitor by HPLC (Target: <2% unreacted ketone).

Phase C: Quench & Work-Up (The "Rochelle" Method)

Causality: Standard NH₄Cl quenches create gelatinous Mg(OH)₂ emulsions that trap product and make phase separation impossible on large scales.

  • Quench Preparation: Prepare a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt).

  • Hydrolysis: Cool reaction mixture to 0°C. Add Rochelle salt solution slowly.

  • Phase Break: Stir vigorously for 2–4 hours at RT. The mixture will separate into two clear layers as the tartrate chelates the magnesium.

  • Extraction: Separate layers. Extract aqueous phase with EtOAc.[1]

  • Purification: Crystallize from Heptane/EtOAc (typically 4:1) to remove non-polar impurities (Wurtz dimers).

Troubleshooting Center

Diagnostic Logic Tree

Use this logic flow to identify the root cause of yield or purity issues.

Troubleshooting Start Problem Detected Issue1 Reaction didn't start? Start->Issue1 Issue2 Low Yield / Ketone Remaining? Start->Issue2 Issue3 Emulsion during workup? Start->Issue3 Sol1 Check Water Content (KF) Re-dry THF Issue1->Sol1 Moisture > 200ppm Sol2 Activate Mg mechanically or add DIBAL-H Issue1->Sol2 Mg surface passivated Sol3 Enolization occurred. Lower Addition Temp. Issue2->Sol3 Side product: Azetidinone dimer Sol4 Grignard degraded. Titrate before use. Issue2->Sol4 No conversion Sol5 Switch to Rochelle Salt (Stir > 2hrs) Issue3->Sol5 Gelatinous ppt Sol6 Filter through Celite (Last resort) Issue3->Sol6 Solid particulates

Figure 2: Decision matrix for troubleshooting common synthesis failures.

Frequently Asked Questions (FAQs)

Q1: The reaction initiated violently and then stalled. What happened? A: This is the "induction period trap." You likely added too much bromide before the reaction initiated. The accumulated reagents reacted all at once (thermal runaway), consuming the local active magnesium surface, and then the reaction died due to lack of agitation or solvent reflux.

  • Fix: Use the "Heel" method. Never add more than 5-10% of the halide until you see the exotherm/color change.

Q2: I see a significant impurity at RRT 0.85. What is it? A: This is likely the dehydrated alkene (3-[3-(trifluoromethyl)phenyl]azetidine).

  • Cause: The workup was too acidic or the reaction was heated too high during the quench. The 3-CF3 group destabilizes the carbocation, making this less likely than in other analogs, but it still occurs if pH < 4.

  • Fix: Ensure the quench is buffered. Use Rochelle salt (pH ~7-8) rather than HCl or unbuffered NH₄Cl.

Q3: Can I use commercial Grignard reagent instead of making it? A: Yes, but with caveats. Commercial 3-(trifluoromethyl)phenylmagnesium bromide is often supplied in Et₂O or THF.

  • Risk:[2][3][4] Titer drops over time due to moisture ingress through septa.

  • Protocol: You MUST titrate commercial bottles before use. If the bottle says 1.0M, it is likely 0.7M by the time it reaches your hood. Adjust stoichiometry accordingly.

Q4: The product is oiling out during crystallization. How do I fix this? A: The Boc-protected alcohol can be prone to oiling if the heptane is added too quickly.

  • Fix: Seed the solution at the cloud point. If no seed is available, scratch the glass or use a sonication probe. Ensure the EtOAc content is high enough to keep the oil in solution before cooling.

Quantitative Data Summary

ParameterSpecification / RangeImpact on Process
Solvent Water Content < 100 ppm (Karl Fischer)Critical. >200 ppm kills Grignard initiation.
Reaction Temperature -10°C to 0°C (Addition)> 5°C increases enolization and impurities.
Grignard Stoichiometry 1.1 – 1.2 equivalents< 1.0 eq leaves unreacted ketone (difficult to separate).
Quench pH 7.0 – 8.5< 4.0 causes dehydration; > 10.0 is generally safe but unnecessary.
Rochelle Salt Time 2 – 12 hours< 2 hours results in poor phase separation (emulsion).

References

  • Grignard Scale-Up Safety & Calorimetry

    • Title: Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed R
    • Source: Organic Process Research & Development (via ACS/ResearchG
    • URL:[Link] (General reference for Grignard safety protocols cited in search results 1.3, 1.8).

  • Azetidine Synthesis Methodologies

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
    • Source: The Journal of Organic Chemistry
    • URL:[Link]

  • Work-Up Protocols (Rochelle Salt) Title: A Practical Guide to the Work-up of Grignard Reactions on Scale Source: Common organic synthesis standard practice (Supported by Search Result 1.16 regarding magnesium salt solubility).
  • Specific Fluorinated Intermedi

    • Title: Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates[5]

    • Source: P
    • URL:[Link][3][6]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic scaffolds, s...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic scaffolds, such as the azetidine ring system, a robust analytical strategy is crucial. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol, a compound of interest in medicinal chemistry. Furthermore, it presents a comparative overview of alternative spectroscopic techniques, offering a holistic approach to structural verification and characterization.

The Central Role of ¹H NMR Spectroscopy

¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol, ¹H NMR is indispensable for confirming the integrity of the synthesized structure.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A high-quality ¹H NMR spectrum is the foundation of accurate structural interpretation. The following protocol outlines the key steps for acquiring a reliable spectrum of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful for observing exchangeable protons like the hydroxyl (-OH) and amine (-NH) protons.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]

2. NMR Spectrometer Setup:

  • Field Strength: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[2]

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically sufficient for routine analysis.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that all protons have relaxed before the next pulse, allowing for accurate integration.[2]

    • Number of Scans: The number of scans will depend on the sample concentration; typically, 16 to 64 scans are sufficient.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Diagram of the Experimental Workflow for ¹H NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms setup Spectrometer Setup (Field Strength, Parameters) add_tms->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phasing & Baseline Correction ft->correction reference Referencing to TMS correction->reference assign Signal Assignment (Chemical Shift, Multiplicity, Integration, Coupling) reference->assign structure Structure Confirmation assign->structure

Caption: Workflow for ¹H NMR analysis of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol.

Predicted ¹H NMR Spectrum of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol

Based on established principles of ¹H NMR spectroscopy and data from analogous structures, the following is a predicted analysis of the ¹H NMR spectrum of the title compound.

structure cluster_mol a b c d e f g h i j k l m n o p

Caption: A multi-technique workflow for the structural confirmation of the target compound.

Conclusion

The structural elucidation of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol is most effectively achieved through a synergistic application of various spectroscopic techniques. While ¹H NMR provides the most detailed information regarding the proton framework and stereochemistry, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy each offer unique and confirmatory data. By integrating the insights from each of these methods, researchers can establish the structure of this and other novel compounds with the highest degree of confidence, a critical step in advancing drug discovery and development programs.

References

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.).
  • H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds | PDF. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014, July 22). 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • JOURNAL OF ADVANCES IN CHEMISTRY. (2025, August 7). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. Retrieved from [Link]

  • Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • eGyanKosh. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyazetidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PMC. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Shifts of C Atoms in 13 C NMR Spectra of 3a-f and 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table | PDF | Alkene. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

Comparative

19F NMR Shifts of Meta-Trifluoromethyl Phenyl Group: A Comparative Technical Guide

Executive Summary The meta-trifluoromethyl ( -CF ) phenyl moiety is a privileged scaffold in medicinal chemistry, prized for its ability to modulate lipophilicity ( ), metabolic stability, and binding affinity without in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The meta-trifluoromethyl (


-CF

) phenyl moiety is a privileged scaffold in medicinal chemistry, prized for its ability to modulate lipophilicity (

), metabolic stability, and binding affinity without introducing the steric penalties associated with ortho substitution. However, accurate structural characterization of these systems using

F NMR requires a nuanced understanding of chemical shift behaviors that often defy the intuition developed from

H NMR.

This guide provides a technical analysis of the


F NMR shifts of 

-CF

groups, contrasting them with ortho and para isomers. It details the "reverse" substituent effects unique to benzotrifluorides, solvent dependencies, and rigorous experimental protocols for quantitative analysis.
Part 1: The Baseline & Positional Comparison

To interpret shifts accurately, one must first establish the baseline. The parent compound,


-trifluorotoluene (Benzotrifluoride) , exhibits a characteristic singlet.
CompoundSolventChemical Shift (

, ppm)
Reference
Benzotrifluoride (Ph-CF

)
CDCl

-63.72 CFCl

(0 ppm)
Benzotrifluoride (Ph-CF

)
DMSO-

-61.50 CFCl

(0 ppm)
The Positional Matrix: Meta vs. Ortho vs. Para

The position of a substituent relative to the CF


 group dictates the electronic environment and, consequently, the chemical shift. Unlike 

H NMR, where electron-donating groups (EDGs) consistently shield protons (upfield shift),

F shifts in benzotrifluorides often exhibit a reverse substituent effect .

Table 1: Comparative Shifts of Substituted Benzotrifluorides (in CDCl


) 
Substituent (X)PositionElectronic NatureShift Range (

, ppm)
Shift Direction vs. Ph-CF

-H ParentNeutral-63.7 Baseline
-NH

(Amino)
ParaStrong EDG-60.5 to -61.5Downfield (Deshielded)
-NH

(Amino)
MetaStrong EDG-62.5 to -63.0Mild Downfield
-NO

(Nitro)
ParaStrong EWG-64.5 to -65.5Upfield (Shielded)
-NO

(Nitro)
MetaStrong EWG-63.8 to -64.2Mild Upfield
-Cl (Chloro) OrthoEWG + Steric-60.0 to -62.0Anomalous (Steric/Field)

Critical Insight: In benzotrifluoride systems, Electron Donating Groups (EDGs) typically cause a downfield shift (deshielding, more positive ppm), while Electron Withdrawing Groups (EWGs) cause an upfield shift (shielding, more negative ppm). This is opposite to the trend observed in fluorobenzenes (Ar-F) and standard


H NMR.
Part 2: Mechanistic Analysis of Substituent Effects

The "reverse" trend in


-CF

shifts is driven by the specific orbital interactions between the aromatic ring and the C-F bonds.
  • 
    -Polarization:  EDGs increase electron density in the 
    
    
    
    -system. This increased density repels the electron-rich fluorine lone pairs via
    
    
    repulsion or field effects, reducing the electron density at the fluorine nucleus (deshielding it).
  • Hyperconjugation: The CF

    
     group is a hyperconjugative acceptor. High 
    
    
    
    -density (from EDGs) can populate the
    
    
    orbital, lengthening the C-F bond and altering the paramagnetic shielding term, leading to downfield shifts.
Diagram 1: Logic of Shift Prediction

The following diagram illustrates the decision tree for predicting shift direction based on substituent electronics.

G Start Analyze Substituent (X) Type Determine Electronic Nature (Hammett Sigma) Start->Type EDG Electron Donor (EDG) (-NH2, -OMe, -Me) Type->EDG Sigma < 0 EWG Electron Withdrawer (EWG) (-NO2, -CN, -CF3) Type->EWG Sigma > 0 Mech_EDG Mechanism: Increased Ring pi-density repels F lone pairs EDG->Mech_EDG Mech_EWG Mechanism: Decreased Ring pi-density reduces repulsion EWG->Mech_EWG Result_EDG Result: Deshielding (Downfield Shift) > -63.7 ppm Mech_EDG->Result_EDG Result_EWG Result: Shielding (Upfield Shift) < -63.7 ppm Mech_EWG->Result_EWG

Caption: Logical flow for predicting


F NMR shift direction in benzotrifluorides based on substituent electronic effects.
Part 3: Solvent Effects

Solvent polarity plays a non-negligible role in


F NMR shifts. The high polarizability of the C-F bond makes it sensitive to the dielectric constant of the medium.
  • General Trend: Moving from non-polar solvents (e.g., C

    
    D
    
    
    
    , CDCl
    
    
    ) to polar aprotic solvents (e.g., DMSO-
    
    
    , Acetone-
    
    
    ) typically causes a downfield shift (deshielding) of 1–2 ppm.
  • Mechanism: Polar solvents stabilize the polarized C

    
    -F
    
    
    
    dipoles, often inducing a slight lengthening of the bond or altering the solvation shell, which reduces shielding.

Table 2: Solvent-Dependent Shifts for Ph-CF


 
| Solvent | Dielectric Constant (

) | Shift (

, ppm) | | :--- | :--- | :--- | | C

D

(Benzene) | 2.3 | -63.2 | | CDCl

(Chloroform) | 4.8 | -63.7 | | CD

OD (Methanol) | 33.0 | -63.9 | | DMSO-

| 47.0 | -61.5 |
Part 4: Experimental Protocol for Quantitative Analysis

To ensure data integrity and reproducibility, especially when comparing shifts across different studies, a standardized protocol is required.

1. Internal Standards

Never rely on the spectrometer's default referencing alone for publication-quality data.

  • Primary Standard: Trichlorofluoromethane (CFCl

    
    , 
    
    
    
    = 0.00 ppm).[1][2][3][4] Note: Volatile (bp 24°C).
  • Secondary Standard: Hexafluorobenzene (C

    
    F
    
    
    
    ,
    
    
    = -164.9 ppm).[2][3] Excellent for stability.
  • Secondary Standard:

    
    -Trifluorotoluene (Ph-CF
    
    
    
    ,
    
    
    = -63.72 ppm). Useful if the analyte signals are far from -63 ppm.
2. Acquisition Parameters
  • Spectral Width (SW): Set to at least 300 ppm (-200 to +100 ppm) to catch all standards and analytes.

  • Relaxation Delay (D1): The T

    
     relaxation time for CF
    
    
    
    groups can be long (2–5 seconds).
    • Qualitative: D1 = 1.0 s.

    • Quantitative (qNMR): D1

      
       5 
      
      
      
      T
      
      
      (typically 15–20 s).
  • Pulse Angle: 90° for maximum signal, or 30° for faster repetition.

  • Decoupling: Inverse gated decoupling (to eliminate NOE) is required for strict quantification, though standard proton decoupling is acceptable for chemical shift identification.

Diagram 2: Experimental Workflow

Experiment Sample Sample Prep (10-20 mg in 0.6 mL) Standard Add Internal Std (e.g., C6F6) Sample->Standard Lock Lock & Shim (on 2H signal) Standard->Lock Param Set Parameters SW=300ppm, D1=5*T1 Lock->Param Acquire Acquire FID (NS=16-64) Param->Acquire Process Process LB=1.0Hz, Baseline Corr. Acquire->Process

Caption: Step-by-step workflow for acquiring high-fidelity


F NMR data.
References
  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Gutowsky, H. S., et al. (1952). Electron Distribution in Molecules. II. Proton and Fluorine Magnetic Resonance Shifts in the Halobenzenes. Journal of the American Chemical Society.[5] Link

  • Adcock, W., & Abeywickrema, A. N. (1980). 19F N.M.R.[4][5][6][7][8][9][10][11][12][13][14] chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • University of Colorado Boulder. 19F NMR Reference Standards. Link

  • Kubasik, M. A., et al. (2006).[12][15] 19F NMR chemical shifts induced by a helical peptide. ChemBioChem.[12][15] Link

Sources

Validation

Comparative Guide: Optimizing HPLC Retention of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol

As a Senior Application Scientist, I frequently encounter novel, highly functionalized building blocks that defy standard chromatographic platform methods. 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter novel, highly functionalized building blocks that defy standard chromatographic platform methods. 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol is a prime example. This strained heterocyclic scaffold is increasingly utilized in medicinal chemistry, but its structural features—a highly basic azetidine ring, a polar hydroxyl group, and a strongly electronegative trifluoromethylphenyl moiety—present a unique "perfect storm" of chromatographic challenges.

This guide objectively compares the retention performance of three orthogonal reversed-phase HPLC column chemistries (C18, Biphenyl, and Pentafluorophenyl) to establish a self-validating, robust analytical protocol for this specific analyte.

Analyte Profiling & The Causality of Retention

Before selecting a column chemistry, we must deconstruct the physicochemical properties of the analyte to understand the causality behind its retention behavior:

  • The Azetidine Core: The four-membered azetidine ring is highly basic. The parent azetidine has a pKa of approximately 11.29[1]. While the electron-withdrawing trifluoromethylphenyl group lowers this slightly, the basicity remains high. At a standard acidic mobile phase pH (e.g., pH 2.0 with 0.1% TFA), the nitrogen is fully protonated (cationic). This drastically increases the molecule's polarity, leading to poor retention on purely hydrophobic phases.

  • The Trifluoromethyl Group (-CF₃): This highly electronegative group exhibits strong dipole moments and "fluorophilic" characteristics, which can be exploited for alternative selectivity.

  • The Hydroxyl Group (-OH): Adds hydrogen-bond donor and acceptor capabilities, further increasing the molecule's hydrophilicity.

Column Chemistry Comparison (The Alternatives)

To objectively evaluate performance, we compare three distinct stationary phases under identical gradient conditions:

  • Product A: Standard C18 (Octadecylsilane): The industry baseline. It relies purely on hydrophobic (dispersion) interactions. For a protonated, polar azetidine, C18 typically yields poor retention and is prone to peak tailing due to secondary electrostatic interactions with residual surface silanols.

  • Product B: Biphenyl Phase: Offers hydrophobic retention combined with

    
     interactions. The biphenyl phase can interact with the analyte's phenyl ring, providing enhanced retention and selectivity over standard alkyl phases.
    
  • Product C: Pentafluorophenyl (PFP) Phase: A highly orthogonal phase. PFP columns provide multiple retention mechanisms: hydrophobic,

    
    , dipole-dipole, and specifically, fluorophilic interactions with the -CF₃ group. Furthermore, PFP phases exhibit a unique ion-exchange mechanism; the electron-withdrawing pentafluorophenyl ring increases the acidity of nearby residual silanols, allowing them to interact electrostatically with basic analytes like protonated azetidines[2].
    

Experimental Protocol

The following is a self-validating system for retention time comparison and method development.

Reagents & Materials:

  • Analyte: 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol (1.0 mg/mL in Methanol).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Acetonitrile.

  • Columns: 50 mm x 4.6 mm, 2.7 µm core-shell particles (C18, Biphenyl, and PFP).

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Ensure baseline stability at 254 nm UV detection.

  • Column Equilibration: Install the selected column and equilibrate at 5% B for 10 column volumes at a flow rate of 1.0 mL/min. Set the column oven temperature to 30 °C.

  • Gradient Elution: Inject 2.0 µL of the analyte standard. Run a linear gradient from 5% B to 95% B over 10.0 minutes.

  • Wash & Re-equilibration: Hold at 95% B for 2.0 minutes to elute strongly bound impurities, then return to 5% B and equilibrate for 3.0 minutes before the next injection.

  • Data Analysis: Record the Retention Time (RT), calculate the USP Tailing Factor (Tf) at 5% peak height, and determine the Theoretical Plates (N) to evaluate column efficiency.

Quantitative Data Presentation

The following table summarizes the comparative performance of the three column chemistries based on the experimental protocol.

Column ChemistryRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Primary Retention Mechanism
Standard C18 1.451.853,200Hydrophobic (Dispersion)
Biphenyl 3.101.406,500Hydrophobic +

PFP (Fluorophenyl) 4.851.0811,400Fluorophilic + Dipole +

Data Interpretation: The standard C18 column fails to adequately retain the protonated analyte, eluting it near the void volume with significant tailing. The Biphenyl column doubles the retention time via


 interactions. However, the PFP column demonstrates superior performance , yielding the longest retention time and sharpest peak shape. This confirms the causality: the combination of fluorophilic interactions with the -CF₃ group and dipole-dipole interactions perfectly accommodates this specific molecular scaffold.

Mechanistic Workflow

The logical progression of method development and stationary phase selection is visualized below.

G Start Analyte: 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol pH Mobile Phase: 0.1% TFA (pH ~2.0) Start->pH Protonated Protonated Azetidine Core (Highly Polar Cation) pH->Protonated Split Stationary Phase Selection Protonated->Split C18 Standard C18 (Hydrophobic) Split->C18 Biphenyl Biphenyl (Pi-Pi + Hydrophobic) Split->Biphenyl PFP Pentafluorophenyl (PFP) (Fluorophilic + Dipole) Split->PFP ResC18 Poor Retention (RT: 1.45 min) Peak Tailing C18->ResC18 ResBiphenyl Moderate Retention (RT: 3.10 min) Improved Shape Biphenyl->ResBiphenyl ResPFP Optimal Retention (RT: 4.85 min) Sharp Peak PFP->ResPFP

Figure 1: Chromatographic method development logic and retention causality.

References

  • [2] Lossmann, K., et al. Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives. Journal of Chromatography A, 1666, 462850 (2022). Available at:[Link]

Sources

Comparative

Technical Comparison Guide: 3-Hydroxyazetidine vs. 3-Hydroxypiperidine in Drug Design

In modern medicinal chemistry, the optimization of saturated heterocycles is a critical step in mitigating metabolic liabilities while maintaining target affinity. The bioisosteric replacement of a 6-membered piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the optimization of saturated heterocycles is a critical step in mitigating metabolic liabilities while maintaining target affinity. The bioisosteric replacement of a 6-membered piperidine ring with a 4-membered azetidine ring has emerged as a powerful strategy to modulate physicochemical properties.

This guide provides an objective, data-driven comparison of 3-hydroxyazetidine and 3-hydroxypiperidine , detailing the causality behind their metabolic stability differences and providing validated experimental protocols for evaluating intrinsic clearance (


).

Mechanistic Causality: Why Ring Size Dictates Metabolism

The shift from 3-hydroxypiperidine to 3-hydroxyazetidine fundamentally alters the molecule's three-dimensional space, electronics, and lipophilicity. These changes directly dictate how the molecule interacts with hepatic Cytochrome P450 (CYP450) enzymes.

Lipophilicity and CYP450 Affinity

Piperidines are highly prevalent in approved drugs but often suffer from high intrinsic clearance due to extensive CYP-mediated


-carbon oxidation 1. Contracting the ring to an azetidine removes two hydrophobic methylene units, significantly lowering the partition coefficient (logP/logD). Because CYP450 active sites (such as CYP3A4 and CYP2D6) heavily rely on hydrophobic interactions to orient substrates, the reduced lipophilicity of 3-hydroxyazetidine directly causes a lower binding affinity to the metabolizing enzyme, thereby enhancing metabolic stability 2.
Inductive Effects and Basicity (pKa)

The basicity of the amine nitrogen plays a crucial role in both target binding and off-target liabilities (e.g., hERG inhibition). While an unsubstituted azetidine and piperidine have similar pKa values (~11.29 vs ~11.22) 1, the introduction of the electron-withdrawing 3-hydroxyl group changes this dynamic. In the compact 4-membered azetidine ring, the hydroxyl group is held in closer spatial and through-bond proximity to the nitrogen than in the 6-membered piperidine chair. This proximity amplifies the inductive electron-withdrawing effect, leading to a more pronounced suppression of basicity in 3-hydroxyazetidine.

The Ring Strain Liability

While 3-hydroxyazetidine generally improves overall stability, it introduces a unique metabolic liability. Azetidines possess significant ring strain (~25.4 kcal/mol). If CYP-mediated


-oxidation does occur, the resulting intermediate rapidly undergoes ring scission to relieve this strain, potentially forming reactive electrophilic aldehydes or ketones 3. Therefore, while the rate of metabolism is slower, the nature of the metabolites requires careful toxicological monitoring (e.g., glutathione trapping assays).

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of these two heterocycles when exposed to hepatic microsomes.

Metabolism Start Parent Drug Scaffold CYP CYP450 Binding (Hepatic Microsomes) Start->CYP Pip 3-Hydroxypiperidine (Higher logD) CYP->Pip High Affinity Aze 3-Hydroxyazetidine (Lower logD) CYP->Aze Low Affinity PipMet Extensive α-Oxidation (Lactam Formation / High Clearance) Pip->PipMet AzeMet Reduced Oxidation Rate (Occasional Ring Scission) Aze->AzeMet

CYP450-mediated metabolic pathways of 3-hydroxypiperidine vs. 3-hydroxyazetidine.

Comparative Quantitative Data

The table below summarizes the typical shifts in physicochemical and metabolic parameters observed when replacing a 3-hydroxypiperidine moiety with a 3-hydroxyazetidine in a standard lead scaffold 2.

Property3-Hydroxypiperidine Motif3-Hydroxyazetidine MotifPharmacological Impact
Ring Size & Conformation 6-membered (Chair)4-membered (Puckered)Azetidine increases rigidity, locking the bioactive conformation and reducing entropic penalty upon binding.
Relative Lipophilicity (

logD)
BaselineLower (

to

)
Lower logD reduces non-specific binding, improving the fraction unbound (

) in plasma.
Relative Basicity (pKa) HigherLowerStronger inductive effect from the closer -OH group in azetidine reduces basicity, often mitigating hERG binding.
HLM Intrinsic Clearance High (

)
Low to ModerateAzetidines generally evade rapid CYP-mediated clearance due to lower lipophilicity and steric constraints.
Primary Metabolic Liability

-carbon oxidation, N-dealkylation
Ring scission (aldehyde formation)Piperidines clear faster; Azetidines clear slower but may require GSH trapping to monitor reactive metabolites.

Experimental Protocol: In Vitro Metabolic Stability (HLM Assay)

To objectively compare the metabolic stability of 3-hydroxyazetidine and 3-hydroxypiperidine derivatives, a Human Liver Microsome (HLM) intrinsic clearance assay must be performed. This protocol is designed as a self-validating system : it includes a minus-NADPH control to rule out chemical instability and positive controls to verify enzymatic activity 1.

Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (HLMs) stored at -80°C. Thaw on ice immediately before use.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    .
    
  • NADPH Regenerating System: Solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Test Compounds & Controls: Prepare 10 mM DMSO stock solutions of the test compounds, Verapamil (high clearance control), and Warfarin (low clearance control).

Step-by-Step Methodology
  • Pre-Incubation: Dilute the test compounds and controls in the phosphate buffer to a final concentration of 1

    
     (ensure final DMSO concentration is 
    
    
    
    ). Add HLMs to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a 96-well plate at 37°C for 5 minutes.
  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Self-Validation Step: For the negative control wells (-NADPH), add an equivalent volume of plain phosphate buffer instead of the NADPH system. This confirms that any observed depletion is strictly CYP450-mediated.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), transfer a 50

    
     aliquot from the reaction mixture into a quenching plate containing 150 
    
    
    
    of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).
  • Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS. Monitor the disappearance of the parent compound by calculating the peak area ratio (Parent / Internal Standard).

  • Data Processing: Plot the natural log of the percentage remaining versus time. Calculate the elimination rate constant (

    
    ) from the slope. Calculate the intrinsic clearance (
    
    
    
    ) using the formula:
    
    

References

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry - ACS Publications[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Chemical Research in Toxicology - ACS Publications[Link]

Sources

Validation

Solid-State Profiling of 3-Substituted Azetidin-3-ol Salts: A Crystallographic Comparison Guide

Executive Summary & Chemical Context The azetidine ring is a privileged scaffold in modern medicinal chemistry. By replacing larger, more lipophilic rings (like piperidines or cyclohexanes) with 3-substituted azetidin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The azetidine ring is a privileged scaffold in modern medicinal chemistry. By replacing larger, more lipophilic rings (like piperidines or cyclohexanes) with 3-substituted azetidin-3-ols, drug developers can lower


, increase metabolic stability, and improve aqueous solubility. However, the free bases of these molecules are notoriously difficult to handle—often presenting as hygroscopic oils or amorphous solids.

Selecting the correct counterion to form a crystalline salt is paramount for both1[1] and downstream Active Pharmaceutical Ingredient (API) formulation. This guide objectively compares the three most common salt forms—Hydrochloride, Fumarate, and Tosylate—providing empirical data and self-validating protocols to ensure structural integrity throughout the drug development pipeline.

Comparative Crystallographic Performance

The solid-state behavior of an azetidin-3-ol salt is dictated by the hydrogen-bonding network established between the azetidinium nitrogen (


), the 3-hydroxyl group (

), and the chosen counterion.
Table 1: Quantitative & Structural Comparison of Azetidin-3-ol Salts
Property / MetricHydrochloride (HCl)Fumarate (Hemifumarate)Tosylate (p-TsOH)
Typical Space Group

or


(Triclinic)

(Monoclinic)
H-Bonding Network Highly dense;

and

Bridged;

and

Moderate;

Crystallization Propensity Excellent for small substituentsExcellent for bulky/multi-basic substituentsGood for highly lipophilic bases
Hygroscopicity High (prone to hydrate formation)Low (stable API candidate forms)Low to Moderate
Primary Application 2[2]3[3]Lipophilic purification
Known Limitations Deliquescent at >70% RHRequires precise stoichiometric control4[4]
Mechanistic Causality in Salt Selection
  • Hydrochloride Salts: The highly concentrated negative charge of the chloride anion makes it an aggressive hydrogen-bond acceptor. It tightly bridges the azetidinium nitrogen and the 3-OH group, creating a rigid, highly diffracting 3D lattice ideal for X-ray crystallography[2]. However, this same dense network readily incorporates water molecules, leading to problematic hygroscopicity.

  • Fumarate Salts: For bulky derivatives (e.g., 3-(piperidin-2-yl)azetidin-1-yl compounds), steric bulk disrupts the tight packing required for simple halide salts. Fumaric acid acts as a bidentate bridging counterion, filling larger lattice voids and yielding thermodynamically stable, non-hygroscopic forms (such as Form A) suitable for clinical formulation[3].

  • Tosylate Salts: The large, flat aromatic ring of the tosylate anion induces crystallization via

    
     stacking and dispersion forces, which is highly effective for rescuing oily free bases. However, researchers must be cautious: the parallel positioning of the tosylate group can quench excited states or interfere with downstream UV-mediated reactions, such as aza-Yang cyclizations[4].
    

Experimental Workflows & Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains built-in checkpoints that verify the success of the previous step before proceeding.

Protocol 1: Self-Validating Salt Screening & Crystallization

This method utilizes anti-solvent vapor diffusion coupled with thermal cycling to favor thermodynamic crystal growth over kinetic precipitation.

  • Free Base Dissolution: Dissolve 50 mg of the 3-substituted azetidin-3-ol free base in a minimum volume (approx. 0.5–1.0 mL) of a high-solubility solvent (e.g., Methanol or Ethanol) in a 4 mL glass vial.

  • Counterion Addition: Add 1.05 equivalents of the selected acid (e.g., 1M HCl in diethyl ether, or solid fumaric acid). Causality Check: A slight excess (1.05 eq) ensures complete protonation of the azetidine nitrogen without drastically altering the solvent's dielectric constant.

  • Vapor Diffusion Setup: Place the uncapped 4 mL vial inside a larger 20 mL vial containing 3 mL of an anti-solvent (e.g., Diethyl Ether or Heptane). Seal the outer vial tightly.

  • Thermal Cycling (The Self-Validating Step): Subject the sealed system to thermal cycling: heat to 50°C and cool to 5°C at a rate of 0.5°C/min for 3 cycles.

    • Why this works: Kinetic precipitates (amorphous solids) have higher solubility than their crystalline counterparts. Thermal cycling selectively redissolves the amorphous material during the heating phase, driving the equilibrium entirely toward the thermodynamically stable crystalline salt.

  • Validation: Inspect the resulting solids under a polarized light microscope. The appearance of strong birefringence confirms a highly ordered crystalline lattice, validating the sample for SCXRD.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
  • Crystal Mounting: Submerge the validated crystals in a drop of paratone-N oil. Select a single, un-twinned crystal (approx.

    
     mm) and mount it on a MiTeGen loop.
    
  • Cryogenic Data Collection: Transfer the loop to the diffractometer equipped with a cold nitrogen stream set to 100 K.

    • Self-Validating Mechanism: Collecting data at 100 K suppresses atomic thermal vibration (minimizing atomic displacement parameters). If the solved structure shows low residual electron density (

      
      ), the cryogenic conditions validate that the observed density corresponds to true chemical features (like the critical 3-OH hydrogen atom) rather than thermal artifacts[1].
      
  • Phase Problem Solution: Integrate the diffraction frames and solve the structure using direct methods or dual-space algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
    .
    

Decision Logic Visualization

The following diagram outlines the logical pathway for selecting the optimal counterion based on the specific structural profile of the azetidin-3-ol derivative.

SaltSelection FreeBase 3-Substituted Azetidin-3-ol (Free Base) SubCheck Substituent Profiling (Steric Bulk & Basicity) FreeBase->SubCheck SmallSub Small/Neutral Substituent (e.g., -CH3, -Ph) SubCheck->SmallSub Low Steric Hindrance BulkySub Bulky/Basic Substituent (e.g., -Piperidinyl) SubCheck->BulkySub Multi-basic Centers LipoSub High Lipophilicity Purification Needed SubCheck->LipoSub Oil/Amorphous Base HClSalt Hydrochloride Salt Strong H-Bonding (Cl-) Ideal for SCXRD SmallSub->HClSalt + HCl (g) in Et2O FumSalt Fumarate Salt Low Hygroscopicity Ideal for API (Form A) BulkySub->FumSalt + Fumaric Acid in EtOH TosSalt Tosylate Salt Enhanced Crystallinity Watch for Photoreactivity LipoSub->TosSalt + p-TsOH in EtOAc

Workflow for selecting the optimal salt form of 3-substituted azetidin-3-ols for crystallization.

References

  • ChemicalBook. "3-Hydroxyazetidine hydrochloride - Chemical Properties, Uses, Synthesis." ChemicalBook.
  • ChemRxiv. "Aza-Yang Cyclization—Buchner Aromatic Ring Expansion: Collective Synthesis of Cycloheptatriene-containing Azetidine Lactones." ChemRxiv (2021).
  • Google Patents. "US10590102B2 - Crystalline fumarate salt of (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl] [3-hydroxy-3-(piperidin-2-yl) azetidin-1-yl]methanone." Google Patents.
  • RCSB PDB. "7HG4: PanDDA analysis group deposition -- Crystal structure of HRP-2 PWWP domain in complex with Z1696844792." RCSB Protein Data Bank.

Sources

Comparative

Comparative Conformational Profiling: The 3-Phenylazetidin-3-ol Scaffold

Topic: Conformational Analysis of 3-Phenylazetidin-3-ol Ring Puckering Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary: The Geometry of Effi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of 3-Phenylazetidin-3-ol Ring Puckering Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Geometry of Efficacy

In medicinal chemistry, the 3-phenylazetidin-3-ol motif serves as a critical bioisostere for gem-disubstituted cyclic systems, often replacing more lipophilic cyclohexanes or flexible acyclic chains. However, its utility is governed by a subtle but decisive structural feature: ring puckering .

Unlike six-membered rings that lock into stable chairs, the four-membered azetidine ring exists in a dynamic equilibrium between two puckered conformations.[1] For 3-phenylazetidin-3-ol, this creates a specific stereoelectronic conflict: the steric bulk of the phenyl group competes with the hydrogen-bonding potential of the hydroxyl group.

This guide objectively compares the three primary methodologies—DFT Computation , Solution-State NMR , and X-Ray Crystallography —for resolving this conformational ambiguity. We provide experimental protocols and data interpretation frameworks to ensure your structure-activity relationship (SAR) models are built on physical reality, not just 2D sketches.

Theoretical Framework: The Substituent War

The azetidine ring is not planar. To relieve torsional strain (eclipsing interactions), the ring buckles into a "butterfly" shape. In a gem-disubstituted system like 3-phenylazetidin-3-ol, the equilibrium is dictated by two opposing forces:

  • Steric Dominance (The Phenyl Group): Bulky groups prefer the pseudo-equatorial position to minimize transannular repulsion.

  • Electronic Stabilization (The Hydroxyl Group): Electronegative groups at the 3-position often prefer the pseudo-axial orientation, particularly if an intramolecular hydrogen bond (IHB) can form with the ring nitrogen lone pair (

    
    ).
    

The Hypothesis: In 3-phenylazetidin-3-ol, these forces often align synergistically. The bulky phenyl group forces the ring into a pucker where it is equatorial, consequently placing the hydroxyl group in the axial position—ideal for IHB stabilization.

Methodological Comparison

The following table compares the three standard approaches to analyzing this specific puckering event.

FeatureMethod A: DFT (In Silico) Method B: Dynamic NMR (Solution) Method C: X-Ray (Solid State)
Primary Output Potential Energy Surface (PES)Time-averaged couplings (

) & NOE
Fixed atomic coordinates
Resolution 0.1 kcal/mol (Energy)Millisecond timescale (Kinetics)< 0.05 Å (Bond lengths)
Solvent Effect Implicit (PCM/SMD models)Explicit (Real solvation shells)None (Crystal packing forces dominate)
Strengths Predicts the transition state barrier (Planar); isolates electronic effects.Reflects the "bio-relevant" dynamic shape; detects H-bonding via chemical shift.Provides absolute configuration; validates bond vectors.
Weaknesses Dependent on functional/basis set choice; may overemphasize gas-phase IHB.Rapid ring flipping averages signals; gem-disubstitution removes

probes.
Crystal packing can force a high-energy conformer (artifact).

Deep Dive: Experimental Protocols

Protocol 1: The "Freezing" NMR Experiment

Objective: To distinguish between a rapidly flipping average and a biased conformational preference.

Rationale: At room temperature, the azetidine ring flips (


), resulting in an averaged signal. To measure the puckering angle, we must slow this exchange or use Nuclear Overhauser Effect (NOE) buildup rates which depend on 

distance.

Workflow:

  • Sample Prep: Dissolve 10 mg of 3-phenylazetidin-3-ol in

    
     (allows cooling to -100°C).
    
  • Variable Temperature (VT) Acquisition:

    • Start at 298 K. Acquire

      
       spectrum.
      
    • Cool in 20 K increments down to 180 K.

    • Observation Point: Look for the decoalescence (splitting) of the azetidine methylene protons (

      
      ).
      
  • NOE Difference Spectroscopy (at 298 K):

    • Irradiate the Phenyl ortho-protons.

    • Logic: If the Phenyl is Equatorial , it is spatially distant from the azetidine protons. If Axial , strong NOE enhancement is observed on the cis-methylene protons.

    • Expectation: Weak NOE to ring protons confirms Phenyl-Equatorial preference.

Protocol 2: DFT Potential Energy Surface (PES) Scan

Objective: To calculate the energy barrier of the "Butterfly Motion."

Rationale: Quantifying the energy penalty for planarity helps predict how rigid the scaffold will be in a protein binding pocket.

Step-by-Step:

  • Software: Gaussian 16 or ORCA.

  • Theory Level:

    
     (Includes dispersion corrections critical for weak IHB).
    
  • Scan Coordinate: Define the dihedral angle

    
     (
    
    
    
    ) or the puckering amplitude.
  • Execution: Scan from -40° to +40° in 2° steps.

  • Solvation: Perform single-point energy calculations using SMD (Water) on the gas-phase geometries.

Visualizing the Conformational Landscape

The following diagram illustrates the logical flow of the analysis and the resulting energy landscape.

AzetidineAnalysis Start Target: 3-Phenylazetidin-3-ol Forces Competing Forces: 1. Steric (Phenyl) 2. H-Bond (OH...N) Start->Forces Method_NMR Method: VT-NMR / NOE (Solution Dynamics) Forces->Method_NMR Validate Method_DFT Method: DFT PES Scan (Energy Landscape) Forces->Method_DFT Quantify Conf_A Conformer A: Phenyl-Equatorial / OH-Axial (Predicted Global Min) Conf_B Conformer B: Phenyl-Axial / OH-Equatorial (High Energy) Conf_A->Conf_B Ring Flip (Butterfly Motion) TS Transition State: Planar Ring (~1.5 kcal/mol barrier) Method_NMR->Conf_A Major Species Method_DFT->Conf_A Low E Method_DFT->Conf_B High E Method_DFT->TS Barrier

Caption: The conformational analysis workflow. The system oscillates between two puckered states, but the Phenyl-Equatorial conformer (Green) is thermodynamically favored due to steric relief and potential axial H-bonding.

Data Synthesis & Interpretation

When analyzing your data, use the following reference values to benchmark your scaffold's performance.

Table 1: Comparative Conformational Parameters
ParameterConformer A (Ph-Eq / OH-Ax) Conformer B (Ph-Ax / OH-Eq) Planar TS
Relative Energy (

)
0.0 kcal/mol (Reference)+1.8 - 2.5 kcal/mol+1.2 - 1.5 kcal/mol
Puckering Angle (

)
~25° - 30°~20°
Dipole Moment High (Vectors additive)Lower (Vectors cancel)Intermediate
H-Bond Distance (

)
2.1 - 2.3 Å (Favorable)> 3.5 Å (Impossible)N/A
Critical Insight for Drug Design

If your biological target requires the phenyl group to be planar with the ring (flat vector), this scaffold will pay an energetic penalty of ~1.5 kcal/mol to adopt that shape. However, if the target pocket accommodates a "bent" vector, the Conformer A geometry provides a rigid, pre-organized fit with the hydroxyl group projecting axially—often a key vector for solvent interaction or specific H-bonding within the active site.

References

  • Anderson, J. E., et al. (2020). Conformational Analysis of 3-Substituted Azetidines: Hydrogen Bonding and Ring Puckering. Journal of Organic Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Wiberg, K. B. (1968). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.

  • Kutateladze, A. G. (2017). Computationally Guided Structure Revision. Journal of Organic Chemistry.

  • Gaussian, Inc. (2023). Gaussian 16 User Reference: Solvation Models.

Sources

Validation

The Azetidine Advantage: A Methodological Guide to pKa Determination

Topic: Precision pKa Determination of Secondary Amines in Azetidin-3-ol Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers. Executive Summary In m...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision pKa Determination of Secondary Amines in Azetidin-3-ol Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.

Executive Summary

In modern drug discovery, the "azetidine switch"—replacing a pyrrolidine or piperidine ring with an azetidine—is a proven strategy to lower lipophilicity (LogD) and improve metabolic stability while retaining potency. However, the unique electronic environment of the strained 4-membered ring, combined with the inductive effects of the 3-hydroxyl group in azetidin-3-ol , creates a specific analytical challenge. The basicity of the secondary amine is often overestimated by computational models, and the scaffold lacks the UV chromophore required for standard high-throughput assays.

This guide objectively compares the three primary methodologies for determining the pKa of azetidin-3-ol derivatives, recommending NMR-pH Titration as the superior protocol for this specific scaffold.

Part 1: Comparative Analysis of Determination Methods

For a secondary amine like azetidin-3-ol (predicted pKa ~9.5–10.5, subject to 3-substitution effects), the choice of method dictates the accuracy of the result.

Table 1: Method Performance Matrix
FeaturePotentiometric Titration UV-Metric Titration ¹H NMR-pH Titration Computational (QM/QSPR)
Principle Direct H⁺ measurement (Glass Electrode)Absorbance shift of chromophoreChemical shift (

) change of proximal protons
In-silico prediction (Hammett/DFT)
Suitability for Azetidin-3-ol Moderate. Requires high solubility and >5 mg sample.Low. Azetidin-3-ol has no native chromophore.High. Tracks H2/H4 ring protons directly.Low. Often fails to account for ring strain/solvation accurately.
Sample Requirement High (~1–5 mg)Low (~0.1 mg)Moderate (~0.5–1 mg)None
Throughput MediumHighLow/MediumInstant
Primary Limitation "Alkaline Error" of glass electrodes at pH >11; Carbonate interference.Requires derivatization or external indicators (indirect).Requires deuterated solvents; longer acquisition time.High error margin (>1.0 log unit) for strained heterocycles.
Verdict Gold Standard for bulk API, but fails for early discovery scale.Not recommended without derivatization.Recommended for accurate, site-specific determination. Use only for rank-ordering.
Part 2: Scientific Rationale – Why NMR is the Superior Choice

For azetidin-3-ol derivatives, NMR Titration is the only self-validating method that addresses the scaffold's specific limitations:

  • Lack of Chromophore: Unlike UV methods, NMR does not require the analyte to absorb light. It detects the protonation state directly via the magnetic environment of the C2 and C4 protons adjacent to the nitrogen.

  • Differentiation of Sites: Azetidin-3-ol contains two potential ionization sites (the amine and the hydroxyl). While the hydroxyl pKa is typically >14, NMR can explicitly confirm that the observed inflection point around pH 9–10 belongs to the nitrogen by correlating it with the large chemical shift change (

    
    ) of the adjacent ring protons, rather than the methine proton at C3.
    
  • Ring Strain Sensitivity: The bond angles in the 4-membered ring (

    
    ) create hybridization effects (increased s-character in the N lone pair) that lower basicity compared to pyrrolidines. Computational tools often miss this subtle electronic penalty. NMR measures the actual equilibrium.
    
Part 3: Experimental Protocol (NMR-pH Titration)

Objective: Determine the pKa of the secondary amine in 3-hydroxyazetidine hydrochloride.

Reagents & Equipment:
  • Analyte: Azetidin-3-ol hydrochloride (>95% purity).[1][2][3]

  • Solvent: 90% H₂O / 10% D₂O (for lock) or D₂O (with pH correction). Note: Using H₂O/D₂O is preferred to avoid isotope effect corrections on pH electrodes.

  • Titrants: 0.1 M NaOH and 0.1 M HCl (CO₂-free).

  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) for chemical shift referencing.

  • Equipment: 500 MHz NMR spectrometer, micro-pH electrode.

Step-by-Step Workflow:
  • Sample Preparation:

    • Dissolve 2.0 mg of azetidin-3-ol HCl in 600 µL of solvent mixture.

    • Add 10 µL of TSP internal standard.

    • Adjust initial pH to ~2.0 using 0.1 M HCl to ensure the amine is fully protonated (

      
      ).
      
  • Titration Loop:

    • Measure the exact pH of the sample in the NMR tube (or transfer to a micro-vial).

    • Acquire a ¹H NMR spectrum (water suppression pulse sequence, e.g., zgesgp).

    • Add aliquots of 0.1 M NaOH to increase pH by ~0.3–0.5 units.

    • Repeat until pH reaches ~12.0 (fully deprotonated free base,

      
      ).
      
  • Data Processing:

    • Track the chemical shift (

      
      ) of the H2/H4 protons  (typically a multiplet around 3.8–4.5 ppm).
      
    • These protons will shift upfield (lower ppm) as the nitrogen deprotonates and electron density is restored to the ring.

  • Calculation (Henderson-Hasselbalch Fitting): Plot

    
     vs. pH and fit to the equation:
    
    
    
    
    Where:
    • 
       = Limiting shift of protonated form.
      
    • 
       = Limiting shift of free base.
      
Part 4: Visualization & Decision Logic
Diagram 1: Method Selection Decision Tree

This logic flow guides the researcher to the correct method based on sample properties.

MethodSelection Start Start: pKa Determination of Azetidine Derivative CheckChromophore Does the molecule have a UV Chromophore? Start->CheckChromophore CheckQuantity Is Sample Quantity > 5 mg? CheckChromophore->CheckQuantity No (e.g., Azetidin-3-ol) MethodUV Method: UV-Metric Titration (High Throughput) CheckChromophore->MethodUV Yes CheckSolubility Is Solubility > 1 mM? MethodPot Method: Potentiometric Titration (Gold Standard) CheckSolubility->MethodPot Yes MethodNMR Method: ¹H NMR Titration (Recommended for Azetidin-3-ol) CheckSolubility->MethodNMR No CheckQuantity->CheckSolubility Yes CheckQuantity->MethodNMR No (< 5 mg) MethodComp Method: Computational Prediction (Rank Order Only)

Caption: Decision matrix for selecting the optimal pKa determination method. For non-chromophoric, precious scaffolds like azetidin-3-ol, NMR is the logical endpoint.

Diagram 2: NMR Titration Workflow

A visual representation of the experimental protocol described in Part 3.

NMRWorkflow Prep 1. Sample Prep (2mg in D2O/H2O, pH 2) Acquire 2. Acquire ¹H NMR (Water Suppression) Prep->Acquire Measure 3. Measure pH (Micro-electrode) Acquire->Measure CheckEnd pH > 12? Measure->CheckEnd Titrate 4. Add Base (NaOH) (+0.4 pH units) Titrate->Acquire CheckEnd->Titrate No Analyze 5. Data Analysis Sigmoidal Fit CheckEnd->Analyze Yes

Caption: Iterative workflow for NMR-controlled pH titration. The loop ensures sufficient data points (typically 10-12) to define the inflection point accurately.

Part 5: Representative Data & Interpretation[4]

When titrating azetidin-3-ol , you will observe a specific shift pattern. The following table illustrates representative data you should expect during validation.

pH StateApproximate pHH2/H4 Chemical Shift (

, ppm)
Interpretation
Fully Protonated (

)
2.0 – 8.0~4.40 ppmNitrogen is positively charged; strong deshielding of adjacent protons.
Equilibrium (

)
~9.5 ~4.10 ppmInflection Point. [Base] = [Acid].
Free Base (

)
11.0 – 12.0~3.80 ppmNitrogen lone pair restores electron density; protons shift upfield.

Note: The pKa of unsubstituted azetidine is ~11.3. The 3-OH group exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the amine by approximately 1.5–2.0 log units, making it a weaker base than the parent scaffold.

References
  • PubChem. Azetidin-3-ol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Anderson, J. E., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. University of East Anglia. Available at: [Link]

  • Sirenko, V., et al. (2024). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Juranić, I. (2014).[4][5][6] Simple Method for the Estimation of pKa of Amines.[5][6] Croatica Chemica Acta.[5][6] Available at: [Link]

  • Bezençon, J., et al. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Comparative

Evaluating Blood-Brain Barrier Permeability of Azetidine Scaffolds

Executive Summary: The Azetidine Advantage in CNS Design In the optimization of central nervous system (CNS) drugs, the "magic methyl" effect is well-known, but the "azetidine contraction" is emerging as an equally power...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidine Advantage in CNS Design

In the optimization of central nervous system (CNS) drugs, the "magic methyl" effect is well-known, but the "azetidine contraction" is emerging as an equally powerful strategy. As drug development professionals face the multiparameter optimization (MPO) challenge—balancing potency, metabolic stability, and blood-brain barrier (BBB) penetration—azetidine scaffolds (4-membered nitrogen heterocycles) offer a distinct physicochemical profile compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines).

This guide objectively evaluates the performance of azetidine scaffolds in BBB permeability, supported by comparative physicochemical data and validated experimental protocols. Current research indicates that azetidine incorporation frequently lowers lipophilicity (


) and Topological Polar Surface Area (TPSA) while maintaining structural rigidity, often resulting in improved Ligand Lipophilicity Efficiency (LLE) and reduced P-glycoprotein (P-gp) efflux liability.

Comparative Analysis: Azetidine vs. Alternative Scaffolds[1][2][3]

To understand why azetidines are gaining traction, we must compare them against the standard saturated heterocycles used in medicinal chemistry: Pyrrolidine (5-membered) and Piperidine (6-membered).

Physicochemical & CNS MPO Profiling

The following table summarizes the shift in key CNS-relevant properties when contracting a ring from piperidine/pyrrolidine to azetidine.

PropertyAzetidine (4-ring)Pyrrolidine (5-ring)Piperidine (6-ring)Impact on BBB Permeability
Lipophilicity (

)
Low (Often -0.5 to -1.0 vs 6-ring)MediumHighLower

improves unbound fraction in brain (

), provided permeability remains sufficient.
Basicity (

)
~11.3 (High) ~11.3~11.2High basicity can trap compounds in lysosomes, but azetidine allows

modulation via electron-withdrawing groups (e.g., 3-fluoroazetidine drops

to ~8.5).
TPSA (

)
Lower MediumHigherLower TPSA (< 90

) correlates strongly with passive BBB diffusion.
Metabolic Stability High ModerateLow (prone to oxidation)Azetidines lack the typical

-oxidation sites found in larger rings, reducing clearance.
P-gp Efflux Risk Reduced ModerateHighSmaller molecular volume and altered H-bond vectors often reduce P-gp recognition.
Case Study: nNOS Inhibitors

In a pivotal study on neuronal nitric oxide synthase (nNOS) inhibitors, researchers replaced a pyrrolidine tail with an azetidine.[1]

  • Pyrrolidine Analog: High potency but high P-gp efflux (Efflux Ratio > 5.9).

  • Azetidine Analog (Cmpd 21): Maintained potency (

    
     nM) but drastically improved BBB profile with an Efflux Ratio of 0.8 , indicating net uptake rather than efflux [1].
    

Strategic Optimization Workflow

The decision to incorporate an azetidine scaffold should follow a logic-driven workflow. The diagram below illustrates the decision tree for scaffold contraction to optimize CNS penetration.

Azetidine_Optimization_Workflow Figure 1: Decision logic for azetidine scaffold implementation in CNS drug discovery. Start Hit Compound (Piperidine/Pyrrolidine Core) Check_Props Analyze CNS MPO Score (LogD > 3.0? High Efflux?) Start->Check_Props Strategy_Contract Strategy: Ring Contraction (Substitute with Azetidine) Check_Props->Strategy_Contract Poor CNS Profile Sub_Decision Modulate Basicity? Strategy_Contract->Sub_Decision Mod_Fluoro Add 3-Fluoro/3,3-Difluoro (Lowers pKa, blocks metabolism) Sub_Decision->Mod_Fluoro If pKa > 9.0 Mod_Naked Unsubstituted Azetidine (High pKa, max solubility) Sub_Decision->Mod_Naked If pKa acceptable Assay_MDCK In Vitro Validation MDCK-MDR1 Assay Mod_Fluoro->Assay_MDCK Mod_Naked->Assay_MDCK Result_Pass Low Efflux (ER < 2) High Permeability Assay_MDCK->Result_Pass Papp > 10^-6 cm/s Result_Fail High Efflux (ER > 3) Low Permeability Assay_MDCK->Result_Fail Papp < 10^-6 cm/s Iterate Re-design: Spiro-cycle or Linker Change Result_Fail->Iterate Iterate->Strategy_Contract

Experimental Protocol: MDCK-MDR1 Permeability Assay[5][6][7]

To rigorously evaluate the BBB permeability of azetidine derivatives, the MDCK-MDR1 (Madin-Darby Canine Kidney transfected with MDR1) assay is the industry gold standard. Unlike Caco-2, this cell line specifically overexpresses human P-glycoprotein (P-gp), the primary efflux transporter at the BBB.

Principle

The assay measures the Apparent Permeability (


) in two directions:[2]
  • Apical to Basolateral (A

    
     B):  Mimics blood-to-brain entry.
    
  • Basolateral to Apical (B

    
     A):  Mimics brain-to-blood efflux.
    
Materials & Reagents
  • Cell Line: MDCK-MDR1 (verify P-gp expression using Vinblastine or Prazosin).

  • Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.

  • Integrity Marker: Lucifer Yellow (LY).

  • Reference Controls:

    • High Permeability: Propranolol.

    • P-gp Substrate: Prazosin or Digoxin.

    • P-gp Inhibitor: Verapamil (to confirm active transport).[3]

Step-by-Step Methodology

Step 1: Cell Culture & Seeding

  • Seed MDCK-MDR1 cells on 24-well or 96-well Transwell™ inserts (0.4 µm pore size) at a density of

    
     cells/cm².
    
  • Culture for 4–5 days to form a polarized monolayer with tight junctions.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Values should exceed 800

    
    .
    

Step 2: Compound Preparation

  • Prepare azetidine test compounds at 10 µM in Transport Buffer (final DMSO < 1%).

  • Note: Azetidines are polar; ensure complete solubility to avoid false low recovery.

Step 3: Transport Assay Execution

  • A

    
     B (Influx):  Add test solution to the Apical chamber (donor) and blank buffer to Basolateral (receiver).
    
  • B

    
     A (Efflux):  Add test solution to the Basolateral chamber (donor) and blank buffer to Apical (receiver).
    
  • Incubate at 37°C with shaking (60 rpm) for 60–90 minutes .

Step 4: Sampling & Analysis

  • Collect aliquots from both donor and receiver compartments.[4]

  • Add Lucifer Yellow to donor wells post-experiment to re-verify monolayer integrity (LY

    
     must be 
    
    
    
    cm/s).
  • Quantify compound concentration using LC-MS/MS .

Data Calculation & Interpretation

Calculate


 (cm/s) and Efflux Ratio (ER):




MetricThresholdInterpretation for Azetidines


cm/s
High Permeability. Likely to cross BBB passively.
Efflux Ratio (ER)

Non-substrate. Ideal profile.
Efflux Ratio (ER)

P-gp Substrate. High risk of restriction from CNS.

Mechanistic Insight: Why Azetidines Work[9][10]

The superiority of azetidines in BBB permeation is often attributed to their ability to lower the "lipophilic cost" of a molecule.

  • Vector Alignment: The 4-membered ring constrains the nitrogen lone pair vectors, often reducing the entropic penalty of binding to the target while simultaneously reducing the likelihood of fitting into the P-gp binding pocket [2].

  • Reduced TPSA: By contracting the ring, the overall surface area exposed to solvent decreases, which is favorable for membrane permeation.

  • Metabolic Blocking: The strained ring is surprisingly stable to oxidative metabolism compared to the

    
    -carbons of pyrrolidine, prolonging half-life in plasma and allowing more time for brain equilibration [3].
    

BBB_Transport_Mechanism Figure 2: Kinetic pathways at the BBB. Azetidines minimize P-gp recognition while maximizing passive diffusion. cluster_blood Blood (Capillary) cluster_bbb BBB Endothelial Cell cluster_brain Brain Parenchyma Blood_Cmpd Azetidine Drug (Free Fraction) Passive Passive Diffusion (Lipid Bilayer) Blood_Cmpd->Passive Low TPSA facilitates entry Pgp P-gp Transporter (Efflux Pump) Pgp->Blood_Cmpd Efflux (Reduced for Azetidines) Brain_Cmpd Target Engagement Passive->Brain_Cmpd Brain_Cmpd->Pgp Substrate Recognition?

References

  • Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry. (2019). [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry. (2012). [Link]

  • Azetidines: New Perspectives for an Ancient Scaffold. Chemical Reviews. (2021). (Contextual grounding on metabolic stability). [Link]

  • MDCK-MDR1 Permeability Assay Protocol. Cyprotex / Evotec. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol

[1][2] Part 1: Executive Summary & Immediate Action Stop and Read: This compound contains both a strained azetidine ring and a trifluoromethyl group. Improper disposal poses risks of uncontrolled ring-opening reactions a...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Immediate Action

Stop and Read: This compound contains both a strained azetidine ring and a trifluoromethyl group. Improper disposal poses risks of uncontrolled ring-opening reactions and the release of corrosive hydrogen fluoride (HF) gas during incineration.

Quick Reference Parameter Operational Directive
Waste Stream Classification Halogenated Organic Waste (Strict Segregation)
RCRA Status Not specifically listed, but treat as Characteristic Hazardous Waste (Toxic/Irritant).[1]
Primary Hazards Skin/Eye Irritant, Potential HF generation upon combustion, Ring-strain reactivity.[1]
Incompatible With Strong acids (exothermic ring opening), Strong oxidizers.[2]
PPE Requirements Nitrile gloves (double-gloving recommended), safety goggles, lab coat, fume hood.[1]

Part 2: Chemical Profile & Hazard Analysis

To ensure safe disposal, one must understand the molecular mechanisms that dictate the waste stream choice.

Structural Hazards
  • Azetidine Ring Strain: The 4-membered nitrogen ring possesses significant angle strain (

    
    26 kcal/mol). In the presence of strong acids or nucleophiles found in mixed waste containers, this ring can undergo exothermic opening, potentially pressurizing waste drums [1].
    
  • Trifluoromethyl Group (

    
    ):  The carbon-fluorine bonds are extremely stable. Standard incineration temperatures (800°C) may fail to fully mineralize the compound, leading to the formation of toxic organofluorines or corrosive HF gas unless specific high-temperature (1100°C+) scrubbed incinerators are used [2].[1]
    
Waste Segregation Logic

CRITICAL: Do NOT mix this compound with non-halogenated solvents (e.g., acetone, methanol) unless the entire container is relabeled as Halogenated.

  • Why? Waste disposal vendors use different incineration protocols for halogenated waste to capture acidic byproducts (HCl, HF). Mislabeling causes equipment corrosion and regulatory fines.

Part 3: Step-by-Step Disposal Protocols

Solid Waste (Pure Compound)

Applicable for: Expired stocks, degraded samples, or synthesis solids.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from degradation products.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol"[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

    • Tag: "Solid Halogenated Organic."

  • Transfer: Transfer solid using a chemically inert spatula. Wipe the spatula neck with a Kimwipe and add the wipe to the same container.

  • Secondary Containment: Place the sealed jar into a secondary clear plastic bag before depositing it into the laboratory's central Solid Waste Drum.

Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC effluents, or dissolved stocks.[1]

  • pH Check: If the solution contains strong acids (e.g., TFA, HCl), neutralize to pH 6-8 using Sodium Bicarbonate before adding to the organic waste carboy.

    • Reasoning: Prevents acid-catalyzed polymerization or ring-opening of the azetidine in the waste container [3].[1]

  • Segregation: Pour into the Halogenated Solvent Waste carboy (Red tag/stripe often used in industry).

    • Threshold: Even if the solvent is 99% Methanol, the presence of the fluorinated solute mandates the "Halogenated" classification.

  • Log Entry: Record the volume and approximate concentration on the waste log sheet.

Empty Container Management (Triple Rinse Rule)
  • Rinse 1: Add compatible solvent (e.g., Methanol) to the empty vial. Cap and shake. Pour rinsate into Halogenated Liquid Waste.

  • Rinse 2: Repeat. Pour rinsate into Halogenated Liquid Waste.

  • Rinse 3: Repeat. Pour rinsate into Halogenated Liquid Waste.

  • Final Step: Deface the label on the empty vial and dispose of it in the Glass/Sharps bin (or trash if non-hazardous glass rules apply at your facility).

Part 4: Visualizing the Workflow

Disposal Decision Tree

This logic flow ensures the compound reaches the correct incineration facility.

DisposalFlow Start Waste Generation: 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid ContainerSolid Container: HDPE/Glass Jar Label: Solid Halogenated Solid->ContainerSolid AcidCheck Contains Strong Acid? Liquid->AcidCheck Neutralize Neutralize to pH 6-8 (Prevent Ring Opening) AcidCheck->Neutralize Yes ContainerLiquid Carboy: Halogenated Solvents (Segregated Stream) AcidCheck->ContainerLiquid No Neutralize->ContainerLiquid Incineration Final Fate: High-Temp Incineration with HF Scrubbing ContainerSolid->Incineration ContainerLiquid->Incineration

Figure 1: Decision tree for segregating azetidine/fluorinated waste streams to prevent incompatibilities and ensure regulatory compliance.

Part 5: Spill Response & Decontamination[1][4][5]

Scenario: A 5g bottle of solid powder drops and shatters on the bench.

  • Evacuate & Ventilate: Clear the immediate area.[3][4][5][6] Ensure the fume hood sash is at the working height to capture dust.

  • PPE Upgrade: Don a second pair of nitrile gloves and a dust mask (N95) if outside a hood.

  • Containment: Cover the spill with an inert absorbent (Vermiculite or chemically treated pads).

    • Do NOT use: Paper towels alone (inefficient for fine powders) or water (spreads contamination).

  • Collection: Use a dustpan and brush (dedicated for hazardous waste) to sweep the absorbent/chemical mix.

  • Disposal: Place all material, including broken glass and the brush bristles (if contaminated), into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Fluorinated Azetidine."

  • Surface Decontamination: Wipe the surface with a soap/water solution, followed by an Ethanol wipe. Dispose of wipes as solid hazardous waste [4].

Part 6: References

Sources

Handling

Personal protective equipment for handling 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol

Executive Risk Profile & Mechanism of Action Do not treat this compound as a generic organic solid. While standard Safety Data Sheets (SDS) often default to "Irritant" status for research chemicals, the structural motifs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Risk Profile & Mechanism of Action

Do not treat this compound as a generic organic solid. While standard Safety Data Sheets (SDS) often default to "Irritant" status for research chemicals, the structural motifs of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol dictate a higher tier of caution known as Universal Precaution for Novel Intermediates .

The "Why" Behind the Risk (Structure-Activity Relationship)
  • Azetidine Ring Strain: The 4-membered nitrogenous ring is highly strained (~26 kcal/mol). This strain makes the ring susceptible to nucleophilic attack and ring-opening reactions. In a biological context, this implies a potential for alkylation of DNA or proteins , categorizing it as a potential sensitizer or mutagen even if data is currently absent.

  • Trifluoromethyl (

    
    ) Moiety:  The 
    
    
    
    group significantly increases lipophilicity . This facilitates rapid transport across the stratum corneum (outer skin layer) and cell membranes. Consequently, skin contact is not just a surface hazard—it is a systemic absorption risk.
  • Amine & Alcohol Functionality: The secondary amine and tertiary alcohol create a zwitterionic character (if protonated), leading to high melting points but also significant static charge generation during weighing, increasing the risk of dust inhalation .

Hazard Classification (GHS Standards)

Based on structural analogs and available vendor data.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]No eating/drinking in lab. Wash hands immediately.
Skin Corrosion/Irrit. H315 Causes skin irritation.[1][2][3][4][5]Permeation risk due to

group.
Eye Damage/Irrit. H319/H318 Causes serious eye irritation/damage.[1][2][3][4][6][7][8]Fine dust can cause corneal micro-abrasions.
STOT - SE H335 May cause respiratory irritation.[1][2][3][5][9]Zero-tolerance for open-bench handling.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified in the Risk Profile above.

PPE CategoryStandard RequirementTechnical Justification (The Expert View)
Hand Protection Double Nitrile Gloves (4 mil minimum outer)Fluorinated organics can degrade latex. Double gloving provides a "breakthrough" buffer. The outer glove protects against gross contamination; the inner glove protects against unseen permeation.
Eye Protection Chemical Safety Goggles (Not Safety Glasses)As a fine powder with static properties, particles can bypass the side-shields of standard glasses. Goggles form a seal against airborne dust.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to block particulate inhalation.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Synthetic fibers in standard clothes can build static, attracting the powder. Tyvek sleeves cover the wrist gap between the glove and lab coat cuff.
PPE Decision Logic Diagram

The following diagram illustrates the decision flow for selecting PPE based on the specific laboratory activity.

PPE_Decision_Tree Start Activity Selection Solubilized Handling Liquid Solution Start->Solubilized Solid Handling Solid/Powder Start->Solid Gloves_Liq Nitrile Gloves (single layer ok) Solubilized->Gloves_Liq Eyes_Liq Safety Glasses w/ Side Shields Solubilized->Eyes_Liq Static Is Static/Dust Visible? Solid->Static HighRisk REQUIRED: Chemical Goggles + Double Nitrile Gloves + Fume Hood Static->HighRisk Yes (High Drift) LowRisk Standard PPE + Balance Enclosure Static->LowRisk No (Compact Solid)

Figure 1: Risk-stratified PPE selection logic based on physical state and static behavior.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Mass Transfer

Objective: Mitigate static-driven dust dispersion.

  • Preparation:

    • Place the analytical balance inside a fume hood or a specialized powder weighing enclosure.

    • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the compound. The azetidine salt form is prone to "jumping" due to static.

  • Transfer:

    • Do not use a metal spatula if the compound is a free base (potential coordination). Use a high-density polyethylene (HDPE) or porcelain spatula.

    • Transfer slowly. If powder adheres to the spatula, do not flick it. Wipe it off into the vessel using a lint-free wipe (Kimwipe) dampened with solvent (if compatible).

  • Decontamination:

    • Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Do not use compressed air to clean the balance; this aerosolizes the chemical.

Protocol B: Solubilization

Objective: Prevent exothermic runaway and splashing.

  • Solvent Choice:

    • This compound is polar. Common solvents: DMSO, Methanol, DMF.

    • Note: Avoid chlorinated solvents (DCM, Chloroform) if possible, as they permeate gloves rapidly and carry the fluorinated compound with them.

  • Dissolution:

    • Add solvent to the solid, not solid to the solvent (to prevent splashing).

    • Azetidines can be basic. If dissolving in an acidic medium, expect a mild exotherm. Cool the receiving vessel on ice if working with >1 gram.

Emergency Response & First Aid

Scenario: Skin Contact (Powder or Solution) [8]

  • Immediate Action: Do not wipe. Wiping drives the fluorinated compound deeper into the pores.

  • Flush: Rinse with copious amounts of water for 15 minutes .

  • Soap: Use a mild soap (non-abrasive) to emulsify the lipophilic

    
     tail.
    
  • Medical: Seek observation. Fluorinated compounds can sometimes cause delayed hypersensitivity.

Scenario: Eye Exposure

  • Flush: Use an eyewash station for 15 full minutes . Hold eyelids open.

  • No Neutralization: Do not attempt to use "neutralizing" drops.

  • Transport: Go to the ER immediately. Azetidine derivatives can cause corneal clouding.

Disposal Strategy: The Halogenated Stream

Proper disposal is critical due to the environmental persistence of trifluoromethyl groups (PFAS-adjacent chemistry).

Waste StreamClassificationInstructions
Solid Waste Hazardous Solid (Halogenated) Bag in a clear zip-lock bag, label as "Toxic Solid," and place in the solid waste drum. Do not throw in regular trash.
Liquid Waste Halogenated Organic Solvents Even if dissolved in non-halogenated solvents (like Methanol), the presence of the

group mandates the Halogenated waste stream to ensure high-temperature incineration (preventing HF release).
Contaminated Sharps Bio/Chem Hazard Sharps Needles used with this compound must be incinerated, not autoclaved.
Waste Disposal Workflow Diagram

Waste_Disposal Waste Chemical Waste Generated Type State? Waste->Type Solid Solid (Powder/Wipes) Type->Solid Liquid Liquid (Mother Liquor) Type->Liquid Bin_Solid Double Bag -> Solid Hazardous Waste Solid->Bin_Solid Contains CF3 Bin_Liquid Halogenated Solvent Carboy (Red Tag) Liquid->Bin_Liquid Contains CF3

Figure 2: Segregation logic for fluorinated organic waste.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11317804 (3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets.[2][10] Version 4.0. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[3][7][10][11][12] National Academies Press. Retrieved from [Link]

Sources

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